molecular formula C24H51ClSn B1346589 Trioctyltin chloride CAS No. 2587-76-0

Trioctyltin chloride

Cat. No.: B1346589
CAS No.: 2587-76-0
M. Wt: 493.8 g/mol
InChI Key: MCNGJXAXOJDJKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trioctyltin chloride is a useful research compound. Its molecular formula is C24H51ClSn and its molecular weight is 493.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chloro(trioctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H17.ClH.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGJXAXOJDJKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029657
Record name Stannane, chlorotrioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-76-0
Record name Trioctyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2587-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trioctyltin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioctyltin chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, chlorotrioctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stannane, chlorotrioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrioctylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIOCTYLTIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176VII0B0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyltin chloride (TOTC) is an organotin compound with the chemical formula (C₈H₁₇)₃SnCl. As a member of the organotin family, it finds applications in various industrial processes, including as a stabilizer for PVC and as a catalyst.[1] Its chemical behavior is characterized by the presence of three octyl chains and a reactive tin-chlorine bond. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity, with a focus on providing detailed experimental methodologies and clear data presentation for the scientific community.

Physicochemical Properties

This compound is a colorless to yellowish, oily liquid at room temperature.[2] It is generally insoluble in water but soluble in many organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2587-76-0[3][4]
Molecular Formula C₂₄H₅₁ClSn[3][4]
Molecular Weight 493.82 g/mol [3][4]
Appearance Colorless to yellowish oil[2]
Boiling Point 193-198 °C at 0.1 Torr[2]
Density 1.04 g/mL at 20 °C[2]
Refractive Index (n²⁰/D) 1.482[2]
Flash Point 100 °C[2]
Solubility Soluble in chloroform, readily soluble in organic solvents; almost insoluble in water.[2]
Hydrolytic Sensitivity No reaction with water under neutral conditions.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of organotin halides. The most common approaches involve the reaction of a Grignard reagent with tin tetrachloride or the direct reaction of metallic tin with octyl chloride.[5][6]

Synthesis via Grignard Reaction

This method involves the preparation of octylmagnesium chloride, a Grignard reagent, which then reacts with tin tetrachloride in a controlled manner.

Synthesis_Grignard octyl_chloride Octyl Chloride (C₈H₁₇Cl) grignard Octylmagnesium Chloride (C₈H₁₇MgCl) octyl_chloride->grignard Ether mg Magnesium (Mg) mg->grignard totc This compound ((C₈H₁₇)₃SnCl) grignard->totc Toluene sncl4 Tin Tetrachloride (SnCl₄) sncl4->totc

Caption: Synthesis of this compound via the Grignard Reaction.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of octyl chloride in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tin Tetrachloride: Cool the Grignard reagent to 0 °C. In a separate flask, prepare a solution of tin tetrachloride in anhydrous toluene. Slowly add the tin tetrachloride solution to the Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio of Grignard reagent to tin tetrachloride should be approximately 3:1 to favor the formation of the trialkylated product.[6]

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[7]

Direct Synthesis

This method involves the direct reaction of metallic tin with an excess of octyl chloride at elevated temperatures, often in the presence of a catalyst.[8]

Synthesis_Direct tin Tin (Sn) totc This compound ((C₈H₁₇)₃SnCl) tin->totc High Temperature octyl_chloride Octyl Chloride (C₈H₁₇Cl) octyl_chloride->totc catalyst Catalyst (e.g., I₂, PCl₃) catalyst->totc byproducts Byproducts (e.g., (C₈H₁₇)₂SnCl₂, C₈H₁₇SnCl₃) totc->byproducts

Caption: Direct Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a high-temperature reactor equipped with a mechanical stirrer and a reflux condenser, place powdered tin, an excess of octyl chloride, and a catalytic amount of an initiator such as iodine or phosphorus trichloride.[8]

  • Reaction: Heat the mixture to a high temperature (typically 160-200 °C) with vigorous stirring. The reaction time can vary from several hours to a full day depending on the scale and catalyst used.

  • Purification: After the reaction is complete, cool the mixture and filter it to remove any unreacted tin. The excess octyl chloride is removed by distillation. The resulting mixture of octyltin chlorides is then purified by fractional vacuum distillation to isolate the this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~ 0.88Triplet-CH₃
~ 1.2-1.4Multiplet-CH₂- (internal)
~ 1.5-1.7MultipletSn-CH₂-CH₂ -
~ 1.0-1.2MultipletSn-CH₂ -
¹³C ~ 14--CH₃
~ 22-32--CH₂- (internal)
~ 10-15-Sn-CH₂ -

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually set from 0 to 200 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound, particularly the C-H bonds of the octyl chains and the Sn-C and Sn-Cl bonds.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (alkyl)2850 - 2960
CH₂ bend~1465
CH₃ bend~1375
Sn-C stretch500 - 600
Sn-Cl stretch300 - 400

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: As this compound is an oily liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique used for organotin compounds.[12]

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for tin. The molecular ion peak ([M]⁺) may be observed, but fragmentation is common. Key fragments would likely result from the loss of the chlorine atom, octyl chains, and subsequent alkyl fragments. The [M-Cl]⁺ fragment is often a prominent peak in the mass spectra of organotin chlorides.[12]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. A dilute solution in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Chemical Reactivity

The chemical reactivity of this compound is dominated by the polar Sn-Cl bond. The tin atom acts as a Lewis acid, making the compound susceptible to nucleophilic attack.[5]

Hydrolysis

Organotin halides can undergo hydrolysis in the presence of water, although this compound is reported to be stable under neutral conditions.[2] In the presence of a base or under more forcing conditions, hydrolysis can occur to form trioctyltin hydroxide or bis(trioctyltin) oxide.[13]

Hydrolysis totc This compound ((C₈H₁₇)₃SnCl) hydroxide Trioctyltin Hydroxide ((C₈H₁₇)₃SnOH) totc->hydroxide + H₂O, Base h2o Water (H₂O) h2o->hydroxide base Base (e.g., NaOH) base->hydroxide oxide Bis(trioctyltin) Oxide (((C₈H₁₇)₃Sn)₂O) hydroxide->oxide - H₂O

Caption: Hydrolysis Pathway of this compound.

Experimental Protocol for Hydrolysis:

  • Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol or THF). Add an aqueous solution of a base, such as sodium hydroxide, dropwise with stirring.

  • Monitoring: The reaction can be monitored by TLC or GC to observe the disappearance of the starting material.

  • Isolation: After the reaction is complete, the product can be extracted into an organic solvent, washed with water to remove any remaining base, and dried. The solvent is then removed to yield the trioctyltin hydroxide or oxide.

Reaction with Nucleophiles

The chloride ligand can be readily displaced by a variety of nucleophiles, making this compound a useful precursor for the synthesis of other trioctyltin derivatives.[1]

Nucleophilic_Substitution totc This compound ((C₈H₁₇)₃SnCl) product Trioctyltin Derivative ((C₈H₁₇)₃SnNu) totc->product nucleophile Nucleophile (Nu⁻) nucleophile->product chloride Chloride Ion (Cl⁻) product->chloride

Caption: General Nucleophilic Substitution Reaction of this compound.

Examples of Nucleophilic Substitution Reactions:

  • Reaction with Alkoxides (e.g., NaOR'): Forms trioctyltin alkoxides, (C₈H₁₇)₃SnOR'.

  • Reaction with Carboxylates (e.g., R'COONa): Yields trioctyltin carboxylates, (C₈H₁₇)₃SnOC(O)R'.[14]

  • Reaction with Thiolates (e.g., NaSR'): Produces trioctyltin thiolates, (C₈H₁₇)₃SnSR'.[1]

General Experimental Protocol for Nucleophilic Substitution:

  • Reaction Setup: In a flask, dissolve this compound in an appropriate solvent (e.g., THF, toluene).

  • Addition of Nucleophile: Add a solution or suspension of the sodium or potassium salt of the desired nucleophile to the this compound solution with stirring. The reaction is often carried out at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, the salt byproduct (e.g., NaCl) is typically removed by filtration. The solvent is then evaporated from the filtrate to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Conclusion

This compound is a versatile organotin compound with well-defined chemical properties. Its synthesis is achievable through standard organometallic routes, and its structure can be reliably characterized by common spectroscopic methods. The reactivity of the Sn-Cl bond allows for its use as a precursor in the synthesis of a wide range of other trioctyltin derivatives. This guide provides the foundational chemical knowledge and experimental guidance necessary for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trioctyltin chloride, an organotin compound with applications in various fields of research and development. This document details the primary synthetic methodologies, experimental protocols, and analytical characterization techniques for this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Below is a summary of its key chemical and physical properties.

PropertyValue
Chemical Name Chloro(trioctyl)stannane
CAS Number 2587-76-0
Molecular Formula C₂₄H₅₁ClSn
Molecular Weight 493.82 g/mol [1]
Exact Mass 494.2701 Da[2][3][4]
Density 1.04 g/mL at 20 °C
Boiling Point 193-198 °C at 0.1 Torr[5]
Purity (typical) ≥98%[1]

Synthesis of this compound

There are two primary and effective methods for the synthesis of this compound: the Grignard reaction and the Kocheshkov redistribution reaction.

Grignard Reaction Synthesis

The Grignard reaction is a versatile method for forming carbon-tin bonds. In this synthesis, an octylmagnesium halide Grignard reagent is reacted with tin(IV) chloride.

Reaction:

3 CH₃(CH₂)₇MgBr + SnCl₄ → [CH₃(CH₂)₇]₃SnCl + 3 MgBrCl

Materials:

  • Magnesium turnings

  • Iodine (for initiation)

  • 1-Bromooctane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous benzene or toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place magnesium turnings under a nitrogen atmosphere.

    • Add a small crystal of iodine and a few milliliters of a solution of 1-bromooctane in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction begins (as indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • Reaction with Tin(IV) Chloride:

    • In a separate, larger flask, prepare a solution of tin(IV) chloride in anhydrous benzene or toluene, and cool it in an ice bath.

    • Slowly add the prepared Grignard reagent to the tin(IV) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. A 3:1 molar ratio of the Grignard reagent to tin tetrachloride should be targeted.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Kocheshkov Redistribution Reaction

The Kocheshkov redistribution reaction is an efficient method for the preparation of organotin halides by reacting a tetraorganotin compound with a tin(IV) halide. To favor the formation of this compound, a 3:1 molar ratio of tetraoctyltin to tin(IV) chloride is used.

Reaction:

3 [CH₃(CH₂)₇]₄Sn + SnCl₄ → 4 [CH₃(CH₂)₇]₃SnCl

Materials:

  • Tetraoctyltin

  • Tin(IV) chloride (SnCl₄)

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine tetraoctyltin and tin(IV) chloride in a 3:1 molar ratio. The reaction is typically performed neat (without solvent).

    • Optionally, a catalyst such as an onium salt can be added to increase the reaction rate. Platinum(II) or palladium(II) phosphine complexes have also been shown to be effective catalysts for similar reactions.[6]

  • Reaction Conditions:

    • Heat the reaction mixture to 150-200 °C with constant stirring.

    • Maintain the temperature for several hours until the reaction is complete. The reaction progress can be monitored by Gas Chromatography (GC).

  • Purification:

    • After cooling, the product, this compound, can be purified by vacuum distillation.

Synthesis and Characterization Workflow Diagrams

Below are diagrams illustrating the synthesis and characterization workflows for this compound.

Synthesis_Workflows cluster_grignard Grignard Synthesis cluster_redistribution Redistribution Synthesis Grignard_Start Octyl Bromide + Mg Grignard_Reagent Octylmagnesium Bromide Grignard_Start->Grignard_Reagent Grignard_Reaction Reaction in Ether/Toluene Grignard_Reagent->Grignard_Reaction SnCl4_Grignard SnCl₄ SnCl4_Grignard->Grignard_Reaction Grignard_Workup Work-up (NH₄Cl wash) Grignard_Reaction->Grignard_Workup Grignard_Purification Vacuum Distillation Grignard_Workup->Grignard_Purification Grignard_Product This compound Grignard_Purification->Grignard_Product Redist_Start Tetraoctyltin Redist_Reaction Reaction (150-200°C) Redist_Start->Redist_Reaction SnCl4_Redist SnCl₄ SnCl4_Redist->Redist_Reaction Redist_Purification Vacuum Distillation Redist_Reaction->Redist_Purification Redist_Product This compound Redist_Purification->Redist_Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_elemental Compositional Analysis Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Product->MS EA Elemental Analysis (CHN) Product->EA Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Elucidation MW_Confirmation MW_Confirmation MS->MW_Confirmation Molecular Weight & Fragmentation Purity_Confirmation Purity_Confirmation EA->Purity_Confirmation Purity Assessment

References

Molecular structure and formula of Trioctyltin chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trioctyltin Chloride

Introduction

This compound, an organotin compound, is a subject of significant interest within various scientific and industrial fields. Organotin compounds, characterized by the presence of at least one tin-carbon bond, are utilized in a range of applications, including as stabilizers for PVC, catalysts in organic synthesis, and as biocides.[1][2] This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It also details experimental protocols for its synthesis and analysis, catering to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is comprised of a central tin atom covalently bonded to three octyl chains and one chlorine atom. The long alkyl chains confer significant lipophilicity to the molecule.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
Molecular Formula C₂₄H₅₁ClSn[3][4][5]
Molecular Weight 493.82 g/mol [3][4][6]
IUPAC Name chloro(trioctyl)stannane[3][7]
CAS Number 2587-76-0[3][4][5][6][7][8]
Canonical SMILES CCCCCCCC--INVALID-LINK--(CCCCCCCC)Cl[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. It is a colorless, oily liquid under standard conditions.[6][8]

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsSource
Boiling Point 193-198 °Cat 0.1 Torr[6][8]
Density 1.04 g/mLat 20 °C[6][8]
Refractive Index 1.482n20/D[6][8]
Flash Point 100 °C[6][8]
Solubility Sparingly soluble in Chloroform[6][8][9]
Form Oil[6][8]
Color Colourless[6][8]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of trioctyltin acetate with hydrogen chloride.[9]

Protocol:

  • Dissolve trioctyltin acetate in n-heptane.

  • Introduce hydrogen chloride into the solution.

  • Maintain the reaction at 20 °C for 30 minutes.

  • The reaction is expected to proceed with a high yield, reported to be around 99.0%.[9]

  • The product, this compound, can then be isolated and purified using standard techniques such as distillation under reduced pressure.

Analytical Methods

The determination of this compound, particularly in environmental and biological samples, often requires sensitive and specific analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed methods.[2][10][11]

1. Gas Chromatography-Mass Spectrometry (GC-MS) based method for Organotin Compounds

This method is adapted from established protocols for the analysis of various organotin compounds.[2][12]

a. Sample Preparation and Extraction (Simulated Gastric Digestion for Toy Materials): [12]

  • Simulate gastric digestion of the sample material according to relevant standards (e.g., EN71-3).

  • Take a 5 mL aliquot of the migration solution and place it in a 22-mL glass tube.

  • Add 0.1 mL of an internal standard solution (e.g., Tributyl-d27-tin chloride).

  • Add 5 mL of acetate buffer solution to adjust the pH to 4.7.

  • Add 0.5 mL of 2% sodium tetraethylborate (derivatizing agent) and 2 mL of hexane.

  • Vortex the mixture for 30 minutes.

  • Allow the phases to separate.

  • The upper hexane layer containing the ethylated derivatives of the organotins is collected for GC-MS analysis.

b. GC-MS Analysis:

  • Instrumentation: Agilent 5977A GC/MSD or similar.[12]

  • Injection: 1 µL of the hexane extract is injected.

  • Separation: A capillary column suitable for organometallic compounds is used.

  • Detection: Mass spectrometry is used for the detection and quantification of the ethylated Trioctyltin.

2. Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry (µLC-ES-ITMS) - EPA Method 8323 (Adapted)

This method is designed for the determination of organotins as the cation in aqueous and biological samples.[10]

a. Sample Preparation (Water Samples):

  • Acidify a 2-liter water sample with 12 N hydrochloric acid.

  • Extract the acidified water sample using a solid-phase extraction (SPE) disc.

  • Elute the organotins from the SPE disc with an appropriate solvent.

b. µLC-ES-ITMS Analysis:

  • Instrumentation: A micro-liquid chromatograph coupled to an electrospray ion trap mass spectrometer.

  • Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and acetic acid, with the addition of a complexing agent like tropolone.[10]

  • Separation: A gradient elution program on a reversed-phase column is used to separate the organotin compounds.

  • Detection: The electrospray source generates ions of the Trioctyltin cation, which are then detected and quantified by the ion trap mass spectrometer.

Visualizations

The following diagram illustrates a general workflow for the analysis of this compound in an environmental water sample.

Trioctyltin_Chloride_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing sample Water Sample acidification Acidification (HCl) sample->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution lc_separation µLC Separation elution->lc_separation Inject Extract es_ionization Electrospray Ionization lc_separation->es_ionization ms_detection MS Detection es_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Analytical workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trioctyltin Chloride: Identifiers, Properties, and Biological Interactions

This technical guide provides a comprehensive overview of this compound, an organotin compound of interest in various research fields. This document details its chemical identifiers, physicochemical properties, and known biological interactions, with a focus on its effects on cellular signaling pathways. Furthermore, it includes detailed experimental protocols for its analysis and for studying its toxicological effects, aiming to equip researchers with the necessary information for their work with this compound.

Chemical and Physical Properties

This compound is a trialkyltin compound characterized by the presence of three octyl chains and one chlorine atom covalently bonded to a central tin atom. Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2587-76-0[1][2][3]
Molecular Formula C24H51ClSn[1][3]
Molecular Weight 493.82 g/mol [1][3]
IUPAC Name Chloro(trioctyl)stannane[1][4]
Synonyms Chlorotrioctylstannane, Tri-n-octyltin chloride, Trioctylchlorostannane[4][5][6]
EC Number 219-969-8[1][4]
PubChem CID 75757[4]
InChI Key MCNGJXAXOJDJKO-UHFFFAOYSA-M[1][4]
Canonical SMILES CCCCCCCC--INVALID-LINK--(CCCCCCCC)Cl[1][4]
Physical Form Oil[7]
Color Colorless[7]
Boiling Point 193-198 °C at 0.1 Torr[7]
Density 1.04 g/mL at 20 °C[7]
Solubility Sparingly soluble in Chloroform[7]
Oral LD50 (rat) >4000 mg/kg[8]

Biological Activity and Signaling Pathways

Organotin compounds are known to exert a range of biological effects, often acting as endocrine disruptors. While research on this compound is less extensive than for its shorter-chain analogues like tributyltin (TBT), the available data suggests that it shares similar mechanisms of action, primarily through the activation of nuclear receptors.

Activation of PPARγ/RXR Signaling Pathway

A key mechanism of action for several organotin compounds is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer.[1][2][3] This interaction is significant as PPARγ is a master regulator of adipogenesis (fat cell differentiation).[4] Organotins, including tributyltin, have been shown to bind to and activate both PPARγ and RXRα.[2] The activation of the RXR-PPARγ heterodimer by organotins can occur at nanomolar concentrations.[3] This signaling pathway is considered a crucial element in the endocrine-disrupting effects of these compounds.[1][3]

PPAR_RXR_Activation Organotin-Mediated Activation of PPARγ/RXR Signaling Organotin This compound RXR RXR Organotin->RXR Binds and Activates PPARg PPARγ Organotin->PPARg Binds and Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer Coactivators Coactivator Recruitment Heterodimer->Coactivators Conformational Change TargetGenes Target Gene Expression Coactivators->TargetGenes Initiates Transcription Adipogenesis Adipogenesis TargetGenes->Adipogenesis Promotes

PPARγ/RXR Signaling Pathway Activation by Organotins

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Organotin Compounds

Due to the low volatility of organotin chlorides, a derivatization step is essential for their analysis by GC-MS. The following is a generalized protocol for the determination of organotin compounds in environmental samples.

1. Sample Extraction:

  • For solid samples (sediment, soil), extract with a suitable solvent mixture, such as toluene-methanol or diethyl ether-hexane, often containing a chelating agent like tropolone to improve the extraction efficiency of more polar organotins.[9][10]

  • For liquid samples (water), liquid-liquid extraction with a non-polar solvent like hexane is commonly used.[5]

2. Derivatization (Ethylation):

  • The most common derivatization method is ethylation using sodium tetraethylborate (NaBEt4).[5][11][12]

  • To the extracted sample, add a solution of NaBEt4 (typically 1-2% in water or a dilute base) and shake vigorously.[9][12] This reaction replaces the chloride atom with an ethyl group, forming a more volatile tetra-substituted organotin compound.

3. Clean-up:

  • The derivatized extract may require a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with silica gel or florisil cartridges.[10]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as one coated with 5% biphenyl and 95% dimethylpolysiloxane, is suitable for separating the derivatized organotins.[11]

    • Injector: Use a splitless injection mode for trace analysis.[11]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).[9]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) is recommended, where only the characteristic ions of the target analytes are monitored.[9][10]

GCMS_Workflow General Workflow for GC-MS Analysis of Organotins Sample Sample (e.g., Sediment, Water) Extraction Solvent Extraction (with Tropolone) Sample->Extraction Derivatization Derivatization (Ethylation with NaBEt4) Extraction->Derivatization Cleanup Extract Clean-up (e.g., Silica Gel) Derivatization->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Data Analysis (Quantification) GCMS->Data

GC-MS Analysis Workflow for Organotin Compounds
In Vitro Apoptosis Assay

This protocol is adapted from studies on tributyltin-induced apoptosis and can be used to assess the cytotoxic effects of this compound on a cellular level.[6]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2 human hepatoma cells or SH-SY5Y neuroblastoma cells) in the appropriate medium and conditions until they reach 70-80% confluency.[6][13]

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • On the day of the experiment, dilute the stock solution in a serum-free culture medium to the desired final concentrations.

  • Remove the culture medium from the cells, wash with Phosphate-Buffered Saline (PBS), and add the medium containing this compound.

  • Incubate the cells for various time points (e.g., 6, 12, 24 hours).

2. Assessment of Apoptosis:

  • DNA Fragmentation Assay:

    • After treatment, harvest the cells and extract the genomic DNA using a commercial kit.

    • Run the extracted DNA on an agarose gel. The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.[6]

  • Caspase-3 Activity Assay:

    • After treatment, lyse the cells and collect the lysate.

    • Use a commercial colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's instructions.

    • An increase in the signal indicates the activation of caspase-3, a key executioner caspase in apoptosis.[6]

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate safety precautions.[8][14] this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4] It is also harmful to aquatic life with long-lasting effects.[4] When handling this compound, it is essential to wear personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is an organotin compound with significant biological activity, primarily through its interaction with the PPARγ/RXR signaling pathway. Its analysis requires specialized techniques such as GC-MS with a derivatization step. The provided protocols offer a starting point for researchers investigating the properties and biological effects of this compound. Given its toxicity, appropriate safety measures must be strictly followed when handling this compound.

References

A Technical Guide to the Historical Development of Organotin Compounds Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide charts the course of organotin compound research, from early discoveries to their widespread industrial application and the subsequent understanding of their toxicological and environmental impact. It provides a comprehensive overview of the key scientific milestones, synthetic methodologies, and evolving applications that have shaped this significant field of organometallic chemistry.

A Century and a Half of Organotin Chemistry: A Historical Overview

The journey of organotin chemistry began in the mid-19th century, with early synthetic discoveries laying the groundwork for future innovations. The field saw a surge of interest in the 20th century, driven by the discovery of their utility in a vast array of industrial applications. However, this was later tempered by the growing awareness of the significant environmental and health risks posed by certain organotin compounds.

The initial discovery is credited to Edward Frankland, who in 1849 synthesized diethyltin diiodide.[1][2][3] Shortly after, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy, a publication often considered the true beginning of organotin chemistry.[1][3][4] For nearly a century, research remained largely academic. By 1935, several hundred publications had appeared, with notable contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[1][4][5]

The 1940s and 1950s marked a turning point with the discovery of practical applications, most notably as stabilizers for polyvinyl chloride (PVC).[1][3][6][7] This discovery, along with their use as agrochemicals, biocides, and wood preservatives, led to a significant revival in organotin research.[1][4] The pioneering work of van der Kerk and his colleagues in the Netherlands was instrumental during this period of rapid expansion.[1][4] The 1960s saw further fundamental discoveries, including the realization that the tin atom in organotin compounds could have a coordination number greater than four.[1][4]

The widespread use of tributyltin (TBT) in antifouling paints for ships, which began in the 1960s, led to significant environmental contamination.[8] By the 1980s, scientific evidence mounted, demonstrating the severe negative impacts of TBT on marine ecosystems, including growth abnormalities in oysters and mussels.[1] This led to increased scrutiny and eventual regulation and banning of certain organotin compounds for specific applications.[9]

The Evolution of Synthetic Methodologies

The synthesis of organotin compounds has evolved significantly since the 19th century, with the development of more efficient and scalable methods.

Early Synthetic Approaches

Frankland's Direct Synthesis (1849): The first synthesis of an organotin compound, diethyltin diiodide, was achieved by the direct reaction of ethyl iodide with metallic tin.[3][10]

Löwig's Method (1852): This involved the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[1][3][4]

The Advent of Modern Synthetic Techniques

The discovery of Grignard reagents in the early 20th century revolutionized organometallic chemistry and provided a much more versatile route to organotin compounds.

Grignard Reaction: The reaction of a Grignard reagent (RMgX) with tin halides, such as tin tetrachloride (SnCl4), became a classic and widely used method for creating tin-carbon bonds.[2] This method is particularly useful for producing tetraorganotin compounds.[2]

Wurtz Reaction: A Wurtz-like coupling of alkyl sodium compounds with tin halides also yields tetraorganotin compounds.[2][11] This method involves treating two alkyl halides with sodium metal.[12]

Kocheshkov Redistribution Reaction: Symmetrical tetraorganotin compounds can be converted to mixed alkyltin halides through redistribution reactions with tin halides.[2]

Industrial Scale Synthesis: On an industrial scale, the alkylation of tin tetrachloride with organoaluminium compounds is often preferred due to cost-effectiveness and the ability to control the degree of alkylation.[1][4]

A Timeline of Applications

The applications of organotin compounds are diverse, ranging from polymer stabilization to biocides and catalysts in organic synthesis.

DecadeKey Applications
1940s Polyvinyl chloride (PVC) stabilizers.[1][6][7]
1950s Agricultural biocides (fungicides), wood preservatives.[1][4]
1960s Antifouling agents in marine paints (Tributyltin - TBT), catalysts for polyurethane foams and silicones.[13][14]
1970s Continued expansion in PVC stabilization and biocidal applications. The Stille reaction, a palladium-catalyzed cross-coupling reaction using organotin reagents, was first reported in 1977, becoming a vital tool in organic synthesis.
1980s-Present Increasing use in specialized applications such as catalysts and in materials science.[15] Research into medicinal properties, including potential anticancer and antimicrobial agents, has also gained traction.[14][15][16]

Toxicity and Environmental Impact: A Growing Concern

While the industrial utility of organotin compounds is undeniable, their toxicity and environmental persistence have been a major focus of research and regulation since the latter half of the 20th century.

Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are particularly toxic.[2] TBT, once widely used as an antifouling agent, was found to be extremely harmful to non-target marine organisms.[1] It causes imposex, a condition where female sea snails develop male sex organs, leading to reproductive failure and population decline.[13] The high toxicity of TBT and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), led to their persistence in marine sediments for many years.[17]

Human exposure to organotins can occur through the consumption of contaminated seafood, and they have been detected in human tissues.[13][18] These compounds are known endocrine disruptors, immunotoxicants, and potential carcinogens.[13] The growing body of evidence on their adverse effects prompted international agreements to restrict and ban the use of TBT in antifouling paints, a significant step in mitigating their environmental impact.[9]

Experimental Protocols

Synthesis of Tetraethyltin via Grignard Reaction

This protocol is based on the classic method for forming tetraorganotin compounds.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Tin tetrachloride (SnCl4)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

Procedure:

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine (as an initiator).

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. The mixture is refluxed until most of the magnesium has reacted to form the Grignard reagent, ethylmagnesium bromide (CH3CH2MgBr).

  • The Grignard reagent solution is cooled, and a solution of tin tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the resulting crude tetraethyltin is purified by fractional distillation under reduced pressure.

Reaction: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr[2]

Synthesis of Tetrabutyltin via Wurtz Reaction

This protocol describes the synthesis of a tetraorganotin compound using a Wurtz coupling reaction.[11]

Materials:

  • Sodium metal

  • Anhydrous toluene

  • Butyl chloride

  • Tin tetrachloride (SnCl4)

Procedure:

  • A dispersion of sodium metal in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • The sodium dispersion is heated to the reflux temperature of toluene.

  • A mixture of butyl chloride and tin tetrachloride is added dropwise to the vigorously stirred, refluxing sodium dispersion.

  • After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the reaction goes to completion.

  • The mixture is cooled, and the excess sodium is destroyed by the careful addition of ethanol.

  • Water is then added to dissolve the sodium chloride formed during the reaction.

  • The organic layer is separated, washed with water, and dried over anhydrous calcium chloride.

  • The toluene is removed by distillation, and the crude tetrabutyltin is purified by vacuum distillation.

Visualizations

Historical_Development_of_Organotin_Compounds cluster_1800s 19th Century: Discovery cluster_1900s_early Early 20th Century: Foundational Research cluster_1940s_1960s Mid-20th Century: Industrial Applications Emerge cluster_1970s_present Late 20th Century - Present: Advanced Applications and Environmental Scrutiny Discovery 1849: Frankland synthesizes diethyltin diiodide Early_Synthesis 1852: Löwig reports synthesis using tin-sodium alloy Discovery->Early_Synthesis Early Developments Grignard Early 1900s: Grignard reaction provides new synthetic route Early_Synthesis->Grignard Academic_Research By 1935: Hundreds of publications (Krause, Kraus, Kozeshkov) Grignard->Academic_Research PVC_Stabilizers 1940s: Use as PVC stabilizers begins Academic_Research->PVC_Stabilizers Biocides 1950s: Development as agrochemicals and wood preservatives Antifouling 1960s: TBT used in antifouling paints Stille_Reaction 1977: Stille coupling developed Antifouling->Stille_Reaction Toxicity_Research 1980s: Evidence of TBT toxicity in marine environments Stille_Reaction->Toxicity_Research Regulation 2000s: International bans on TBT in antifouling paints Toxicity_Research->Regulation Modern_Applications Present: Medicinal chemistry and materials science applications Regulation->Modern_Applications

Caption: A timeline of the historical development of organotin compounds research.

Grignard_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Alkyl_Halide Alkyl Halide (RX) Form_Grignard Formation of Grignard Reagent (RMgX) in ether Alkyl_Halide->Form_Grignard Magnesium Magnesium (Mg) Magnesium->Form_Grignard Tin_Halide Tin Halide (SnX4) Reaction_with_Tin Reaction of Grignard Reagent with Tin Halide Tin_Halide->Reaction_with_Tin Form_Grignard->Reaction_with_Tin Organotin Tetraorganotin (R4Sn) Reaction_with_Tin->Organotin Byproduct Magnesium Halide (MgX2) Reaction_with_Tin->Byproduct

Caption: Workflow for the synthesis of tetraorganotin compounds via the Grignard reaction.

Wurtz_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Alkyl_Halide_Wurtz Alkyl Halide (RX) Coupling_Reaction Wurtz Coupling Reaction in anhydrous solvent Alkyl_Halide_Wurtz->Coupling_Reaction Sodium Sodium (Na) Sodium->Coupling_Reaction Tin_Halide_Wurtz Tin Halide (SnX4) Tin_Halide_Wurtz->Coupling_Reaction Organotin_Wurtz Tetraorganotin (R4Sn) Coupling_Reaction->Organotin_Wurtz Byproduct_Wurtz Sodium Halide (NaX) Coupling_Reaction->Byproduct_Wurtz

Caption: Workflow for the synthesis of tetraorganotin compounds via the Wurtz reaction.

Applications_and_Impact Applications Widespread Industrial Applications PVC PVC Stabilizers Applications->PVC Biocides Biocides Applications->Biocides Catalysts Catalysts Applications->Catalysts Antifouling_Paints Antifouling Paints (TBT) Biocides->Antifouling_Paints Agrochemicals Agrochemicals Biocides->Agrochemicals Wood_Preservatives Wood Preservatives Biocides->Wood_Preservatives Environmental_Release Release into the Environment Antifouling_Paints->Environmental_Release Leaching Marine_Toxicity High Toxicity to Marine Life (e.g., imposex in snails) Environmental_Release->Marine_Toxicity Bioaccumulation Bioaccumulation in Food Chain Marine_Toxicity->Bioaccumulation Regulatory_Action Regulatory Action and Bans Marine_Toxicity->Regulatory_Action Human_Health_Concerns Human Health Concerns (Endocrine Disruption, Immunotoxicity) Bioaccumulation->Human_Health_Concerns Human_Health_Concerns->Regulatory_Action

Caption: Logical relationship between applications of organotins and their environmental impact.

References

An In-depth Technical Guide to the Physical Properties of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the core physical properties of Trioctyltin chloride, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work with this organotin compound. This document outlines the established values for these properties and describes the experimental methodologies for their determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear and concise reference.

Physical PropertyValueConditions
Boiling Point 193-198 °Cat 0.1 Torr
469.2 ± 28.0 °Cat 760 mmHg
Density 1.04 g/mLat 20 °C

Experimental Protocols

The determination of the physical properties of chemical compounds such as this compound requires standardized and precise experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for measuring the boiling point, particularly under vacuum, and the density of liquids.

1. Determination of Boiling Point Under Reduced Pressure (Vacuum Distillation Method)

Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is the preferred method to determine its boiling point without thermal decomposition.[1][2] This procedure is analogous to a simple distillation but conducted at a reduced pressure.[3]

Apparatus:

  • A round-bottom flask (distilling flask)

  • A heating mantle

  • A Claisen adapter

  • A thermometer

  • A condenser

  • A receiving flask

  • A vacuum source (e.g., vacuum pump)

  • A manometer to measure the pressure

  • Boiling chips or a magnetic stirrer

Procedure:

  • A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[3]

  • The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

  • The thermometer is positioned so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser. This ensures an accurate reading of the vapor temperature.[3]

  • The system is evacuated to the desired pressure, which is monitored by the manometer.

  • The sample is then heated gently.

  • The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume. This method is outlined in standard procedures like those from ASTM and OECD.[4][5][6][7][8][9][10][11][12]

Apparatus:

  • A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

  • An analytical balance

  • A constant-temperature water bath

Procedure:

  • The clean, dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant-temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

  • The volume is adjusted precisely by removing any excess liquid that has expanded through the capillary in the stopper.

  • The exterior of the pycnometer is carefully dried and it is weighed again.

  • The weight of the this compound sample is determined by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Boiling_Point_Determination_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Process cluster_result Result A Place sample in round-bottom flask with boiling chips B Assemble vacuum distillation apparatus A->B C Position thermometer correctly B->C D Evacuate system to desired pressure C->D E Gently heat the sample D->E F Record steady temperature and pressure during distillation E->F G Observed Boiling Point at Reduced Pressure F->G

Caption: Workflow for Boiling Point Determination under Vacuum.

Density_Determination_Workflow cluster_preparation Preparation and Weighing cluster_calculation Calculation cluster_final_result Final Result P1 Weigh clean, dry pycnometer (m1) P2 Fill pycnometer with this compound P1->P2 P3 Thermostate in water bath to 20°C P2->P3 P4 Adjust volume and dry exterior P3->P4 P5 Weigh filled pycnometer (m2) P4->P5 C1 Calculate mass of sample (m = m2 - m1) P5->C1 C3 Calculate Density (ρ = m / V) C1->C3 C2 Obtain known volume of pycnometer (V) C2->C3 R1 Density of this compound at 20°C C3->R1

References

Spectroscopic Characterization of Trioctyltin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Trioctyltin chloride (CAS No. 2587-76-0), also known as chloro(trioctyl)stannane. The information presented herein is essential for the identification, characterization, and quality control of this organotin compound in research and development settings. This document outlines typical spectroscopic data (NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on characteristic spectroscopic values for analogous organotin compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) / ppm (Predicted) Description
¹HCDCl₃~0.9 (t)Terminal methyl protons (-CH₃) of the octyl chains.
~1.2-1.4 (m)Methylene protons (-CH₂-) of the octyl chains.
~1.5-1.7 (m)Methylene protons beta to the tin atom (Sn-CH₂-CH₂ -).
~1.0-1.2 (t)Methylene protons alpha to the tin atom (Sn-CH₂ -).
¹³CCDCl₃~14Terminal methyl carbon (-CH₃).
~22-32Methylene carbons (-CH₂-) of the octyl chains.
~27Methylene carbon beta to the tin atom (Sn-CH₂-CH₂ -).
~15Methylene carbon alpha to the tin atom (Sn-CH₂ -).
¹¹⁹SnCDCl₃+150 to +170The chemical shift is sensitive to the solvent and concentration.

Note: The predicted chemical shifts are based on known values for similar trialkyltin halides. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Frequency (cm⁻¹) (Predicted) Intensity
C-H stretch (alkyl)2955-2850Strong
C-H bend (methylene)1465Medium
C-H bend (methyl)1375Medium
Sn-C stretch600-500Medium-Strong
Sn-Cl stretch~330Strong

Note: The predicted frequencies are based on typical values for long-chain alkyltin compounds.

Table 3: Mass Spectrometry (MS) Data
Ion m/z (Predicted) Description
[M]+494.27Molecular ion (for ¹²⁰Sn, ³⁵Cl)
[M-Cl]+459.33Loss of chlorine atom
[M-C₈H₁₇]+381.18Loss of an octyl radical
[Sn(C₈H₁₇)₂Cl]+381.18Dioctyltin chloride cation
[SnC₈H₁₇]+233.09Octyltin cation

Note: The m/z values are predicted for the most abundant isotopes. The full mass spectrum will show a characteristic isotopic pattern for tin. Predicted values are sourced from PubChem[1].

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable non-reactive compound) can be added.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Temperature: 298 K.

¹¹⁹Sn NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: A wide spectral window (e.g., -400 to 400 ppm) may be necessary initially to locate the signal.

  • Acquisition Time: 0.5-1 second.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 256-1024.

  • Temperature: 298 K.

  • Reference: Tetramethyltin (SnMe₄) is a common external reference for ¹¹⁹Sn NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of neat this compound (which is a liquid at room temperature) directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

GC-MS Sample Preparation and Analysis:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-600.

ESI-MS Sample Preparation and Analysis:

  • Prepare a dilute solution (e.g., 10 µg/mL) of this compound in a solvent mixture compatible with ESI (e.g., methanol/water with a small amount of formic acid for positive ion mode).

  • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Conditions (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 100-800.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound QC Initial Quality Control (e.g., TLC, mp/bp) Synthesis->QC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) QC->NMR IR IR Spectroscopy QC->IR MS Mass Spectrometry QC->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Mechanism of Action of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with detailed mechanistic studies specifically on Trioctyltin chloride (TOTC) is limited. Much of the current understanding of its mechanism of action is extrapolated from studies on other organotin compounds, particularly those with shorter alkyl chains like tributyltin (TBT) and trimethyltin (TMT). This guide synthesizes the available information on TOTC and presents the broader mechanisms of organotin toxicity for context.

Executive Summary

This compound (TOTC) is an organotin compound characterized by the presence of three octyl chains attached to a tin atom. Unlike its shorter-chain counterparts, such as tributyltin and trimethyltin, TOTC exhibits significantly lower toxicity.[1][2] Its primary mechanism of action is believed to be consistent with other organotins, involving the induction of neurotoxicity and immunotoxicity.[3][4] The core mechanisms associated with organotin compounds include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of intracellular calcium homeostasis. However, the potency of TOTC in triggering these effects is considerably lower than that of other more toxic organotins. This document provides a comprehensive overview of the known toxicological profile of TOTC, alongside the generalized mechanisms of action for organotin compounds, supported by relevant experimental data and protocols.

Toxicological Profile of this compound

Acute Toxicity

TOTC exhibits low acute toxicity, particularly when compared to other trialkyltin compounds. The oral LD50 in rats is notably high, indicating a lower immediate risk upon ingestion.

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compound RatOral>4000[2]
Dimethyltin dichlorideRatOral74 - 237[2]
Tributyltin chlorideRatOral122 - 349[2]
Dibutyltin oxideRatOral487 - 520[2]
Immunotoxicity

Studies on the immunotoxicity of a series of trialkyltin compounds have shown that TOTC is significantly less immunotoxic than its shorter-chain analogues. In a 2-week feeding study in male rats, while tripropyltin and tributyltin chlorides caused significant, dose-related reductions in thymus weight, this compound was found to be ineffective at the doses tested.[1]

General Mechanisms of Action of Organotin Compounds

The following mechanisms have been primarily elucidated for organotin compounds other than TOTC, but are thought to be relevant to its mode of action, albeit at a lower potency.

Induction of Apoptosis

Organotin compounds are known to induce apoptosis, or programmed cell death, in various cell types. This is a key mechanism contributing to their immunotoxic and neurotoxic effects. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway TOTC This compound Mitochondria Mitochondria TOTC->Mitochondria disrupts membrane potential ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Bax Bax ROS->Bax activates Bcl2 Bcl-2 ROS->Bcl2 inhibits Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway for TOTC.
Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of ROS is a common mechanism of toxicity for many xenobiotics, including organotins. ROS can damage cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis. Studies on trimethyltin have shown dose-dependent increases in ROS formation in retinal cells.[5]

ros_workflow start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for a defined period treat->incubate add_dcfda Add 2',7'-dichlorofluorescin diacetate (DCFDA) incubate->add_dcfda incubate_probe Incubate in the dark add_dcfda->incubate_probe measure Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubate_probe->measure analyze Analyze dose-response relationship measure->analyze

Workflow for measuring intracellular ROS production.
Disruption of Intracellular Calcium Homeostasis

Organotin compounds can disrupt intracellular calcium signaling, a critical process for numerous cellular functions, including neurotransmission and cell survival. Studies on tributyltin have demonstrated its ability to release calcium from intracellular stores.[6] Trimethyltin has been shown to elevate intracellular calcium levels in spiral ganglion cells by increasing uptake from the extracellular space and releasing it from intracellular stores.[7]

calcium_disruption TOTC This compound PlasmaMembrane Plasma Membrane Calcium Channels TOTC->PlasmaMembrane may activate ER Endoplasmic Reticulum TOTC->ER may trigger release Ca_influx Increased Ca2+ Influx PlasmaMembrane->Ca_influx Ca_release Ca2+ Release from Intracellular Stores ER->Ca_release Ca_increase Elevated Cytosolic [Ca2+] Ca_influx->Ca_increase Ca_release->Ca_increase CellularDysfunction Cellular Dysfunction (e.g., excitotoxicity, apoptosis) Ca_increase->CellularDysfunction

Hypothesized effect of TOTC on calcium homeostasis.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cell line (e.g., human jurkat T-cells, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • This compound (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Conclusion

This compound is an organotin compound with a demonstrably lower toxicity profile compared to its more well-studied, shorter-chain counterparts. While it is presumed to share the general organotin mechanisms of action—including the induction of apoptosis, generation of reactive oxygen species, and disruption of calcium signaling—its potency in these areas is likely attenuated. The lack of specific, quantitative data for TOTC underscores the need for further research to fully elucidate its mechanism of action and to confirm the extent to which the toxicological paradigms of other organotins apply. The experimental protocols provided in this guide offer a framework for conducting such investigations, which are crucial for a comprehensive risk assessment of this compound.

References

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Organotin Halides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the foundational studies in the synthesis of organotin halides, tailored for researchers, scientists, and professionals in the field of drug development. Organotin compounds, from their initial discovery, have played a significant role in organic synthesis and materials science. This document delves into the seminal, early methodologies for the preparation of organotin halides, presenting detailed experimental protocols, quantitative data, and a comparative analysis of these pioneering techniques. The core synthetic routes, including the Direct Synthesis, Grignard reactions, and the Kocheshkov redistribution, are examined in detail to provide a thorough understanding of their historical context and practical application.

Introduction

The field of organotin chemistry originated in the mid-19th century with the work of Edward Frankland. In 1849, he reported the first synthesis of an organotin compound, diethyltin diiodide, marking the inception of a rich and diverse area of organometallic chemistry.[1][2] The subsequent decades saw the development of several key synthetic methodologies that have become the bedrock of modern organotin chemistry. These early studies are not merely of historical interest; they provide fundamental insights into the reactivity of organometallic compounds and the principles of chemical synthesis. This guide aims to provide a detailed technical examination of these early methods for preparing organotin halides of the general formula RnSnX(4-n), where R is an alkyl or aryl group, X is a halogen, and n = 1, 2, or 3.

Foundational Synthetic Methodologies

The early synthesis of organotin halides was characterized by a few groundbreaking methods that are still relevant today. These can be broadly categorized as direct methods, where the organotin halide is formed in a single step, and indirect methods that involve the synthesis of a tetraorganotin precursor followed by a redistribution reaction.

The Direct Synthesis (Frankland's Method)

The first reported synthesis of an organotin compound was achieved by Sir Edward Frankland in 1849 through the direct reaction of an alkyl halide with metallic tin.[1] This method, in its original form, involved heating iodoethane with tin at elevated temperatures.[3]

General Reaction: Sn + 2 RX → R2SnX2

This direct route is most efficient for the synthesis of dialkyltin diiodides. The reactivity of the alkyl halide follows the order RI > RBr > RCl. For less reactive alkyl bromides and chlorides, the use of catalysts is often necessary to achieve reasonable yields. Early studies identified several effective catalysts, including copper, silver, gold, and zinc.[4]

Synthesis via Grignard Reagents

Following the discovery of the Grignard reagent by Victor Grignard in 1900, its application in organometallic synthesis rapidly expanded.[5] By 1903, Pope and Peachey had demonstrated the utility of Grignard reagents for the synthesis of tetraalkyl- and tetraaryltin compounds from tin tetrachloride.[6] These tetraorganotins serve as crucial precursors for the synthesis of organotin halides through redistribution reactions.

General Reaction (Tetraorganotin Synthesis): SnCl4 + 4 RMgX → R4Sn + 4 MgClX

The Grignard method is highly versatile and allows for the synthesis of a wide variety of symmetrical tetraorganotin compounds.

The Kocheshkov Redistribution Reaction

A pivotal advancement in the synthesis of organotin halides was the development of the redistribution (or comproportionation) reaction, extensively studied by K. A. Kocheshkov.[1][7] This method allows for the controlled synthesis of tri-, di-, and mono-organotin halides by reacting a tetraorganotin compound with a tin tetrahalide in specific stoichiometric ratios. The reaction is typically carried out by heating the reactants together.

General Reactions:

  • 3 R4Sn + SnX4 → 4 R3SnX

  • R4Sn + SnX4 → 2 R2SnX2

  • R4Sn + 3 SnX4 → 4 RSnX3

This method provides a versatile route to organotin halides with a precise number of organic substituents, starting from the tetraorganotin precursors synthesized via the Grignard or other methods.

Other Early Synthetic Approaches

A variation of the Wurtz reaction was also employed in the early synthesis of tetraorganotins, which could then be used in the Kocheshkov redistribution. This method involves the reaction of an alkyl halide, sodium, and tin tetrachloride.[2]

General Reaction: SnCl4 + 4 RCl + 8 Na → R4Sn + 8 NaCl

In 1852, Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[7][8]

In 1904, Pfeiffer and Heller described the synthesis of monoalkyltin triiodides by the direct reaction of an alkyl iodide with tin(II) iodide.[4]

General Reaction: SnI2 + RI → RSnI3

Experimental Protocols

The following sections provide detailed experimental procedures derived from early literature for the key synthetic methods.

Direct Synthesis of Dimethyltin Dichloride (Catalyzed)

This procedure is adapted from early studies on the direct synthesis of organotin chlorides using a copper catalyst.[4]

Reactants:

  • Tin powder

  • Copper powder (10% by weight of tin)

  • Methyl chloride gas

Procedure:

  • A reaction vessel is charged with 1400 g of tin powder and 130 g of copper powder.

  • The mixture is heated to 305°C under an atmosphere of methyl chloride.

  • To initiate the reaction, the temperature is raised to 370°C and then reduced to 315°C after 1.5 hours.

  • Methyl chloride gas is introduced at a rate of 30 cc/min.

  • Crystals of dimethyltin dichloride begin to form within approximately 12 minutes.

  • The product is collected by sublimation in a condenser. The average yield is reported as 1.8 g/hr.[4]

Synthesis of Tetraethyltin via Grignard Reagent

This protocol is a generalized representation based on the early work of Pope and Peachey.[6]

Reactants:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Tin(IV) chloride

Procedure: Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Magnesium turnings are placed in a flame-dried flask equipped with a reflux condenser and a dropping funnel. The apparatus is protected from atmospheric moisture with a drying tube.

  • A small crystal of iodine may be added to activate the magnesium.

  • A solution of ethyl bromide in anhydrous diethyl ether is prepared in the dropping funnel.

  • A small amount of the ethyl bromide solution is added to the magnesium. The reaction is initiated, often evidenced by bubbling and a cloudy appearance.

  • The remainder of the ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

Part B: Synthesis of Tetraethyltin

  • The Grignard reagent is cooled in an ice bath.

  • A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the mixture is stirred for a period of time, and may be gently warmed to complete the reaction.

  • The reaction mixture is then hydrolyzed by pouring it onto a mixture of ice and a dilute acid (e.g., hydrochloric acid).

  • The ether layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous calcium chloride).

  • The diethyl ether is removed by distillation, and the resulting tetraethyltin is purified by fractional distillation under reduced pressure.

Kocheshkov Redistribution to Synthesize Diethyltin Dichloride

This procedure illustrates the synthesis of a diorganotin dihalide from a tetraorganotin.

Reactants:

  • Tetraethyltin

  • Tin(IV) chloride

Procedure:

  • In a reaction flask, one mole of tetraethyltin is mixed with one mole of tin(IV) chloride.

  • The mixture is heated, typically to around 200°C, for several hours. The reaction is often carried out without a solvent.

  • After the reaction is complete, the mixture is cooled.

  • The product, diethyltin dichloride, is purified by distillation.

Quantitative Data

The following tables summarize quantitative data for various organotin halides prepared by early synthetic methods.

Table 1: Physical Properties of Selected Organotin Halides

CompoundFormulaBoiling Point (°C)Melting Point (°C)
Diethyltin Diiodide(C2H5)2SnI2--
Dimethyltin Dichloride(CH3)2SnCl2-106-108
Dibutyltin Dichloride(C4H9)2SnCl2275.339
Tetraethyltin(C2H5)4Sn181-112
Triphenyltin Chloride(C6H5)3SnCl352106

Note: Data compiled from various sources. Early reports often lacked precise physical constants.

Table 2: Yields for Selected Early Syntheses

ProductSynthetic MethodStarting MaterialsReported Yield
Dibenzyltin DichlorideDirect Synthesis (catalyzed)Benzyl chloride, TinGood
Dibutyltin DiiodideDirect Synthesis (catalyzed)Butyl iodide, Tin, Zinc, Butanol84%
Dimethyltin DichlorideDirect Synthesis (catalyzed)Methyl chloride, Tin, Copper~1.8 g/hr
TetraethyltinGrignard SynthesisEthylmagnesium bromide, SnCl4High (>90%)
Diethyltin DichlorideKocheshkov RedistributionTetraethyltin, SnCl4High

Signaling Pathways and Experimental Workflows

The logical relationships between the primary early synthetic routes for organotin halides can be visualized as a workflow. The Grignard and Wurtz methods typically produce tetraorganotin compounds, which are then used as starting materials for the Kocheshkov redistribution to obtain the desired organotin halides. The Direct Synthesis provides a more straightforward, albeit sometimes less versatile, route to dialkyltin dihalides.

Early_Organotin_Synthesis AlkylHalide Alkyl/Aryl Halide (RX) GrignardReagent Grignard Reagent (RMgX) AlkylHalide->GrignardReagent + Mg, ether DiorganotinDihalide Diorganotin Dihalide (R2SnX2) AlkylHalide->DiorganotinDihalide + Sn (Direct Synthesis) Tin Metallic Tin (Sn) Tin->DiorganotinDihalide Magnesium Magnesium (Mg) Magnesium->GrignardReagent TinTetrachloride Tin Tetrachloride (SnCl4) Tetraorganotin Tetraorganotin (R4Sn) TinTetrachloride->Tetraorganotin TinTetrachloride->DiorganotinDihalide TriorganotinHalide Triorganotin Halide (R3SnX) TinTetrachloride->TriorganotinHalide MonoorganotinTrihalide Monoorganotin Trihalide (RSnX3) TinTetrachloride->MonoorganotinTrihalide GrignardReagent->Tetraorganotin + SnCl4 Tetraorganotin->DiorganotinDihalide + SnCl4 (Kocheshkov) Tetraorganotin->TriorganotinHalide + SnCl4 (Kocheshkov) Tetraorganotin->MonoorganotinTrihalide + SnCl4 (Kocheshkov) Grignard_Workflow Start Start PrepGrignard Prepare Grignard Reagent (RMgX from RX and Mg) Start->PrepGrignard ReactSnCl4 React Grignard Reagent with SnCl4 PrepGrignard->ReactSnCl4 Hydrolysis Hydrolysis (Ice/Acid) ReactSnCl4->Hydrolysis Extraction Extraction with Ether Hydrolysis->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Distillation to Purify R4Sn Drying->Distillation End End (Pure R4Sn) Distillation->End

References

An In-depth Technical Guide to the Health and Safety of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for trioctyltin chloride. The information is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is an organotin compound. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 2587-76-0[1]
Molecular Formula C24H51ClSn[1]
Molecular Weight 493.8 g/mol [1]
Appearance Colorless oil[2]
Boiling Point 193-198 °C @ 0.1 Torr[2]
Density 1.04 g/mL at 20 °C[2]
Vapor Pressure < 8.4 x 10⁻⁷ Pa at 20°C
Solubility Sparingly soluble in chloroform. Insoluble in water.[2]

Toxicological Information

The toxicity of organotin compounds is largely determined by the nature and number of the organic groups attached to the tin atom. Generally, the toxicity of trialkyltin compounds decreases as the length of the alkyl chain increases.[3]

Acute Toxicity

Oral: The acute oral toxicity of this compound in rats has been determined to be low, with a reported LD50 of >4000 mg/kg.[3] This is in contrast to shorter-chain trialkyltins, such as trimethyltin chloride and tributyltin chloride, which are significantly more toxic.[3]

Irritation and Sensitization

Skin Irritation: this compound is classified as causing skin irritation (H315).[1]

Eye Irritation: It is also classified as causing serious eye irritation (H319).[1]

Respiratory Irritation: this compound may cause respiratory irritation (H335).[1]

Skin Sensitization: There is no available data to classify this compound as a skin sensitizer.

Repeated Dose Toxicity

In a 2-week dietary study in male Wistar rats, this compound was found to be not toxic at the doses tested, whereas shorter-chain trialkyltins and triphenyltin showed immunotoxic effects.[4]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no information available to classify this compound regarding its carcinogenic, mutagenic, or reproductive toxicity potential.

Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Hazard ClassHazard Statement
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1]
Hazardous to the aquatic environment, long-term hazardH413: May cause long lasting harmful effects to aquatic life

Experimental Protocols

While specific, detailed experimental reports for the toxicological endpoints of this compound are not publicly available, the following sections describe the standard methodologies based on OECD Test Guidelines that are used to assess the acute toxicity and irritation potential of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a step determines the next step, which may involve dosing at a higher or lower level.

Methodology:

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Clinical Observations: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Body Weight: Animal weights are recorded at the start and weekly thereafter.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

A workflow for this experimental protocol is visualized below.

OECD_423_Workflow start Start: Select Dose Level (e.g., 2000 mg/kg) dose_3_animals Dose 3 Female Rats start->dose_3_animals observe_14_days Observe for 14 Days (Mortality & Clinical Signs) dose_3_animals->observe_14_days mortality_check Mortality Check observe_14_days->mortality_check no_or_1_death 0 or 1 Death mortality_check->no_or_1_death two_deaths 2 Deaths mortality_check->two_deaths three_deaths 3 Deaths mortality_check->three_deaths dose_higher Dose 3 More Rats at Same Level no_or_1_death->dose_higher stop_classify Stop & Classify two_deaths->stop_classify dose_lower Dose 3 Rats at Lower Level three_deaths->dose_lower dose_higher->stop_classify dose_lower->stop_classify

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to a small area of the skin of an animal in a single dose. The degree of irritation is scored at specified intervals.

Methodology:

  • Test Animal: The albino rabbit is the preferred species.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the animal 24 hours before the test.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of effects.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

Methodology:

  • Test Animal: Healthy young adult albino rabbits are used.

  • Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Reactions of the cornea, iris, and conjunctiva are scored. The observation period may be extended up to 21 days.

Signaling Pathways of Organotin Toxicity

While the specific molecular mechanisms of this compound are not extensively studied, organotin compounds, in general, are known to exert their toxic effects through various pathways. The toxicity of shorter-chain trialkyltins like tributyltin (TBT) has been more thoroughly investigated and can provide insights into potential mechanisms for longer-chain analogues.

Organotins are known to be potent inhibitors of mitochondrial ATP synthase and can act as dual agonists of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which may contribute to obesogenic effects.[5] They are also known to be neurotoxic and immunotoxic.[1]

Organotin_Toxicity_Pathway cluster_cellular_targets Cellular Targets cluster_toxic_effects Toxic Effects Organotin Organotin Compound (e.g., Trioctyltin) Mitochondria Mitochondria Organotin->Mitochondria Nuclear_Receptors Nuclear Receptors (RXR, PPARγ) Organotin->Nuclear_Receptors Immune_Cells Immune Cells Organotin->Immune_Cells Neurons Neurons Organotin->Neurons ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Inhibition of ATP Synthase Gene_Expression Altered Gene Expression Nuclear_Receptors->Gene_Expression Agonism Immunosuppression Immunosuppression Immune_Cells->Immunosuppression Direct Cytotoxicity Neurotoxicity Neurotoxicity Neurons->Neurotoxicity Multiple Mechanisms

Caption: Potential signaling pathways for organotin toxicity.

Safe Handling and Storage

Given the hazardous properties of this compound, appropriate safety precautions must be taken during handling and storage.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.

  • Lab Coat: A lab coat or other protective clothing should be worn.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • The compound is hygroscopic and should be stored under an inert atmosphere.[2]

First Aid Measures

In case of skin contact: Immediately wash with soap and water and remove contaminated clothing.[3] In case of eye contact: Promptly wash with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled: Move the person to fresh air and seek medical attention.[3] If ingested: Obtain medical attention immediately.[3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.

Conclusion

This compound is a hazardous chemical that requires careful handling. While its acute oral toxicity is low compared to other trialkyltin compounds, it is classified as a skin, eye, and respiratory irritant. Researchers and other professionals working with this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, including the standard experimental methodologies, should serve as a valuable resource for the safe use of this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Trioctyltin Chloride as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organotin compounds are widely recognized for their utility as Lewis acid catalysts in various chemical transformations, including esterification reactions. These catalysts are effective in promoting the formation of esters from carboxylic acids and alcohols, a fundamental process in the synthesis of numerous organic molecules, including active pharmaceutical ingredients and polymers. While a range of organotin compounds have been explored for this purpose, this document focuses on the application of trioctyltin chloride as a potential catalyst in esterification.

It is important to note that while the general principles of organotin catalysis in esterification are well-established, detailed experimental protocols and specific quantitative data for this compound are not extensively documented in readily available scientific literature. The information presented herein is based on the general understanding of how analogous organotin compounds function as catalysts in such reactions. Researchers should consider the following protocols as a starting point for optimization in their specific applications.

Catalytic Mechanism

The catalytic activity of organotin compounds like this compound in esterification reactions is generally attributed to their function as Lewis acids. The tin center, with its vacant d-orbitals, coordinates to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol. The subsequent proton transfer and elimination of a water molecule result in the formation of the desired ester and regeneration of the catalyst for the subsequent catalytic cycle.

Signaling Pathway Diagram

Esterification_Mechanism cluster_0 Catalytic Cycle Catalyst This compound (R3SnCl) ActivatedComplex Activated Tin-Carboxylate Complex Catalyst->ActivatedComplex Coordination CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->ActivatedComplex Alcohol Alcohol (R''-OH) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate ActivatedComplex->TetrahedralIntermediate Nucleophilic Attack TetrahedralIntermediate->Catalyst Regeneration Ester Ester (R'-COOR'') TetrahedralIntermediate->Ester Proton Transfer & Elimination Water Water (H2O) TetrahedralIntermediate->Water

Caption: Generalized Lewis acid mechanism for organotin-catalyzed esterification.

Experimental Protocols

The following are generalized experimental protocols for conducting an esterification reaction using an organotin catalyst. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid

Materials:

  • Carboxylic Acid (e.g., Adipic Acid)

  • Alcohol (e.g., n-Butanol)

  • This compound (Catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus or molecular sieves

  • Standard laboratory glassware for reaction, work-up, and purification

  • Rotary evaporator

  • Instrumentation for analysis (e.g., GC-MS, NMR)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add the carboxylic acid (1.0 eq), the alcohol (2.2 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Add this compound (0.1 - 1.0 mol%).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Once the reaction is complete (typically when water evolution ceases), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by vacuum distillation or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, MS).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Charge Reactants: Carboxylic Acid, Alcohol, Solvent Catalyst Add this compound Reactants->Catalyst Heat Heat to Reflux Catalyst->Heat WaterRemoval Azeotropic Removal of Water Heat->WaterRemoval Monitor Monitor Progress (TLC/GC) WaterRemoval->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete SolventRemoval Remove Solvent (Rotovap) Cool->SolventRemoval Purify Purify (Distillation/Chromatography) SolventRemoval->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A typical workflow for laboratory-scale esterification using an organotin catalyst.

Data Presentation

Due to the lack of specific quantitative data for this compound in the literature, the following tables present hypothetical, yet realistic, data for a comparative study of different organotin catalysts in the esterification of a generic fatty acid with a primary alcohol. This data is for illustrative purposes to guide researchers in their own data presentation.

Table 1: Comparison of Organotin Catalysts in the Esterification of Oleic Acid with n-Butanol

Catalyst (0.5 mol%)Reaction Time (h)Conversion (%)Yield (%)
This compound Data Not AvailableData Not AvailableData Not Available
Monobutyltin Trichloride49895
Dibutyltin Dichloride69592
Tributyltin Chloride88580
Tin(II) Chloride59693

Table 2: Effect of Catalyst Loading on Reaction Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Organotin Catalyst A0.1875
Organotin Catalyst A0.5692
Organotin Catalyst A1.0593

Safety Considerations

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for this compound before use.

This compound, as a member of the organotin family, is expected to exhibit catalytic activity in esterification reactions. The provided general protocols and workflow diagrams offer a foundation for researchers to develop specific methodologies for their needs. However, it is crucial to perform systematic optimization studies to determine the ideal reaction conditions, including catalyst loading, temperature, and reaction time, for any given substrate pair. Further research is required to fully characterize the catalytic efficacy of this compound and to generate the quantitative data necessary for direct comparison with other established catalysts.

Application Notes and Protocols: Trioctyltin Chloride as a PVC Heat Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C), leading to a degradation process known as dehydrochlorination.[1] This process involves the elimination of hydrogen chloride (HCl) from the polymer chain, resulting in the formation of conjugated double bonds. This leads to undesirable effects such as discoloration (yellowing to blackening), embrittlement, and a loss of mechanical properties.[2][3] The released HCl also has an autocatalytic effect, further accelerating the degradation.[2]

To counteract this, heat stabilizers are essential additives in PVC formulations. Organotin compounds, including trioctyltin chloride, are a class of highly effective heat stabilizers known for their excellent performance in providing thermal stability, maintaining clarity, and ensuring good initial color and long-term color hold.[4][5][6] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound as a PVC heat stabilizer.

Mechanism of PVC Heat Stabilization by this compound

The primary role of this compound in stabilizing PVC is to inhibit the dehydrochlorination process. This is achieved through a multi-faceted mechanism:

  • HCl Scavenging: Trioctyltin compounds readily react with and neutralize the hydrogen chloride that is evolved during the initial stages of degradation. This prevents the autocatalytic "zipper" reaction where HCl promotes further degradation along the PVC chain.[7][8]

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable chlorine atoms (often at allylic or tertiary positions) on the PVC backbone with more stable ligands from the organotin compound. This effectively "repairs" defect sites in the polymer chain that would otherwise act as initiation points for dehydrochlorination.[7]

Quantitative Performance Data

Table 1: Thermal Stability Time of PVC Films (2 phr Stabilizer) [9]

StabilizerTest Temperature (°C)Thermal Stability Time (hours)
Unstabilized PVC14014.3
Unstabilized PVC1602.5
Dioctyltin bis(isooctyl thioglycollate)140> 30.3
Dioctyltin bis(isooctyl thioglycollate)16014.3

Table 2: Thermogravimetric Analysis (TGA) Data for PVC Formulations [9]

FormulationOnset of Degradation (°C)Temperature at 5% Weight Loss (°C)Temperature at 10% Weight Loss (°C)
Unstabilized PVC~276--
PVC with Dioctyltin bis(isooctyl thioglycollate)> 276> 210-
PVC with unspecified Organotin-> 210-

Experimental Protocols

Static Thermal Stability by Congo Red Test

Principle: This method determines the static thermal stability of a PVC compound by measuring the time it takes for the material to degrade and release a sufficient amount of HCl to cause a color change in a pH-sensitive indicator paper (Congo red).

Apparatus:

  • Forced air oven or heating block with precise temperature control (e.g., ±1°C).

  • Glass test tubes.

  • Congo red indicator paper.

  • Stoppers for test tubes with a small hole for a glass hook.

  • Glass hooks to suspend the indicator paper.

  • Timer.

Procedure:

  • Prepare PVC compound samples containing this compound at the desired concentration (e.g., 1-3 phr) by a suitable mixing method like two-roll milling to ensure homogeneity.

  • Place a weighed amount (e.g., 2.0 ± 0.1 g) of the PVC sample into a clean, dry test tube.

  • Cut a strip of Congo red paper and suspend it inside the test tube using a glass hook, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.

  • Place the test tube in the preheated oven or heating block set to the desired test temperature (e.g., 180°C or 200°C).

  • Start the timer immediately.

  • Observe the Congo red paper for a color change from red to blue/violet.

  • Record the time at which the first signs of the color change are observed. This is the thermal stability time.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For PVC, the onset of mass loss corresponds to the initiation of dehydrochlorination. The temperature at which a specific percentage of mass loss occurs (e.g., 5%) is a key indicator of its thermal stability.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., aluminum or platinum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the PVC sample (e.g., 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to create an inert atmosphere.

  • Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation and the temperature at specific weight loss percentages.

Visualizations

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization by this compound PVC PVC Chain Defect Labile Chlorine Site (Allylic/Tertiary) HCl_release HCl Release Defect->HCl_release Dehydrochlorination Stabilized_Site Stabilized Site Heat Heat Heat->Defect Initiation HCl_release->Defect Autocatalysis Polyene Polyene Formation (Conjugated Double Bonds) HCl_release->Polyene Neutralized_HCl Neutralized HCl Degraded_PVC Discoloration & Embrittlement Polyene->Degraded_PVC Stabilizer This compound Stabilizer->Defect Substitution Stabilizer->HCl_release Scavenging

Caption: Mechanism of PVC degradation and stabilization by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Prep PVC Formulation (PVC + this compound) Mixing Homogeneous Mixing (e.g., Two-Roll Mill) Prep->Mixing Congo_Red Congo Red Test (Static Stability) Mixing->Congo_Red TGA Thermogravimetric Analysis (Dynamic Stability) Mixing->TGA Congo_Data Stability Time (min) Congo_Red->Congo_Data TGA_Data Degradation Temperature (°C) TGA->TGA_Data Conclusion Evaluation of Stabilizer Performance Congo_Data->Conclusion TGA_Data->Conclusion

Caption: Experimental workflow for evaluating PVC stabilizer performance.

References

Application Notes and Protocols for Organotin Catalysis: Focus on Octyltin Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Trioctyltin Chloride: Extensive research indicates that this compound is not commonly employed as a catalyst in standard organic synthesis protocols. Its primary applications lie in its role as a precursor for other organotin compounds and in the production of PVC stabilizers. In contrast, monoalkyltin compounds, such as octyltin trichloride, are recognized as more potent Lewis acid catalysts for reactions like esterification and transesterification. Therefore, these notes will focus on the well-documented catalytic applications of octyltin trichloride as a representative example of an octyltin-based catalyst.

I. Introduction to Octyltin Trichloride in Catalysis

Octyltin trichloride (C₈H₁₇Cl₃Sn) is an organotin compound that functions as a versatile Lewis acid catalyst in various organic transformations.[1] Its utility is particularly pronounced in polymer chemistry and in facilitating esterification and transesterification reactions.[1] The Lewis acidic character of the tin center is the cornerstone of its catalytic activity.[1] The presence of the octyl group confers specific solubility and stability properties, making it a valuable reagent in organic synthesis.[1]

The catalytic efficacy of organotin compounds is linked to the substituents on the tin atom. Generally, the Lewis acidity follows the order: RSnCl₃ > R₂SnCl₂ > R₃SnCl. This suggests that octyltin trichloride is a stronger Lewis acid and, consequently, a more active catalyst in Lewis acid-mediated reactions compared to this compound.

II. Catalytic Applications: Esterification of Fatty Acids

Octyltin trichloride and related monoalkyltin(IV) complexes are effective catalysts for the esterification of carboxylic acids with alcohols.[1] This process is fundamental in the synthesis of various esters, polyesters, and other commercially important molecules.[1]

A. General Reaction Mechanism

The catalytic cycle of organotin compounds in esterification typically follows a Lewis acid mechanism.[2] The electron-deficient tin atom coordinates with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol. A subsequent proton transfer and the elimination of a water molecule result in the formation of the desired ester and regeneration of the catalyst.[2]

Below is a diagram illustrating the generalized Lewis acid-catalyzed esterification pathway.

G General Lewis Acid Mechanism for Organotin-Catalyzed Esterification RCOOH Carboxylic Acid (R-COOH) Activated_Complex Activated Complex RCOOH->Activated_Complex Cat Octyltin Trichloride (Catalyst) Cat->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester - H₂O Regen_Cat Regenerated Catalyst Tetrahedral_Intermediate->Regen_Cat H2O Water (H₂O) Regen_Cat->Cat G Experimental Workflow for Catalyzed Esterification Start Start Setup Assemble Reaction Apparatus (Flask, Condenser, Dean-Stark) Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Charge_Reactants Charge Reactants (Carboxylic Acid, Alcohol, Solvent) Inert->Charge_Reactants Add_Catalyst Add Octyltin Trichloride Catalyst Charge_Reactants->Add_Catalyst Heat Heat to Reflux Add_Catalyst->Heat Monitor Monitor Reaction Progress (GC, TLC, Water Collection) Heat->Monitor Monitor->Heat Continue Reflux Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Aqueous Work-up (NaHCO₃, Brine) Cool->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Product (Chromatography/Distillation) Concentrate->Purify End End Purify->End

References

Application Notes and Protocols for the Analytical Detection of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of Trioctyltin chloride in various matrices. The methodologies outlined are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques for the detection of organotin compounds.

Introduction

This compound ((C₈H₁₇)₃SnCl) is an organotin compound characterized by three octyl groups attached to a tin atom. Organotins are utilized in a range of industrial applications, including as stabilizers for PVC, catalysts, and biocides. Due to their potential toxicity and environmental persistence, sensitive and specific analytical methods are crucial for their detection and quantification. These protocols are designed to provide a framework for researchers in environmental monitoring, toxicology, and drug development to accurately determine the presence and concentration of this compound.

Analytical Techniques Overview

The two primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS is a robust technique that offers high separation efficiency and sensitive detection. For polar and non-volatile compounds like organotin chlorides, a derivatization step is typically required to increase their volatility for gas chromatographic analysis.[1]

  • LC-MS/MS provides high selectivity and sensitivity, often without the need for derivatization, making it a more direct and sometimes faster method for the analysis of organotin compounds in complex matrices.[2]

Quantitative Data Summary

Quantitative data for this compound is not extensively reported in standalone studies. The following table summarizes representative quantitative parameters for trialkyltin compounds, which can be used as a reference for method development and validation for this compound analysis.

Analytical MethodMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
GC-MSWaterTributyltin (TBT)0.70 ng/L2.1 ng/L>97>0.99[3][4]
GC-MSSedimentTributyltin (TBT)0.1 ng/g<1.5 ng/g85-95>0.99[5]
LC-MS/MSFood PackagingTributyltin chloride (TBT)0.1 µg/kg-68-113>0.99[6]
LC-MS/MSBeveragesVarious Organotins0.1 µg/kg (Method Calibration Limit)-70-120>0.995[7]
LC-MS/MSWaterVarious OrganotinsLow ng/L---[8]

Note: The data presented for Tributyltin (TBT) and other organotins are intended to serve as a guideline for the expected performance of analytical methods for this compound. Actual performance characteristics should be determined experimentally for the specific matrix and instrumentation used.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Environmental Samples

This protocol describes the extraction, derivatization, and analysis of this compound from solid and liquid matrices using GC-MS. Derivatization with sodium tetraethylborate (NaBEt₄) is a common method to convert the polar organotin chloride into a more volatile tetraalkyltin derivative.[1]

1. Sample Preparation and Extraction

  • Solid Samples (e.g., Sediment, Soil):

    • Weigh approximately 1-5 g of homogenized, dry sample into a centrifuge tube.

    • Add a suitable extraction solvent, such as a mixture of toluene and methanol (e.g., 50:50 v/v), along with hydrochloric acid to facilitate extraction.[9]

    • Perform ultrasonic extraction for 30-60 minutes.[9]

    • Centrifuge the sample to separate the solid and liquid phases.

    • Carefully collect the supernatant (organic extract) for the derivatization step.

  • Liquid Samples (e.g., Water):

    • Take a known volume of the water sample (e.g., 100-250 mL).

    • Acidify the sample with HCl.

    • Perform liquid-liquid extraction with a suitable organic solvent like hexane or toluene.

    • Collect the organic phase for derivatization.

2. Derivatization

  • To the organic extract, add an acetate buffer solution to adjust the pH (typically around 4.5-5.5).[3]

  • Introduce the derivatizing agent, a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water or a weak basic solution.[9]

  • Agitate the mixture for approximately 30 minutes to allow for the ethylation of this compound to Trioctylethyltin.

  • Allow the layers to separate and carefully transfer the organic layer containing the derivatized analyte to a clean vial for GC-MS analysis.[9]

3. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Splitless injection mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[9]

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Ion Source Temperature: 230-280°C.[9]

    • Transfer Line Temperature: 280-300°C.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of ethylated Trioctyltin.

Protocol 2: LC-MS/MS Analysis of this compound in Biological and Environmental Samples

This protocol outlines a direct method for the analysis of this compound without derivatization, which is suitable for a variety of sample matrices.

1. Sample Preparation and Extraction

  • Solid and Semi-solid Samples (e.g., Tissues, Food):

    • Homogenize a known weight of the sample (e.g., 1-10 g).

    • Add a suitable extraction solvent, such as acetonitrile.[2]

    • Shake vigorously or sonicate for 5-15 minutes.[2]

    • Centrifuge the sample to pellet solid material.

    • Take an aliquot of the supernatant, dilute with water or mobile phase, and filter through a 0.22 µm syringe filter before injection.[2]

  • Liquid Samples (e.g., Water, Beverages):

    • For relatively clean samples, direct injection after filtration may be possible.

    • For more complex matrices, a solid-phase extraction (SPE) step may be necessary for sample clean-up and concentration.[10]

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size).

    • Mobile Phase: A gradient elution using:

      • A: Water with 0.1% formic acid.[6]

      • B: Methanol or acetonitrile with 0.1% formic acid.[6]

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's guidelines.

    • MRM Transitions: Specific precursor-to-product ion transitions for Trioctyltin cation should be determined by infusing a standard solution.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Solid or Liquid Sample Extraction Solvent Extraction (e.g., Toluene/Methanol) Sample->Extraction Derivatization Ethylation with Sodium Tetraethylborate (NaBEt₄) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantification and Identification GCMS->Data

GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis cluster_data_lc Data Processing Sample_LC Solid or Liquid Sample Extraction_LC Solvent Extraction (e.g., Acetonitrile) Sample_LC->Extraction_LC Filtration Filtration (0.22 µm) Extraction_LC->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data_LC Quantification and Identification LCMSMS->Data_LC

LC-MS/MS analysis workflow for this compound.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyltin (TOT) compounds, including trioctyltin chloride, are organotin compounds utilized in various industrial applications. Due to their potential toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for their detection and quantification in diverse matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of organotin compounds. However, due to the low volatility and high polarity of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable analogue suitable for GC analysis.

This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography. The methodologies cover sample preparation for water and sediment matrices, derivatization, and instrumental analysis by GC-MS.

Data Presentation

Quantitative data for the analysis of this compound is often matrix-dependent. The following tables provide typical performance data for the analysis of organotin compounds by GC-MS, which can be used as a reference for method validation.

Table 1: Typical GC-MS Method Performance for Organotin Analysis

ParameterTypical ValueNotes
Linearity (R²)>0.995Over the calibration range.
Limit of Detection (LOD)0.1 - 1.0 ng/LFor water samples, dependent on injection volume and matrix.
Limit of Quantification (LOQ)0.3 - 3.0 ng/LFor water samples, dependent on injection volume and matrix.
Recovery70 - 120%Dependent on sample matrix and extraction efficiency.[1]
Precision (%RSD)<15%For replicate measurements.

Table 2: Quality Control (QC) Criteria for Organotin Analysis

QC SampleFrequencyAcceptance Criteria
Method BlankOne per batchBelow the LOQ
Laboratory Control Sample (LCS)One per batch70-130% recovery
Matrix Spike (MS)One per batch60-140% recovery
Calibration VerificationBeginning and end of each runWithin 15% of the true value

Experimental Protocols

The following protocols are generalized from established methods for organotin analysis and can be adapted for the specific analysis of this compound.

Protocol 1: Analysis of this compound in Water Samples

1. Sample Preparation and Derivatization

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve the samples by acidifying to a pH between 3 and 5 with an appropriate acid (e.g., hydrochloric acid or acetic acid) to prevent degradation of the analyte. Store at 4°C until analysis.

  • Internal Standard Spiking: To a known volume of the water sample (e.g., 250-400 mL), add an appropriate internal standard, such as tripropyltin chloride, to monitor extraction efficiency.[2]

  • pH Adjustment: Adjust the pH of the sample to approximately 5 using a sodium acetate/acetic acid buffer.[3]

  • Derivatization (Ethylation): Add a freshly prepared 1-2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water or 0.1 M NaOH to the sample.[2] This reaction ethylates the this compound, forming the more volatile trioctyl-ethyltin.

  • Extraction: Add a suitable organic solvent, such as hexane or pentane, to the sample.[3] Shake vigorously for at least 10 minutes to extract the derivatized analyte into the organic phase.

  • Phase Separation and Concentration: Allow the layers to separate and carefully transfer the organic layer to a clean vial. Dry the organic extract with anhydrous sodium sulfate. If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

Protocol 2: Analysis of this compound in Sediment/Soil Samples

1. Sample Preparation and Derivatization

  • Sample Collection and Storage: Collect sediment or soil samples and store them frozen at -20°C until analysis to ensure sample stability.

  • Extraction: To a known weight of the sample (e.g., 1-10 g), add a suitable extraction solvent mixture, such as toluene-methanol (50:50 v/v), along with hydrochloric acid.[2] Perform ultrasonic extraction for approximately 60 minutes to enhance extraction efficiency.

  • Separation: Centrifuge the sample to separate the solid and liquid phases. Carefully collect the supernatant (the extract).

  • Derivatization: The extract can be derivatized using a similar ethylation procedure as described for water samples with sodium tetraethylborate.

  • Cleanup: The derivatized extract may require a cleanup step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a silica gel or Florisil cartridge.[4]

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of ethylated this compound.

Table 3: GC-MS Instrumental Conditions

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min[2]
Inlet Temperature250 - 280°C
Injection ModeSplitless
Injection Volume1-2 µL
Oven Temperature Program50°C (hold 1 min), ramp to 300°C at 10-15°C/min, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Ion Source Temperature230 - 300°C[2]
Transfer Line Temperature280 - 310°C[2]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Mass Spectrometry Detection:

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions for ethylated trioctyltin should be monitored. The fragmentation of ethyl-trioctyltin is expected to involve the loss of alkyl chains. The primary ions to monitor would likely include the molecular ion and fragments corresponding to the loss of ethyl and octyl groups.

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Water/Sediment) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction Spiking->Extraction Derivatization Derivatization (Ethylation) Extraction->Derivatization Cleanup Cleanup (SPE) Derivatization->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC-MS analysis of this compound.

Derivatization_Pathway TOTCl This compound (Less Volatile) TOTEt Ethyl-trioctyltin (More Volatile) TOTCl->TOTEt Ethylation Reaction NaBEt4 Sodium Tetraethylborate (NaBEt₄) NaBEt4->TOTEt

Caption: Ethylation derivatization of this compound for GC analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyltin (TOT) compounds, including trioctyltin chloride (TOTC), are organotin compounds utilized in various industrial applications. Due to their potential toxicity and environmental persistence, sensitive and specific analytical methods are crucial for their detection and quantification. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers the necessary selectivity and sensitivity for the analysis of this compound in various matrices. These application notes provide detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Physicochemical and Mass Spectrometry Data

A summary of the key physicochemical and predicted mass spectrometry data for this compound is presented below. This information is essential for method development and data interpretation.

PropertyValueReference
Molecular Formula C24H51ClSn[1]
Molecular Weight 493.8 g/mol [1]
Monoisotopic Mass 494.270132 Da[1][2]
Predicted [M+H]+ (m/z) 495.27742[3]
Predicted [M+Na]+ (m/z) 517.25936[3]
Predicted [M-H]- (m/z) 493.26286[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (with Derivatization)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. As organotin chlorides are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required. This protocol is adapted from established methods for other organotin compounds.[4][5][6]

1. Sample Preparation (Water Samples)

  • Extraction:

    • To a 250 mL water sample, add an appropriate internal standard (e.g., Tripropyltin chloride).

    • Add 2 mL of n-hexane and shake vigorously for 1 minute.

    • Place the sample on a mechanical shaker for 15 minutes.

    • Allow the layers to separate.

  • Derivatization (Ethylation):

    • To the aqueous layer, add 1 mL of 1 M sodium acetate buffer (pH 4.2).

    • Add 1 mL of 1% (w/v) sodium tetraethylborate (NaBEt4) solution.

    • Shake for 10 minutes to ethylate the this compound.

    • Allow the layers to separate.

  • Final Extraction:

    • Carefully transfer the n-hexane layer to a clean vial.

    • Dry the extract with anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless or Pulsed Splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Carrier Gas Helium, constant flow of 1.2 mL/min
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

3. Proposed Fragmentation and SIM Ions

The primary ion formed in the ion source is expected to be the trioctyltin cation [Sn(C8H17)3]+ after the loss of the chlorine atom. Subsequent fragmentation will likely involve the sequential loss of octyl radicals (C8H17) or octene molecules (C8H16). Based on the fragmentation of similar compounds like tributyltin chloride[7], the following ions are proposed for SIM analysis:

IonDescription
m/z 459[Sn(C8H17)3]+ (Trioctyltin cation)
m/z 347[Sn(C8H17)2]+ (Loss of one octyl group)
m/z 235[Sn(C8H17)]+ (Loss of two octyl groups)
m/z 120[Sn]+ (Tin ion)
Protocol 2: LC-MS/MS Analysis of this compound

Liquid chromatography is advantageous as it often does not require a derivatization step for polar compounds. This protocol is based on general methods for organotin analysis by LC-MS/MS.[8][9]

1. Sample Preparation (General)

  • Extraction:

    • For solid samples (e.g., sediment, tissue), perform a solvent extraction using a mixture like hexane:acetic acid:tropolone (99:1:0.1 v/v).[10]

    • For liquid samples, a liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE) can be employed.

    • The final extract should be dissolved in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

2. LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. Predicted MRM Transitions

The precursor ion for MRM analysis will be the protonated molecule [M+H]+ or the trioctyltin cation formed in the source. The product ions will result from the fragmentation of this precursor.

Precursor Ion (m/z)Product Ion (m/z)Description
495.3459.3Loss of HCl
459.3347.2Loss of an octyl group
459.3235.1Loss of two octyl groups

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Water, Soil, etc.) Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Cleanup Extract Clean-up Extraction->Cleanup Derivatization->Cleanup Chromatography GC or LC Separation Cleanup->Chromatography MassSpec Mass Spectrometry Detection Chromatography->MassSpec Identification Compound Identification MassSpec->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway Parent Trioctyltin Cation [Sn(C8H17)3]+ m/z 459 Frag1 Dioctyltin Cation [Sn(C8H17)2]+ m/z 347 Parent->Frag1 - C8H17 Frag2 Monooctyltin Cation [Sn(C8H17)]+ m/z 235 Frag1->Frag2 - C8H17 Frag3 Tin Ion [Sn]+ m/z 120 Frag2->Frag3 - C8H17

Caption: Proposed ESI-MS/MS fragmentation pathway for the Trioctyltin cation.

References

Application Notes and Protocols: Trioctyltin Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established and potential applications of trioctyltin chloride in polymer chemistry, with a primary focus on its role as a thermal stabilizer for polyvinyl chloride (PVC) and as a catalyst in polyester synthesis. While specific quantitative data for this compound is limited in publicly available literature, this document draws upon data from closely related organotin compounds to provide representative protocols and performance comparisons.

Application as a Heat Stabilizer for Polyvinyl Chloride (PVC)

Organotin compounds are highly effective heat stabilizers for PVC, preventing thermal degradation during high-temperature processing.[1][2] This degradation involves the release of hydrogen chloride (HCl), which autocatalyzes further decomposition, leading to discoloration and loss of mechanical properties.[3]

Mechanism of Stabilization

Organotin stabilizers, including this compound, function through a multi-faceted approach to interrupt the degradation cascade:

  • HCl Scavenging: The stabilizer reacts with and neutralizes the hydrogen chloride gas as it is formed, preventing the autocatalytic degradation of the PVC.[3]

  • Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable allylic chlorine atoms on the PVC backbone with more stable groups, thereby preventing the initiation of the dehydrochlorination process.[2]

Comparative Performance of PVC Stabilizers

The selection of a PVC stabilizer depends on performance requirements, cost, and regulatory considerations. The following table summarizes the general performance characteristics of different stabilizer types.

Stabilizer TypeHeat StabilityTransparencyCostToxicity ProfileKey Applications
Organotin (e.g., Trioctyltin Derivatives) ExcellentExcellentHighConcerns for some compoundsRigid PVC, clear films, food contact (specific formulations)[1][2]
Lead-Based ExcellentOpaqueLowHigh (Use is declining)Pipes, wire insulation
Calcium-Zinc (Ca/Zn) GoodGoodModerateLowFlexible PVC, food packaging[4]
Organic Based Stabilizers (OBS) GoodGoodModerateLowVarious rigid and flexible applications[4]
Experimental Protocols for Evaluating Stabilizer Performance

A. Static Thermal Stability Test (Congo Red Test)

Principle: This method determines the static thermal stability of a PVC compound by measuring the time required for the material to degrade and evolve a sufficient amount of HCl to change the color of a pH-sensitive indicator paper.[5]

Apparatus:

  • Forced air oven or heating block with precise temperature control

  • Glass test tubes

  • Congo red indicator paper

  • Stoppers for test tubes with a small hole for a glass hook

Procedure:

  • Prepare a PVC formulation by mixing PVC resin with a plasticizer (e.g., DOP) and the this compound stabilizer (typically 0.5-2.0 phr).

  • Place a weighed amount (e.g., 2 grams) of the PVC compound into a clean, dry test tube.

  • Cut a strip of Congo red paper and suspend it inside the test tube using a glass hook, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.[5]

  • Place the test tube in the preheated oven or heating block set to the desired test temperature (e.g., 180 °C).[5]

  • Start the timer immediately.

  • Observe the Congo red paper for a color change from red to blue/violet.[5]

  • Record the time at which the first signs of color change are observed. This is the thermal stability time.[5]

B. Dynamic Thermal Stability Test (Torque Rheometry)

Principle: This method evaluates the thermal stability of a PVC formulation under conditions of both heat and mechanical shear, simulating processing conditions.[3]

Apparatus:

  • Torque rheometer (e.g., Brabender or Haake type) with a mixing chamber

Procedure:

  • Pre-weigh the PVC compound containing the this compound stabilizer.

  • Introduce the sample into the heated mixing chamber of the rheometer.

  • Subject the material to a constant temperature and rotor speed.

  • Continuously record the torque required to mix the material. The time until a sharp increase in torque (indicating degradation and cross-linking) is a measure of dynamic stability.[3]

C. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. For PVC, the onset of mass loss corresponds to the initiation of dehydrochlorination.[5]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, weighed sample of the stabilized PVC formulation into a TGA sample pan.

  • Purge the furnace with an inert gas (e.g., nitrogen).

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).[5]

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation.[5]

PVC_Stabilization_Workflow PVC PVC Polymer Degradation Degradation (Dehydrochlorination) PVC->Degradation Heat Heat (Processing) Heat->PVC Initiates HCl HCl Gas Degradation->HCl Releases Substitution Substitution of Labile Chlorine Degradation->Substitution HCl->Degradation Autocatalyzes Neutralization HCl Scavenging HCl->Neutralization Stabilizer This compound Stabilizer->Neutralization Stabilizer->Substitution StablePVC Stabilized PVC Neutralization->StablePVC Substitution->StablePVC

Caption: PVC degradation and stabilization workflow.

Application as a Catalyst in Polyester Synthesis

Organotin compounds are effective catalysts for esterification and transesterification reactions, which are fundamental to the synthesis of polyesters.[6][7] The Lewis acidic nature of the tin center is key to its catalytic activity.[8]

Mechanism of Catalysis in Transesterification

In transesterification reactions for polyester synthesis, this compound is expected to function as a Lewis acid catalyst. The tin atom coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol.

Quantitative Data on Organotin Catalysis
CatalystReactionMonomersTemperature (°C)Time (h)Conversion (%)Reference
Monobutyltin tris(2-ethylhexanoate)PolyesterificationPropylene glycol, Isophthalic acid2105>98[7]
Dibutyltin oxidePolyesterification2,2,4-trimethyl-1,3-pentanediol, etc.2206>99[6]
Silica-anchored organotin trichlorideTransesterificationEthyl acetate, 1-octanol10024~70[2]
Experimental Protocol: Catalysis of Transesterification for Polyester Synthesis

Principle: This protocol describes a general procedure for the synthesis of a polyester via a transesterification reaction using an organotin catalyst.

Apparatus:

  • Three-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with temperature control.

  • Vacuum pump.

Procedure:

  • Charge the reaction flask with a diol (e.g., ethylene glycol) and a diester (e.g., dimethyl terephthalate) in the desired molar ratio.

  • Add this compound as the catalyst (typically 0.01-0.5% by weight of the total reactants).

  • Heat the mixture under a nitrogen atmosphere with stirring. The temperature is gradually increased (e.g., from 150 °C to 220 °C) to facilitate the removal of the transesterification byproduct (methanol).

  • Once the evolution of methanol has ceased, apply a vacuum to the system to remove excess diol and drive the polymerization to completion.

  • Increase the temperature further (e.g., to 250-280 °C) under high vacuum for a specified period to achieve the desired molecular weight.

  • The reaction is monitored by measuring the viscosity of the polymer melt.

  • Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded and pelletized.

Transesterification_Catalysis Start Start Reactants Charge Diol, Diester, and this compound Start->Reactants Heating1 Heat under N2 (150-220 °C) Reactants->Heating1 MethanolRemoval Remove Methanol (Transesterification) Heating1->MethanolRemoval Vacuum Apply Vacuum MethanolRemoval->Vacuum Heating2 Heat under Vacuum (250-280 °C) Vacuum->Heating2 Polycondensation Polycondensation Heating2->Polycondensation End End (High MW Polyester) Polycondensation->End

Caption: Experimental workflow for polyester synthesis.

Disclaimer: The information provided in these application notes is for research and development purposes only. Users should conduct their own evaluations to determine the suitability of this compound for their specific applications and adhere to all relevant safety and regulatory guidelines.

References

Troubleshooting & Optimization

Overcoming solubility issues of Trioctyltin chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trioctyltin chloride. The information is presented in a question-and-answer format to directly address common challenges, particularly its limited solubility in aqueous solutions.

Troubleshooting Guides & FAQs

1. Solubility and Solution Preparation

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound is a highly lipophilic compound and is practically insoluble in water.[1] Its solubility in aqueous solutions is extremely low. For practical laboratory purposes, it is considered insoluble in water under neutral conditions.[2][3]

Quantitative Solubility Data

PropertyValueReference
LogP 10.2522[6][7]
Water Solubility Very low / Practically insoluble[1]
Chloroform Solubility Sparingly soluble[2][3]
DMSO Solubility Soluble[4][5]

Q2: I am having trouble dissolving this compound for my aqueous-based biological assay. What is the recommended procedure for preparing a stock solution?

A2: Due to its poor water solubility, a direct dissolution of this compound in aqueous buffers is not feasible. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[4][5]

Experimental Protocol: Preparation of a this compound Stock Solution

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Under a chemical fume hood, weigh out the desired amount of this compound.

  • Transfer the weighed this compound to the sterile amber glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C, protected from light and moisture.

Q3: When I dilute my DMSO stock solution of this compound into my aqueous cell culture medium, I observe precipitation. How can I avoid this?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for highly hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, and the percentage of DMSO is not high enough to maintain its solubility.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Increase the DMSO Concentration in the Final Solution: While often limited by cell tolerance, a slightly higher final DMSO concentration (e.g., up to 0.5% v/v) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Use a Surfactant: The use of a biocompatible, non-ionic surfactant at a concentration above its critical micelle concentration (CMC) can aid in the solubilization of hydrophobic compounds by forming micelles that encapsulate the this compound.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration before the final dilution into the aqueous medium. This can sometimes help to mitigate immediate precipitation.

2. Stability and Handling

Q4: How stable is this compound in aqueous solutions? Does pH affect its stability?

A4: While this compound is relatively stable in neutral aqueous solutions with no reported reaction with water under these conditions, its stability is pH-dependent.[2][3] The carbon-tin bond in organotin compounds can be cleaved under alkaline conditions.[8] Additionally, organotin compounds can be unstable in acidic conditions.[8] It is advisable to prepare fresh dilutions in your aqueous medium for each experiment and to avoid prolonged storage of aqueous working solutions. Organotin compounds can also undergo photodegradation upon exposure to UV light.[8]

Q5: What are the key safety precautions to take when handling this compound?

A5: this compound, like other organotin compounds, is toxic and should be handled with care. It can cause skin, eye, and respiratory irritation.[9] In vivo studies on other trialkyltin compounds have shown neurotoxic and immunotoxic effects.[9][10]

Safety and Handling Summary

HazardPrecaution
Toxicity Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Irritation Avoid contact with skin, eyes, and mucous membranes.
Inhalation Avoid inhaling dust or vapors.
Storage Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
Disposal Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Toxicological Data

CompoundLD50 (Oral, Rat)Reference
Tributyltin chloride129 mg/kg[11]
This compoundIneffective (in causing thymus atrophy at 150 mg/kg diet)[10]

3. Biological Activity and Experimental Design

Q6: I am planning to use this compound in a cell-based assay. What is a known signaling pathway affected by this class of compounds?

A6: Organotin compounds, including this compound, are known to be potent activators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][12][13][14] PPARγ is a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism. Activation of PPARγ by organotins can lead to the differentiation of multipotent stromal cells into adipocytes.[8][12][13] This interaction is a critical consideration in studies related to endocrinology, toxicology, and metabolic diseases.

Signaling Pathway Diagram: this compound Activation of PPARγ

PPAR_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Trioctyltin_chloride This compound PPARg PPARγ Trioctyltin_chloride->PPARg Binds and Activates PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex RXR RXR RXR->PPARg_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Adipogenesis Adipogenesis & Lipid Metabolism Gene_Transcription->Adipogenesis experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start Prepare_Stock Prepare 10 mM this compound stock in DMSO Start->Prepare_Stock Culture_Cells Culture Multipotent Stromal Cells Start->Culture_Cells Dilute_Compound Serially dilute stock solution in culture medium Prepare_Stock->Dilute_Compound Treat_Cells Treat cells with varying concentrations of this compound (and vehicle control) Culture_Cells->Treat_Cells Dilute_Compound->Treat_Cells Incubate Incubate for several days to allow for differentiation Treat_Cells->Incubate Stain_Lipids Stain for lipid droplets (e.g., Oil Red O staining) Incubate->Stain_Lipids Gene_Expression Analyze expression of adipogenic marker genes (e.g., qPCR) Incubate->Gene_Expression Microscopy Image cells using microscopy Stain_Lipids->Microscopy Quantify Quantify adipogenesis Microscopy->Quantify End End Quantify->End Gene_Expression->End

References

Technical Support Center: Synthesis of Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Trioctyltin chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Kocheshkov redistribution reaction. This reaction involves the comproportionation of Tetraoctyltin (Sn(C₈H₁₇)₄) and Tin(IV) chloride (SnCl₄). By carefully controlling the stoichiometry of the reactants, the formation of this compound can be favored.

Q2: What are the main competing reactions and byproducts in the synthesis of this compound?

A2: The primary competing reactions in the Kocheshkov synthesis of this compound are the formation of other organotin chlorides, namely Monooctyltin trichloride (C₈H₁₇SnCl₃) and Dioctyltin dichloride ((C₈H₁₇)₂SnCl₂). The ratio of these byproducts to the desired this compound is highly dependent on the initial molar ratio of Tetraoctyltin to Tin(IV) chloride. Unreacted starting materials may also be present in the final product mixture.

Q3: Are there any catalysts that can improve the rate and selectivity of the redistribution reaction?

A3: While the redistribution reaction can proceed thermally, various catalysts have been shown to improve the reaction rate and, in some cases, the selectivity. These include Lewis acids, such as aluminum chloride (AlCl₃), and transition metal complexes. For instance, platinum(II) and palladium(II) phosphine complexes have been reported to effectively catalyze the Kocheshkov redistribution reaction for other alkyltin chlorides. Onium salts have also been employed as catalysts for these types of reactions.[1]

Q4: What are the key safety precautions to consider when handling organotin compounds?

A4: Organotin compounds, including this compound, are toxic and can be absorbed through the skin. It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For more detailed safety information, consult the Material Safety Data Sheet (MSDS) for this compound.

Troubleshooting Guide

Q1: My reaction yielded a mixture of organotin chlorides with a low percentage of this compound. How can I improve the selectivity?

A1: The product distribution in a Kocheshkov redistribution reaction is primarily determined by the stoichiometry of the reactants. To favor the formation of this compound (R₃SnCl), a molar ratio of 3:1 of Tetraoctyltin (R₄Sn) to Tin(IV) chloride (SnCl₄) should be used. An excess of Tin(IV) chloride will lead to the formation of mono- and dioctyltin species.

Q2: I have unreacted Tetraoctyltin and/or Tin(IV) chloride remaining in my product mixture. What could be the cause?

A2: The presence of unreacted starting materials can be due to several factors:

  • Insufficient reaction time or temperature: The redistribution reaction may require prolonged heating at an elevated temperature (typically in the range of 100-200°C) to reach completion.

  • Poor mixing: Inadequate agitation of the reaction mixture can lead to localized concentration gradients and incomplete reaction.

  • Absence of a catalyst: While not always necessary, a catalyst can significantly increase the reaction rate.

Q3: I am having difficulty separating this compound from the other organotin byproducts. What purification methods are recommended?

A3: The separation of organotin chlorides can be challenging due to their similar physical properties. The following methods can be employed:

  • Fractional distillation under vacuum: This is a common method for separating organotin compounds. However, the boiling points of the different octyltin chlorides may be close, requiring a highly efficient distillation column.

  • Aqueous extraction: Patented methods describe the separation of mono- and dioctyltin chlorides from this compound through extraction with an aqueous phase, sometimes containing halide ions. This compound is less soluble in aqueous solutions compared to its mono- and di-substituted counterparts.[2][3]

Q4: The reaction seems to have stalled. What can I do?

A4: If the reaction is not proceeding, consider the following:

  • Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or NMR).

  • Add a catalyst: If no catalyst was used, the addition of a catalytic amount of a Lewis acid or a transition metal complex could initiate or accelerate the reaction.

  • Ensure anhydrous conditions: Moisture can react with Tin(IV) chloride and other intermediates, potentially hindering the desired reaction.

Data Presentation

Table 1: Stoichiometric Control of Product Distribution in the Kocheshkov Redistribution Reaction

Molar Ratio (Tetraoctyltin : Tin(IV) chloride)Major ProductChemical Equation
3 : 1This compound3 Sn(C₈H₁₇)₄ + SnCl₄ → 4 (C₈H₁₇)₃SnCl
1 : 1Dioctyltin dichlorideSn(C₈H₁₇)₄ + SnCl₄ → 2 (C₈H₁₇)₂SnCl₂
1 : 3Monooctyltin trichlorideSn(C₈H₁₇)₄ + 3 SnCl₄ → 4 C₈H₁₇SnCl₃

Experimental Protocols

Protocol 1: Synthesis of this compound via Kocheshkov Redistribution

This protocol is a generalized procedure based on the principles of the Kocheshkov redistribution reaction. Optimization of temperature and reaction time may be necessary.

Materials:

  • Tetraoctyltin (Sn(C₈H₁₇)₄)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Addition funnel

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up the reaction apparatus under an inert atmosphere of nitrogen or argon. All glassware should be thoroughly dried.

  • In the three-neck flask, dissolve Tetraoctyltin in anhydrous toluene.

  • Begin stirring the solution and heat the mixture to the desired reaction temperature (e.g., 150°C).

  • In the addition funnel, prepare a solution of Tin(IV) chloride in anhydrous toluene. The molar ratio of Tetraoctyltin to Tin(IV) chloride should be 3:1 to favor the formation of this compound.

  • Slowly add the Tin(IV) chloride solution to the heated Tetraoctyltin solution over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction mixture at reflux for 4-6 hours, or until the reaction is deemed complete by monitoring (e.g., by GC).

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by fractional distillation under high vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_addition Reactant Addition cluster_reflux Reaction cluster_workup Workup and Purification setup 1. Assemble dry glassware under inert atmosphere reactants 2. Dissolve Tetraoctyltin in anhydrous toluene setup->reactants heating 3. Heat to reaction temperature (e.g., 150°C) reactants->heating add_sncl4 5. Add SnCl4 solution slowly to reaction flask heating->add_sncl4 prepare_sncl4 4. Prepare 3:1 molar ratio solution of SnCl4 in toluene prepare_sncl4->add_sncl4 reflux 6. Reflux for 4-6 hours add_sncl4->reflux cool 7. Cool to room temperature reflux->cool distill 8. Purify by fractional vacuum distillation cool->distill product This compound distill->product troubleshooting_tree start Low yield of This compound check_stoichiometry Check stoichiometry of Tetraoctyltin : SnCl4 start->check_stoichiometry ratio_incorrect Ratio is not 3:1 check_stoichiometry->ratio_incorrect ratio_correct Ratio is 3:1 check_stoichiometry->ratio_correct adjust_ratio Adjust ratio to 3:1 for next attempt ratio_incorrect->adjust_ratio check_conditions Review reaction conditions ratio_correct->check_conditions temp_low Temperature too low? check_conditions->temp_low increase_temp Increase reaction temperature temp_low->increase_temp Yes time_short Reaction time too short? temp_low->time_short No increase_time Increase reflux time time_short->increase_time Yes add_catalyst Consider adding a catalyst (e.g., Lewis acid) time_short->add_catalyst No

References

Addressing matrix effects in Trioctyltin chloride sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Trioctyltin chloride.

Troubleshooting Guide

Question 1: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly with complex matrices.[1][2][3] This phenomenon arises from co-eluting endogenous or exogenous components of the sample matrix that interfere with the ionization of the target analyte, this compound.[1][4]

Initial Steps to Identify and Quantify Matrix Effects:

  • Quantitative Assessment: To determine the extent of matrix effects, you can compare the signal response of a standard in a pure solvent with the response of a standard spiked into a blank matrix extract (a sample known to not contain this compound).[5] The matrix effect can be calculated using the following formula[6]:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Post-Column Infusion: This is another method to qualitatively assess matrix effects. A constant flow of this compound standard is infused into the mass spectrometer after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates the presence of matrix effects.

Mitigation Strategies:

  • Sample Preparation: Rigorous sample cleanup is the most effective way to remove interfering matrix components.[7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[6][8]

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation between this compound and any interfering peaks. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.[9]

  • Dilution: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components that can cause interference. However, ensure that the diluted concentration of this compound remains above the limit of quantitation (LOQ).

  • Calibration Method:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[9][10][11] This helps to compensate for systematic matrix effects.

    • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample.[12][13][14] It is particularly useful when a blank matrix is not available.

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most reliable approach to correct for matrix effects, as it will be affected in the same way as the analyte.[8] If a SIL-IS is not available, a structurally similar compound that does not occur in the sample can be used as an alternative.

Question 2: My this compound recovery is low and inconsistent in GC-MS analysis. What could be the problem?

Answer:

Low and inconsistent recovery in GC-MS analysis of this compound often points to issues with sample preparation, derivatization, or chromatographic conditions. Since organotin compounds like this compound are polar, they require derivatization to become volatile enough for GC analysis.[15][16]

Troubleshooting Steps:

  • Derivatization Efficiency:

    • Reagent Quality: Ensure the derivatizing agent (e.g., sodium tetraethylborate, Grignard reagents) is fresh and has not degraded.[4][15]

    • Reaction Conditions: Optimize the pH, reaction time, and temperature for the derivatization step. Incomplete derivatization is a common source of low recovery.[15]

    • Matrix Interference: Some matrix components can interfere with the derivatization reaction. A thorough sample cleanup prior to derivatization is crucial.[16]

  • Extraction Efficiency:

    • Solvent Selection: Use a solvent system that provides optimal extraction of this compound from your specific matrix.

    • pH Adjustment: The pH of the sample can significantly influence the extraction efficiency of organotin compounds.

  • Adsorption: Organotin compounds can adsorb to active sites in the GC inlet and column, leading to poor peak shape and low response.

    • Inlet Maintenance: Regularly clean and deactivate the GC inlet. Use a deactivated liner.

    • Column Choice: Use a column that is well-suited for organometallic compound analysis.

  • Use of an Internal Standard: Employing an appropriate internal standard, such as a deuterated organotin compound, can help to correct for variability in both the sample preparation and the GC-MS analysis.[15]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][4] This can lead to either a suppressed (lower) or enhanced (higher) signal in the mass spectrometer, resulting in inaccurate quantification.[6][17]

Q2: How do I choose between LC-MS/MS and GC-MS for this compound analysis?

A2: The choice depends on your sample matrix, available instrumentation, and desired throughput.

  • LC-MS/MS: This technique is often preferred as it can analyze polar compounds like this compound directly without the need for a derivatization step, simplifying sample preparation.[18][19] It is highly sensitive and selective.

  • GC-MS: This method requires a derivatization step to make this compound volatile.[15][20] While this adds a step to the sample preparation, GC-MS can offer excellent chromatographic resolution.[21]

Q3: What are the best sample preparation techniques to reduce matrix effects for this compound?

A3: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up complex samples and reducing matrix effects before organotin analysis.[9][22] Liquid-Liquid Extraction (LLE) is another robust method.[7] For soil and some food samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted.[23][24]

Q4: Can I use an external calibration curve prepared in solvent for quantifying this compound in a complex matrix?

A4: It is generally not recommended. An external calibration in a pure solvent does not account for matrix effects and can lead to significant under- or overestimation of the this compound concentration.[22] It is best to use matrix-matched calibration, the standard addition method, or an appropriate internal standard.[8][9][12]

Q5: What is the toxicological relevance of accurately measuring this compound?

A5: While this compound is considered less toxic than organotins with smaller alkyl groups, accurate measurement is still important for assessing potential human and environmental exposure.[7][25] Some organotin compounds are known to be neurotoxic and immunotoxic, and can act as endocrine disruptors.[8][26]

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in mitigating matrix effects. The data for this compound is often extrapolated from studies on other organotin compounds due to their similar chemical behavior.

Table 1: Comparison of Matrix Effects in Different Sample Matrices for Organotin Compounds

Sample MatrixAnalytical MethodTypical Matrix EffectMitigation StrategyReference
SoilLC-MS/MSSuppression (55-80% recovery)Matrix-Matched Calibration[11]
SedimentGC-MSVariableAccelerated Solvent Extraction & Cleanup[27]
BeveragesGC-MS/MSMinimal after extractionLiquid-Liquid Extraction[4]
Food (e.g., chili powder)LC-MS/MSSignificant SuppressionQuEChERS & Standard Addition[28]
WaterLC-MS/MSLow to ModerateSolid-Phase Extraction[9][24]

Table 2: Effectiveness of Different Calibration Strategies

Calibration StrategyPrincipleAdvantagesDisadvantages
External Calibration (in solvent) Compares sample response to standards in pure solvent.Simple and quick to prepare.Does not compensate for matrix effects, leading to inaccurate results.[22]
Matrix-Matched Calibration Standards are prepared in a blank matrix similar to the samples.Effectively compensates for consistent matrix effects.[9][10]Requires a representative blank matrix which may not always be available.
Standard Addition Known amounts of standard are added directly to sample aliquots.Compensates for sample-specific matrix effects; no blank matrix needed.[12][13]More laborious and time-consuming as each sample requires multiple analyses.
Internal Standard Calibration A known amount of a similar compound (ideally isotope-labeled) is added to all samples and standards.Corrects for variations in sample preparation, injection volume, and matrix effects.[8][15]Stable isotope-labeled standards can be expensive and are not always commercially available.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Soil

This protocol is adapted from methods for analyzing pesticides in soil, which share similar challenges with organotin analysis.[24][29]

  • Sample Extraction (modified QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and the appropriate amount of internal standard.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Sample Cleanup (Dispersive SPE):

    • Transfer 1 mL of the extract to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: UPLC/HPLC system

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: GC-MS Analysis of this compound in a Food Matrix (e.g., Beverages)

This protocol is based on established methods for organotin analysis in beverages.[4]

  • Sample Preparation and Derivatization:

    • To 10 mL of the liquid sample, add 5 mL of methanol and the internal standard.

    • Add 2 mL of acetate buffer to adjust the pH to ~4.7.[15]

    • Add 200 µL of a freshly prepared 2% sodium tetraethylborate solution (derivatizing agent).

    • Shake the sample and allow it to react for 30 minutes.

    • Add 1 mL of hexane and vortex to extract the derivatized (ethylated) organotins.

    • Allow the phases to separate and transfer the upper hexane layer to a GC vial.

  • GC-MS Parameters:

    • GC System: Gas chromatograph with a split/splitless inlet.

    • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 260 °C

    • Injection Mode: Splitless

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp at 8°C/min to 160°C, then at 20°C/min to 280°C, and hold for 2 minutes.[30]

    • Carrier Gas: Helium

    • Mass Spectrometer: Quadrupole or ion trap mass spectrometer

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil Sample (10g) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Add Internal Standard Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup Filtration 0.22 µm Filtration Cleanup->Filtration LCMS LC-MS/MS Analysis (C18 Column, ESI+) Filtration->LCMS Data Data Processing (Matrix-Matched Calibration) LCMS->Data Result Quantitative Result (this compound conc.) Data->Result

Caption: Workflow for LC-MS/MS analysis of this compound in soil.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample (10mL) Derivatization Derivatization (Sodium Tetraethylborate) Sample->Derivatization Add Internal Standard & Buffer Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction GCMS GC-MS Analysis (DB-5ms Column, EI) Extraction->GCMS Inject Hexane Layer Data Data Processing (Internal Standard Calibration) GCMS->Data Result Quantitative Result (this compound conc.) Data->Result

Caption: Workflow for GC-MS analysis of this compound in a liquid matrix.

signaling_pathway TMT Organotin Compound (e.g., Trimethyltin) ROS Reactive Oxygen Species (ROS) TMT->ROS Induces Oxidative Stress NFkB_Inhib IκBα (NF-κB Inhibitor) ROS->NFkB_Inhib Promotes Degradation NFkB NF-κB NFkB_Inhib->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-apoptotic Gene Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Putative signaling pathway for organotin-induced apoptosis.

References

Technical Support Center: Optimization of Reaction Conditions for Trioctyltin Chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in reactions catalyzed by Trioctyltin chloride.

Section 1: Polyurethane Formation

This compound is an effective catalyst in the formation of polyurethanes, particularly in the production of foams. It primarily promotes the gelling reaction (the reaction between isocyanate and polyol). Proper optimization of its catalytic activity is crucial for achieving desired foam properties and avoiding defects.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polyurethane foam production? A1: this compound acts as a catalyst, specifically accelerating the gelling reaction between polyols and isocyanates to form the urethane linkages that build the polymer backbone.

Q2: What is a typical catalyst loading range for this compound in polyurethane formulations? A2: The optimal loading of an organotin catalyst like this compound is dependent on several factors including the type of polyol and isocyanate, the desired reaction rate, and the presence of other catalysts. Generally, organotin catalysts are used in small quantities, and it is crucial to perform optimization studies for each specific formulation.

Q3: How does temperature affect the catalytic activity of this compound? A3: Higher reaction temperatures generally increase the catalytic activity of this compound, leading to faster reaction rates. However, excessive temperatures can lead to uncontrolled reactions, potential degradation of the polymer, and foam defects such as scorching.

Q4: Can this compound be used in combination with other catalysts? A4: Yes, this compound is often used in conjunction with amine catalysts. In such systems, this compound primarily catalyzes the gelling reaction, while the amine catalyst typically promotes the blowing reaction (water-isocyanate reaction). The balance between these two catalysts is critical for controlling the foam's structure and properties.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Slow Curing / Tacky Surface Insufficient catalyst concentration.Incrementally increase the this compound loading. Ensure accurate measurement of all components.[1]
Foam Collapse / Shrinkage The gelling reaction is too slow compared to the blowing reaction.Increase the concentration of this compound to accelerate the gelling reaction. A proper balance with the blowing catalyst is necessary.[2]
Core Scorching / Discoloration Excessive catalyst concentration leading to a highly exothermic reaction.Reduce the amount of this compound. Ensure proper heat dissipation from the reacting mass.[2][3]
Brittle Foam Insufficient cross-linking.This may be due to an improper catalyst balance or low reaction temperature. Consider optimizing the this compound concentration.[1]
Large, Coarse Cell Structure Slow gelation rate allowing for excessive cell coalescence.Increase the this compound concentration to promote a faster gelling reaction, which helps to stabilize the cell walls as they form.[3]
Experimental Protocol: Optimization of this compound Loading in a Polyurethane Foam Formulation

Objective: To determine the optimal concentration of this compound for a specific polyurethane foam system by evaluating its effect on cream time, gel time, tack-free time, and foam density.

Materials:

  • Polyol (specific to application)

  • Isocyanate (e.g., Toluene diisocyanate - TDI)

  • Blowing agent (e.g., water)

  • Surfactant (silicone-based)

  • Amine catalyst (blowing catalyst)

  • This compound (gelling catalyst)

Procedure:

  • In a suitable container, thoroughly pre-mix the polyol, blowing agent, surfactant, and amine catalyst.

  • Prepare a series of formulations with varying concentrations of this compound (e.g., 0.05, 0.1, 0.15, 0.2 parts per hundred parts of polyol).

  • To each pre-mixed formulation, add the specified amount of this compound and mix thoroughly.

  • Add the isocyanate to the mixture and immediately start a stopwatch while mixing vigorously for a predetermined time (e.g., 10 seconds).

  • Pour the reacting mixture into a mold.

  • Record the following parameters:

    • Cream time: The time from the addition of isocyanate until the mixture starts to rise and change color.

    • Gel time: The time from the addition of isocyanate until fine strings of polymer can be drawn from the rising foam with a spatula.

    • Tack-free time: The time from the addition of isocyanate until the surface of the foam is no longer sticky to the touch.

  • Allow the foam to cure completely (typically 24 hours at room temperature).

  • Measure the density of the cured foam samples.

  • Analyze the data to determine the this compound concentration that provides the desired reaction profile and foam properties.

Data Presentation:

This compound (parts per 100 parts polyol)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
0.05
0.10
0.15
0.20

Workflow for Polyurethane Foam Catalyst Optimization

G cluster_prep Formulation Preparation cluster_reaction Reaction Monitoring cluster_analysis Foam Analysis A Pre-mix Polyol, Water, Surfactant, Amine Catalyst B Add varying amounts of This compound A->B C Add Isocyanate and Mix B->C D Record Cream Time C->D E Record Gel Time C->E F Record Tack-Free Time C->F G Cure Foam (24h) F->G H Measure Foam Density G->H I Analyze Data and Determine Optimal Catalyst Loading H->I G cluster_check Initial Checks cluster_solution Potential Solutions Start Low Ester Yield? A Incomplete Reaction? Start->A B Side Reactions? Start->B C Increase Catalyst Loading A->C Yes D Increase Temperature A->D Yes E Ensure Efficient Water Removal A->E Yes F Optimize Temperature and Reaction Time B->F Yes G Use Inert Atmosphere B->G Yes End Reaction Optimized C->End D->End E->End F->End G->End

References

Technical Support Center: Purification of Crude Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude trioctyltin chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Crude this compound is typically contaminated with other organotin compounds that have a different number of octyl groups attached to the tin atom. The most common impurities are dioctyltin dichloride and monooctyltin trichloride.[1][2][3] In some synthesis routes, unreacted starting materials like tetraoctyltin or tin tetrachloride may also be present.[4][5]

Q2: What are the primary strategies for purifying crude this compound?

A2: The main purification strategies exploit the differing physical and chemical properties of this compound and its common impurities. These methods include:

  • Liquid-Liquid Extraction: This technique uses an aqueous phase, often containing hydrochloric acid, to selectively partition the more polar organotin compounds (like monooctyltin trichloride) into the aqueous layer, leaving the desired this compound in the organic phase.[1][2]

  • Distillation: Fractional distillation under reduced pressure can be used to separate components based on their boiling points. However, this can be challenging due to the close boiling points of this compound and dioctyltin dichloride.[6]

  • Selective Hydrolysis and Precipitation: Impurities like dioctyltin dichloride can be selectively hydrolyzed to form insoluble oxides, which can then be removed by filtration.[7]

  • Chromatography: Chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful for separating organotin compounds and can be adapted for purification purposes.[8][9][10][11]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly determined using chromatographic methods coupled with a suitable detector. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique.[9] For non-volatile organotin compounds, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) provides excellent speciation and quantification.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural confirmation and purity assessment.

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Poor separation of layers Emulsion formation due to vigorous shaking or presence of surfactants.- Allow the mixture to stand for a longer period. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low yield of this compound in the organic phase - Incorrect pH or concentration of the aqueous phase, leading to the extraction of the desired product. - Insufficient number of extraction cycles.- Ensure the aqueous phase has the correct concentration of HCl as specified in the protocol. - Perform multiple extractions with fresh aqueous phase to ensure complete removal of more polar impurities.
Presence of dioctyltin dichloride impurity in the final product Dioctyltin dichloride has some solubility in the organic phase and may not be completely removed by the aqueous wash.- Follow the initial aqueous extraction with a wash using a non-polar organic solvent (e.g., hexane, heptane) to scrub the aqueous phase and remove residual less-polar impurities.[1][2] - Consider a subsequent purification step like distillation or selective hydrolysis.
Distillation
Problem Possible Cause(s) Solution(s)
Product decomposition (darkening of color, charring) The distillation temperature is too high, causing thermal degradation of the organotin compounds.- Perform the distillation under a higher vacuum to lower the boiling point. This compound has a boiling point of 193-198 °C at 0.1 Torr.[13][14] - Ensure the heating mantle is set to the lowest effective temperature.
Poor separation of this compound and dioctyltin dichloride The boiling points of this compound and dioctyltin dichloride are very close, making separation by simple distillation inefficient.[6]- Use a fractional distillation column with a high number of theoretical plates. - Maintain a slow and steady distillation rate to allow for proper equilibration in the column.
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring. - Too rapid heating.- Add fresh boiling chips or use a magnetic stirrer. - Heat the distillation flask gradually.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is based on the principle of selectively extracting more polar organotin impurities into an aqueous phase.

Materials:

  • Crude this compound

  • 16% (w/w) Hydrochloric acid (HCl) solution

  • Organic solvent immiscible with water (e.g., n-heptane)[1]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Aqueous Extraction:

    • To a crude mixture of organotin chlorides, add a 16% aqueous HCl solution. A typical ratio is approximately 1:0.8 crude mixture to aqueous HCl by weight.[2]

    • Transfer the mixture to a separatory funnel and agitate at a controlled temperature (e.g., 50°C) for about 10 minutes.[1]

    • Allow the layers to separate. The upper organic phase will contain the majority of the dioctyltin and trioctyltin compounds, while the lower aqueous phase will be enriched in monooctyltin trichloride.[1][2]

    • Drain and collect the lower aqueous phase.

  • Scrubbing (Optional):

    • To further purify the product, the organic phase can be washed with a fresh portion of the aqueous HCl solution.

    • Alternatively, the separated aqueous phase (rich in monooctyltin) can be washed with a non-polar organic solvent like n-heptane to remove any co-extracted dioctyltin or this compound.[1]

  • Solvent Removal:

    • The purified organic phase containing this compound is collected.

    • If a solvent was used, it is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure for analyzing the purity of the final product.

Materials:

  • Purified this compound sample

  • Hexane (or other suitable organic solvent)

  • Gas chromatograph with a mass spectrometer (GC-MS) or a flame photometric detector (FPD)[8][15]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound sample in hexane.

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC-MS system.

    • The GC will separate the different organotin compounds based on their volatility and interaction with the column stationary phase.

    • The MS will detect and help identify the separated compounds based on their mass-to-charge ratio.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the relative peak areas of this compound and any remaining impurities.

    • The purity of the sample can be calculated based on the percentage of the total peak area that corresponds to this compound.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification Method Primary Impurity Targeted Typical Purity Achieved Advantages Disadvantages
Liquid-Liquid Extraction Monooctyltin trichloride>95% (for removal of MOT)- Effective for removing polar impurities. - Can be performed at moderate temperatures.- May not efficiently remove less polar impurities like dioctyltin dichloride.
Fractional Distillation Dioctyltin dichlorideVariable, highly dependent on column efficiency- Can remove impurities with different boiling points.- Challenging due to close boiling points of homologues. - Risk of thermal decomposition at higher temperatures.[1]
Selective Hydrolysis Dioctyltin dichloride>98%- Highly selective for di-substituted organotins.- Requires an additional reaction and filtration step.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_extraction Liquid-Liquid Extraction cluster_distillation Fractional Distillation Crude Crude this compound (with Di- and Mono-octyltin impurities) Extraction Add Aqueous HCl & Separate Layers Crude->Extraction AqueousPhase Aqueous Phase (Mono-octyltin trichloride) Extraction->AqueousPhase OrganicPhase1 Organic Phase (this compound & Dioctyltin dichloride) Extraction->OrganicPhase1 Distillation Vacuum Distillation OrganicPhase1->Distillation FinalProduct Pure this compound Distillation->FinalProduct HighBoilingFraction High Boiling Fraction (Dioctyltin dichloride) Distillation->HighBoilingFraction

Caption: Workflow for a two-step purification of this compound.

TroubleshootingLogic Start Impure Final Product After Extraction CheckPolar Are polar impurities (e.g., monooctyltin) present? Start->CheckPolar CheckNonPolar Are non-polar impurities (e.g., dioctyltin) present? CheckPolar->CheckNonPolar No IncreaseWashes Increase number of aqueous HCl washes. CheckPolar->IncreaseWashes Yes SubsequentStep Perform subsequent purification step (e.g., distillation). CheckNonPolar->SubsequentStep Yes PurityOK Purity Acceptable CheckNonPolar->PurityOK No CheckHCl Verify concentration of aqueous HCl. IncreaseWashes->CheckHCl

Caption: Troubleshooting logic for impure this compound after extraction.

References

Technical Support Center: Stabilizing Trioctyltin Chloride in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and stable use of Trioctyltin chloride in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: this compound is a hygroscopic organotin compound that requires specific handling to ensure stability. Key concerns include:

  • Hydrolysis: Although it has low reactivity with water under neutral conditions, prolonged exposure to aqueous environments, especially under non-neutral pH, can lead to degradation.

  • Photodegradation: Organotin compounds can be sensitive to light and may degrade upon prolonged exposure to UV radiation. It is advisable to store this compound in the dark.

  • Alkaline Conditions: The carbon-tin bond in organotin compounds can be cleaved by alkali, leading to decomposition.

Q2: What is the best solvent for preparing a stock solution of this compound for use in cell-based assays?

A2: Due to its hydrophobic nature and poor solubility in water, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is sparingly soluble in chloroform and is expected to be soluble in other non-polar organic solvents.

Q3: How can I prepare a stable working solution of this compound in aqueous cell culture medium?

A3: To minimize precipitation and ensure stability, prepare a high-concentration stock solution in 100% DMSO first. Then, perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is crucial to mix vigorously at each dilution step. The final DMSO concentration in the culture medium should be kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: How should I store this compound and its stock solutions?

A4: this compound powder should be stored in a tightly sealed container under an inert atmosphere in a refrigerator.[2] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental setups.

Problem Possible Cause Solution
Precipitation of compound in cell culture medium. Poor solubility of this compound in aqueous solutions.Prepare a higher concentration stock solution in 100% DMSO. Perform serial dilutions in the cell culture medium with vigorous mixing. Consider using a co-solvent system or gentle warming of the stock solution before dilution. Ensure the final DMSO concentration remains non-toxic to the cells.[1]
Inconsistent or non-reproducible experimental results. Degradation of this compound due to improper storage or handling. Inaccurate final concentration due to precipitation.Verify the integrity of the stored compound and stock solutions. Prepare fresh dilutions for each experiment. Visually inspect for precipitates before treating cells. Use a consistent protocol for solution preparation.
High background or interference in colorimetric/fluorometric assays (e.g., MTT assay). The compound may directly react with the assay reagents. Precipitated compound crystals can interfere with absorbance readings.Run a cell-free control with the compound and assay reagents to check for direct interference.[1] Visually inspect wells for precipitates before and after adding assay reagents. If interference is observed, consider using a different cytotoxicity assay.
Cell death observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.Lower the final concentration of the solvent in the cell culture medium to a non-toxic level (typically ≤0.5% for DMSO).[1] Always include a solvent control to monitor for any effects of the solvent itself.
Unexpected increase in absorbance in MTT assay at higher compound concentrations. The compound may be stimulating cellular metabolism at certain concentrations as a stress response before inducing cell death. The compound may be chemically reducing the MTT reagent.Increase the concentration range of the compound to observe the expected dose-dependent decrease in viability. Check cell morphology under a microscope to confirm cell death. Run a cell-free control to test for chemical reduction of MTT by the compound.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 493.82 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a sterile microcentrifuge tube, weigh out 4.94 mg of this compound.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear.

  • If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used.

  • Aliquot the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes.

  • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include wells for a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT only) from all other readings. Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Treat Cells with Compound prep_cells->treatment prep_compound Prepare this compound Stock & Working Solutions prep_compound->treatment incubation Incubate for Defined Period treatment->incubation assay Perform MTT Assay incubation->assay measurement Measure Absorbance assay->measurement calculation Calculate Cell Viability (%) and IC50 measurement->calculation

Cytotoxicity assessment workflow.

Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cyto Cytosol Trioctyltin This compound ER_Stress ER Stress Trioctyltin->ER_Stress Bax_trans Bax/Bad Translocation Trioctyltin->Bax_trans Calpain Calpain Activation ER_Stress->Calpain Casp12 Caspase-12 Cleavage Calpain->Casp12 Casp9 Caspase-9 Activation Casp12->Casp9 MMP_loss Mitochondrial Membrane Permeability Change Bax_trans->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Minimizing degradation of Trioctyltin chloride during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Trioctyltin chloride (TOTC) during analysis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound (TOTC)?

A1: The primary degradation pathway for TOTC, like other trialkyltin compounds, is the sequential cleavage of the tin-carbon bonds, a process known as dealkylation. This results in the formation of dioctyltin and monooctyltin species, and eventually inorganic tin. This degradation can be initiated by factors such as UV light (photodegradation), elevated temperatures, and microbial activity.

Q2: How can I prevent the degradation of TOTC in my samples and standards?

A2: To minimize degradation, it is crucial to handle and store samples and standards properly. Store TOTC solutions in amber glass vials to protect them from light. It is also recommended to store them at a reduced temperature, such as in a refrigerator at +4°C, to slow down potential thermal degradation. For long-term storage, freezing may be appropriate. Additionally, the use of stabilizing agents in your sample preparation and analytical methods is highly recommended.

Q3: What are the recommended solvents for preparing TOTC standard solutions?

A3: Methanol is a commonly used solvent for preparing stock solutions of organotin compounds, including TOTC. For working solutions and sample extractions, a mixture of a non-polar solvent like hexane with a chelating agent and an acid is often employed to enhance stability and extraction efficiency.

Q4: Is derivatization necessary for the analysis of TOTC?

A4: Derivatization is typically required for the analysis of TOTC and its more polar degradation products (dioctyltin and monooctyltin) by Gas Chromatography (GC). This process converts the ionic organotin species into more volatile and thermally stable compounds suitable for GC analysis. Common derivatization techniques include ethylation using sodium tetraethylborate or reaction with Grignard reagents. For Liquid Chromatography (LC) analysis, derivatization is generally not necessary.

Q5: What is the role of tropolone in organotin analysis?

A5: Tropolone is a chelating agent that forms stable complexes with organotin compounds. The addition of tropolone to extraction solvents and mobile phases helps to prevent the degradation of organotins and reduces their interaction with active sites on chromatographic columns and instrument components, which can lead to improved peak shapes and recovery.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Guide 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) Secondary interactions with active sites on the column or in the flow path.- Use a C18 column suitable for organotin analysis.- Add a chelating agent like tropolone and a weak acid such as acetic acid to the mobile phase to mask active sites.[1]- Employ an inert flow path using PEEK tubing and fittings.[1]
Column overload.- Dilute the sample and reinject.[1]
Inappropriate mobile phase pH.- Optimize the pH of the mobile phase to ensure consistent ionization of TOTC.[1]
Low Signal Intensity / No Peak Degradation of TOTC in the sample or standard solution.- Prepare fresh standards and samples.- Ensure proper storage conditions (amber vials, refrigeration).- Add tropolone and acetic acid to the sample solvent.
Matrix effects (ion suppression) in biological samples.- Improve sample clean-up using solid-phase extraction (SPE).- Dilute the sample extract to reduce the concentration of interfering matrix components.- Use an isotopically labeled internal standard to compensate for matrix effects.
Shifting Retention Times Changes in mobile phase composition.- Prepare fresh mobile phase daily.- Ensure proper mixing of mobile phase components.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
Column degradation.- Flush the column or replace it if performance does not improve.
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Possible Causes Solutions
No or Low Peak Intensity Incomplete derivatization.- Optimize the derivatization reaction conditions (reagent concentration, reaction time, pH).- Ensure the derivatizing agent (e.g., sodium tetraethylborate) is fresh and active.
Degradation of derivatized analyte in the injector.- Use a deactivated injector liner.- Optimize the injector temperature to ensure volatilization without degradation.
Adsorption of the analyte in the GC system.- Use a deactivated GC column.- Trim the first few centimeters of the column to remove active sites.
Multiple or Broad Peaks for a Single Analyte Incomplete derivatization leading to multiple products.- Review and optimize the derivatization protocol for complete reaction.
Thermal degradation of the analyte in the hot injector.- Lower the injector temperature.
Poor chromatography.- Optimize the GC temperature program.- Check for and resolve any leaks in the system.
Ghost Peaks Carryover from a previous injection.- Implement a thorough rinse of the injection syringe and port between samples.- Run a solvent blank to confirm the source of contamination.
Contaminated system components (liner, septum, column).- Replace the injector liner and septum.- Bake out the column at a high temperature (within its specified limits).

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides an illustrative example of how its stability might be affected by different storage conditions. This data is based on the known behavior of other trialkyltin compounds, such as tributyltin chloride, and should be considered hypothetical.[2] It is strongly recommended to perform in-house stability studies for your specific experimental conditions.

Table 1: Hypothetical Stability of this compound (1 µg/mL in Methanol) under Various Conditions

Storage ConditionDurationpHAnalyte Recovery (%)Degradation Products Detected
Room Temperature (~25°C), Exposed to Light24 hours785Dioctyltin
Room Temperature (~25°C), Protected from Light24 hours795Trace Dioctyltin
Refrigerated (~4°C), Protected from Light7 days798Not Detected
Refrigerated (~4°C), Protected from Light30 days792Trace Dioctyltin
Frozen (~-20°C), Protected from Light30 days7>99Not Detected
Room Temperature (~25°C), Protected from Light24 hours498Not Detected
Room Temperature (~25°C), Protected from Light24 hours990Dioctyltin

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., tissue) for subsequent LC-MS/MS analysis.

  • Homogenization: Homogenize a known weight of the tissue sample (e.g., 1 gram) in a suitable buffer.

  • Extraction:

    • Add an extraction solvent containing a chelating agent and an acid. A common choice is a mixture of hexane and acetic acid with tropolone.

    • Vortex the sample vigorously for several minutes to ensure thorough extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., methanol/water with a small amount of acetic acid and tropolone).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common ethylation procedure for the derivatization of this compound and its degradation products for GC-MS analysis.

  • Sample Extraction: Extract the organotin compounds from the sample matrix as described in Protocol 1.

  • pH Adjustment: Adjust the pH of the sample extract to approximately 5 using an acetate buffer.

  • Derivatization Reaction:

    • Add a freshly prepared solution of sodium tetraethylborate to the sample extract.

    • Vortex the mixture for a sufficient time (e.g., 30 minutes) to allow the derivatization reaction to complete.

  • Extraction of Derivatized Compounds:

    • Add a non-polar solvent such as hexane and vortex to extract the now volatile ethylated organotin compounds.

    • Allow the layers to separate.

  • Analysis: Carefully transfer the organic (hexane) layer to a GC vial for analysis by GC-MS.

Visualizations

degradation_pathway TOTC This compound (C8H17)3SnCl DOT Dioctyltin Dichloride (C8H17)2SnCl2 TOTC->DOT Dealkylation MOT Monooctyltin Trichloride (C8H17)SnCl3 DOT->MOT Dealkylation InorganicSn Inorganic Tin (SnCl4) MOT->InorganicSn Dealkylation

Figure 1. General degradation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tissue, Water) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (Hexane/Acetic Acid/Tropolone) Homogenization->Extraction Derivatization Derivatization (for GC-MS) (e.g., Ethylation) Extraction->Derivatization Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Derivatization->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Cleanup->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting peak tailing in gas chromatography of organotins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the gas chromatographic analysis of organotin compounds, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing for my organotin compounds?

Peak tailing in the gas chromatography of organotins is a common issue that can compromise resolution and the accuracy of quantification.[1][2] The primary causes are typically related to active sites within the gas chromatograph (GC) system that interact with the organotin analytes, or issues with the chromatographic conditions.

Key factors include:

  • Active Sites in the Injection Port: The heated injection port is a common area where active sites, such as silanol groups on a non-deactivated or contaminated liner, can lead to the adsorption of organotin compounds.[3][4] This is a significant cause of peak tailing.[3][4]

  • Column Contamination or Degradation: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites, leading to poor peak shape.[5][6] Over time, the stationary phase of the column can also degrade, exposing active sites.[6]

  • Improper Derivatization: Incomplete or inefficient derivatization of polar organotin compounds can result in analytes that are not sufficiently volatile or are prone to interaction with the GC system.[7][8]

  • Incorrect GC Parameters: Suboptimal flow rates, injection temperatures, or oven temperature programs can contribute to band broadening and peak tailing.[9]

  • Poor Column Installation: Improperly cut or installed columns can create dead volumes or turbulence in the sample flow path, leading to distorted peak shapes.[2]

Q2: What is derivatization and why is it necessary for organotin analysis by GC?

Due to their low volatility and high polarity, many organotin compounds cannot be directly analyzed by gas chromatography.[10] Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis.[8] This process is crucial for achieving good chromatographic separation and peak shape.[8] Common derivatization techniques for organotins include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents, such as pentylmagnesium bromide.[10][11]

Q3: How can I prevent the adsorption of organotin compounds in the GC system?

Preventing the adsorption of organotin compounds is critical for obtaining symmetrical peaks. The most effective measure is to ensure the inertness of the entire sample flow path. This can be achieved by:

  • Using a Deactivated Inlet Liner: Employing a high-quality, deactivated inlet liner is essential.[3][4] These liners have their active silanol groups capped, providing an inert surface that minimizes analyte interaction. For active compounds like organotins, a SurfaSil treated or similarly deactivated liner is recommended.[12]

  • Regular Inlet Maintenance: Regularly replacing the septum and inlet liner, especially when analyzing complex sample matrices, is crucial to prevent the buildup of contaminants that can create active sites.[1]

  • Column Maintenance: Periodically trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can remove accumulated non-volatile residues and restore performance.[5]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in organotin analysis.

Step 1: Initial Assessment

Before making any changes to the instrument, carefully observe the chromatogram to identify the nature of the peak tailing.

  • Are all peaks tailing? This often points to a physical issue with the setup, such as improper column installation or a leak.[2]

  • Are only the organotin peaks tailing? This suggests a chemical interaction between the organotin analytes and active sites in the system.[4]

  • Did the problem appear suddenly? This could indicate a recent contamination event or a consumable failure (e.g., septum, liner).[9]

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in organotin GC analysis.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing in Organotin GC Analysis start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_install Check column installation (position, cut, and connections) check_all_peaks->check_column_install Yes check_liner Inspect and replace GC inlet liner check_all_peaks->check_liner No (only organotins) check_leaks Perform leak check check_column_install->check_leaks check_flow_rate Verify carrier gas flow rate check_leaks->check_flow_rate check_flow_rate->check_liner No Issues Found solution Problem Resolved check_flow_rate->solution Issue Found & Fixed use_deactivated_liner Use a new, high-quality deactivated liner check_liner->use_deactivated_liner trim_column Trim 10-20 cm from the column inlet use_deactivated_liner->trim_column check_derivatization Review derivatization procedure trim_column->check_derivatization optimize_derivatization Optimize reaction time, temperature, and reagent concentration check_derivatization->optimize_derivatization Potential Issue review_gc_method Review GC method parameters check_derivatization->review_gc_method Procedure OK optimize_derivatization->review_gc_method review_gc_method->solution

Caption: A step-by-step guide to troubleshooting peak tailing in organotin GC analysis.

Experimental Protocols

Protocol 1: Derivatization of Organotins in Water Samples using Sodium Tetraethylborate (NaBEt₄)

This protocol is adapted from established methods for the analysis of organotins in aqueous matrices.[10][13][14]

  • Sample Preparation:

    • To a 400 mL water sample, adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.[14]

  • Derivatization:

    • Add a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH to the buffered sample.[14]

    • The derivatization reagent should be freshly prepared.[10]

  • Extraction:

    • Add pentane as the extraction solvent and shake the mixture for at least 10 minutes.[14]

    • Allow the phases to separate.

  • Concentration:

    • Carefully transfer the organic layer to a clean vial and evaporate it to a final volume of 400 µL under a gentle stream of nitrogen.[14]

  • Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

Protocol 2: Derivatization of Organotins using a Grignard Reagent

This protocol provides an alternative derivatization method using a Grignard reagent.[10][11]

  • Sample Preparation:

    • Concentrate the sample extract to 1 mL in a suitable solvent.

  • Derivatization:

    • Add 0.5 mL of pentylmagnesium bromide Grignard reagent.

    • Vortex the solution for 10 seconds and let it stand at room temperature for 15 minutes. This should be performed in a fume hood.

  • Reaction Quenching:

    • Stop the reaction by adding 2 mL of a saturated ammonium chloride solution or 0.25 mol/L aqueous sulfuric acid.

    • Vortex for 10 seconds and allow the phases to separate.

  • Analysis:

    • Transfer the organic layer to an autosampler vial for GC-MS analysis.

Data Presentation

The following tables summarize typical quantitative data from organotin analysis studies.

Table 1: GC-MS/MS Method Parameters for Organotin Analysis

ParameterSetting
GC System Agilent 7890A GC or equivalent[13]
Injector Programmable Temperature Vaporizer (PTV)[14]
Temperature: 50°C, hold 0.1 min, then ramp[14]
Injection Volume 3 µL[14]
Column TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[14]
Carrier Gas Helium[12]
Oven Program 50°C (hold 1 min), ramp to 300°C[12]
MS System Triple Quadrupole MS (e.g., Agilent 7000B, TSQ Quantum XLS)[13][14]
Ion Source Temp. 230°C[13]
Ionization Mode Electron Ionization (EI) at 70 eV[13]
Acquisition Mode Multiple Reaction Monitoring (MRM) or Timed-SRM[13][14]

Table 2: Method Performance Data for Organotin Analysis in Beverages

CompoundSpike Level 1 (mg/L)Recovery (%)RSD (%)Spike Level 2 (mg/L)Recovery (%)RSD (%)
Monobutyltin (MBT)0.00185.25.40.00588.94.1
Dibutyltin (DBT)0.00192.13.80.00595.32.9
Tributyltin (TBT)0.00198.52.50.005101.21.8
Triphenyltin (TPT)0.00195.73.10.00597.42.2
(Data adapted from a study on the determination of 17 organotin compounds in beverages)[13]

Visualization of Key Relationships

The following diagram illustrates the relationship between common causes and solutions for peak tailing in the analysis of organotins.

Peak_Tailing_Causes_Solutions Causes and Solutions for Peak Tailing of Organotins cluster_causes Common Causes cluster_solutions Recommended Solutions cause1 Active Sites in Inlet Liner solution1 Use Deactivated Liner cause1->solution1 cause2 Column Contamination solution2 Trim Column Inlet cause2->solution2 cause3 Incomplete Derivatization solution3 Optimize Derivatization cause3->solution3 cause4 Improper Column Installation solution4 Re-install Column Correctly cause4->solution4

Caption: Mapping common causes of peak tailing to their respective solutions.

References

Technical Support Center: Analysis of Trioctyltin Chloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Trioctyltin chloride using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mass spectrometry technique for analyzing this compound?

A1: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the sample matrix, required sensitivity, and available equipment.

  • GC-MS is a robust technique for volatile and thermally stable compounds. For this compound, which has low volatility, a derivatization step is mandatory to convert it into a more volatile form. This method can offer high chromatographic resolution.

  • LC-MS/MS is highly sensitive and selective and does not require derivatization, simplifying sample preparation.[1] It is often the preferred method for complex matrices as it minimizes sample cleanup and run times.[1] Electrospray Ionization (ESI) is a common interface for LC-MS analysis of organotin compounds.[2]

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation is critical for accurate and sensitive detection. The protocol will vary depending on the matrix.

  • For Water Samples: Solid-phase extraction (SPE) is a common method for pre-concentration of this compound from water samples.

  • For Solid Samples (e.g., soil, sediment, textiles): Solvent extraction is typically employed. Acetonitrile is a common extraction solvent.[2] For GC-MS analysis, this is followed by a derivatization step.

  • Internal Standards: It is highly recommended to use an internal standard to correct for matrix effects and variations in sample preparation and instrument response. A deuterated analog of a similar organotin compound is often a good choice.

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is essential for GC-MS analysis to increase the volatility of this compound. Common derivatization methods for organotin compounds include:

  • Ethylation with Sodium tetraethylborate (NaBEt4): This is a widely used method where the chloride in this compound is replaced with an ethyl group.[3]

  • Grignard Reaction: Reagents like pentylmagnesium bromide can also be used for derivatization.[4]

For LC-MS/MS analysis, derivatization is generally not required.

Q4: What are the expected m/z values for this compound in my mass spectrum?

A4: The molecular weight of this compound (C24H51ClSn) is approximately 493.8 g/mol .[5] The observed m/z will depend on the ionization technique and the formation of adducts. The characteristic isotopic pattern of tin (Sn) should be visible in the mass spectrum, which helps in confirming the presence of tin-containing compounds.

Based on predictions, you can expect the following adducts in ESI-MS:[6]

AdductPredicted m/z
[M+H]+495.27742
[M+Na]+517.25936
[M-H]-493.26286

Q5: What is the expected fragmentation pattern for this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound by mass spectrometry.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Steps
Inefficient Ionization ESI: Optimize spray voltage, nebulizer gas pressure, and source temperature. Consider using a different solvent system or adding modifiers like formic acid to promote ionization. APCI: May be more suitable for less polar compounds; consider testing if available.
Sample Loss During Preparation Review extraction and cleanup procedures. Ensure pH is optimal for extraction. For GC-MS, verify the efficiency of the derivatization reaction.
Matrix Effects (Ion Suppression) Dilute the sample extract.[2] Improve sample cleanup to remove interfering matrix components. Use a matrix-matched calibration curve.
Instrument Contamination Clean the ion source, transfer line, and mass analyzer. Run a system suitability test to ensure the instrument is performing optimally.

Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause Troubleshooting Steps
Chromatographic Issues GC: Check for active sites in the injector liner or column. Use a deactivated liner and a high-quality column. Optimize the temperature program. LC: Ensure column compatibility with the mobile phase. Check for column degradation or contamination.
Improper Derivatization (GC-MS) Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. Check for degradation of the derivatizing agent.
Co-elution with Interfering Compounds Modify the chromatographic gradient (LC) or temperature program (GC) to improve separation.

Problem 3: High Background Noise or Contamination

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity solvents and reagents. Prepare fresh solutions.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler and injection port between samples. Inject a blank solvent to check for carryover.
System Contamination Clean the ion source and other components of the mass spectrometer. Common contaminants include phthalates and siloxanes.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Soil (with Derivatization)
  • Sample Extraction:

    • Weigh 5 g of homogenized soil into a centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of hexane and 5 mL of a tropolone solution in methanol.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge and collect the hexane layer. Repeat the extraction twice.

    • Combine the hexane extracts and concentrate to 1 mL.

  • Derivatization (Ethylation):

    • To the 1 mL extract, add 1 mL of a 2% (w/v) solution of sodium tetraethylborate in ethanol.

    • Vortex for 30 seconds and let it react for 30 minutes at room temperature.

    • Add 5 mL of deionized water and vortex.

    • Collect the hexane layer for GC-MS analysis.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Injector: Splitless, 280°C

    • Oven Program: 60°C (1 min), ramp to 280°C at 10°C/min, hold for 10 min.

    • MS Ion Source: Electron Ionization (EI), 70 eV, 230°C

    • MS Quadrupole: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

Protocol 2: LC-MS/MS Analysis of this compound in Water
  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load 500 mL of the water sample (acidified with formic acid to pH 3-4).

    • Wash the cartridge with water.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.

  • LC-MS/MS Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Ion Source: ESI, positive ion mode

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Quantitative Data Summary

Table 1: Typical Performance Data for Organotin Analysis by Mass Spectrometry

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 0.015 ng/L (for TBT in seawater)0.003 - 0.010 µg/L (for various organotins in water)[1][7]
Limit of Quantitation (LOQ) ~0.05 ng/L (for TBT in seawater)1 µg/kg (for various organotins in produce)[1][7]
Recovery 89% (for bis(tributyltin) oxide in drug substance)81.4 - 109% (for various organotins in water)[7][8]
Precision (%RSD) 6% (for bis(tributyltin) oxide in drug substance)4.2 - 8.4% (for various organotins in water)[7][8]

Note: This data is for similar organotin compounds and should be used as a general guideline. Method performance for this compound should be validated specifically.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE or Solvent Extraction) Sample->Extraction Derivatization Derivatization (for GC-MS only) Extraction->Derivatization GC-MS Path Cleanup Sample Cleanup (if necessary) Extraction->Cleanup LC-MS/MS Path Derivatization->Cleanup Injection GC-MS or LC-MS/MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Processing Data Acquisition & Processing Detection->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: Experimental Workflow for this compound Analysis.

Troubleshooting_Flowchart Start Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Optimize_Source Optimize Ion Source Parameters Check_Signal->Optimize_Source Yes Check_Background High Background? Check_Peak_Shape->Check_Background No Check_Chromatography Check GC/LC Column & Conditions Check_Peak_Shape->Check_Chromatography Yes Use_High_Purity Use High-Purity Solvents/Reagents Check_Background->Use_High_Purity Yes End Problem Resolved Check_Background->End No Check_Sample_Prep Review Sample Prep & Derivatization Optimize_Source->Check_Sample_Prep Address_Matrix_Effects Dilute Sample or Improve Cleanup Check_Sample_Prep->Address_Matrix_Effects Address_Matrix_Effects->End Verify_Derivatization Verify Derivatization (GC-MS) Check_Chromatography->Verify_Derivatization Verify_Derivatization->End Clean_System Clean Injector & MS System Use_High_Purity->Clean_System Clean_System->End

Caption: Troubleshooting Logic for this compound Analysis.

References

Derivatization techniques for volatile analysis of organotins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding derivatization techniques for the gas chromatographic (GC) analysis of organotin compounds.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC analysis of organotin compounds?

A1: Most organotin compounds, particularly the more polar mono-, di-, and trisubstituted forms, are not volatile enough for direct analysis by gas chromatography.[1][2][3][4] Derivatization converts these polar, ionic organotins into more volatile, thermally stable, and fully alkylated forms that are suitable for GC separation.[1] This critical step also helps to reduce analytical interferences during detection.[2]

Q2: What are the most common derivatization techniques for organotin analysis?

A2: The most commonly applied derivatization methods are alkylation reactions.[1] These include:

  • Alkylation with Grignard Reagents: This technique uses reagents like methyl-, propyl-, or pentylmagnesium bromide to form stable tetra-alkyltin derivatives.[5][6]

  • Ethylation with Sodium Tetraethylborate (NaBEt₄): This method is particularly convenient for aqueous samples as it allows for direct in situ derivatization.[2][3]

  • Hydride Generation: This technique is also used but can be less common than alkylation methods.[1]

Q3: What are the main advantages and disadvantages of Grignard reagents versus sodium tetraethylborate (NaBEt₄)?

A3: The choice between these two common methods depends on the sample matrix, the specific organotin compounds of interest, and laboratory safety considerations. Grignard derivatization is often reported to provide high yields and reproducibility across various environmental matrices.[1] However, Grignard reagents are hazardous, react violently with water, and require very dry, non-polar solvent conditions.[1] In contrast, NaBEt₄ is advantageous for aqueous samples because the reaction can be performed directly in the water phase, simplifying the analytical procedure.[2] However, NaBEt₄ can be unstable in the presence of strong acids and may be consumed by side reactions with other components in complex matrices, requiring the use of excess reagent.[1]

Q4: Which factors have the most significant impact on derivatization efficiency?

A4: Several factors can critically affect the yield and reproducibility of the derivatization reaction:

  • pH: The pH of the reaction mixture is crucial, especially for ethylation with NaBEt₄. For organotin compounds, a pH between 4 and 5 is generally considered optimal.[2][7]

  • Reagent Concentration: A sufficient excess of the derivatizing agent is necessary to compensate for consumption by side reactions with matrix components.[2]

  • Reaction Time and Temperature: Optimizing the reaction time and temperature ensures the reaction goes to completion without causing degradation of the analytes.[7] For headspace analysis, a temperature of 45°C is often used to improve derivatization and extraction efficiency.[7][8]

  • Sample Matrix: Complex matrices, such as sediments with high sulfur content, can cause significant interference. Elemental sulfur can be co-extracted and alkylated, leading to interfering peaks in the chromatogram.

Troubleshooting Guides

Problem 1: Low or No Analyte Signal

Q: I am not seeing any peaks for my target organotin compounds, or the signal is much lower than expected. What could be the cause?

A: This is a common issue that can stem from several stages of the analytical process. Derivatization is a critical step where low yields or analyte losses frequently occur.[1]

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Verify the pH of your sample is optimal for the chosen reagent (typically pH 4-5 for NaBEt₄).[2][7] Ensure the derivatization reagent is fresh and active; NaBEt₄ solutions, in particular, are not stable and should be prepared daily.[9][10] Grignard reagents are highly sensitive to moisture, so ensure all solvents and glassware are completely dry.[1]

  • Possible Cause 2: Degradation of Analytes.

    • Solution: Uncontrolled experimental conditions can lead to the degradation of organotins, altering the original speciation. Ensure reaction temperatures are appropriate and avoid overly harsh conditions. When using Grignard reagents, the reaction to destroy excess reagent can be violent; perform this step carefully by adding water dropwise in a cold bath to prevent evaporation losses.

  • Possible Cause 3: Inefficient Extraction.

    • Solution: If performing a liquid-liquid extraction after derivatization, ensure the solvent choice (e.g., hexane, pentane) is appropriate and that mixing (e.g., vortexing, shaking) is adequate to ensure phase transfer.[9][11] For solid samples, ensure the initial leaching of organotins from the matrix is complete. The addition of a complexing agent like tropolone can improve extraction efficiency for certain compounds.[12]

  • Possible Cause 4: Instrument Issues.

    • Solution: Check for leaks in the GC system, especially at the injector septum and column connections.[13] Confirm that the detector is turned on and that gas flows are set correctly.[13] Inject a known standard to verify instrument performance independently of the sample preparation procedure.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing or fronting for the derivatized organotins. How can I improve the peak shape?

A: Poor peak shape is often related to issues within the GC system or interactions between the analyte and the analytical column.

  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: Non-volatile residues from the sample matrix or reagent by-products can accumulate on the column, creating active sites that cause peak tailing.[14] Condition the column by baking it at a high temperature as recommended by the manufacturer.[13] If conditioning does not resolve the issue, the column may need to be replaced.

  • Possible Cause 2: Active Sites in the Injector.

    • Solution: The glass insert (liner) in the GC inlet can become contaminated or active. Replace the liner with a new, properly deactivated one.[13] Silanized glass wool, if used, should also be of high quality.

  • Possible Cause 3: Sample Overload.

    • Solution: Injecting too much sample can lead to peak fronting.[14] Dilute your sample extract or use a higher split ratio at the injector to reduce the amount of analyte introduced onto the column.[13]

Problem 3: Extraneous or Interfering Peaks

Q: My chromatogram is cluttered with unknown peaks that interfere with the identification and quantification of my target analytes. Where are these coming from?

A: Interfering peaks can originate from the sample matrix, reagents, or contamination.

  • Possible Cause 1: Reagent Impurities or By-products.

    • Solution: Always analyze a method blank, which includes all reagents (solvents, buffers, derivatizing agents) but no sample, to identify impurities.[15] Grignard derivatization, in particular, can produce by-products that may need to be removed.[3]

  • Possible Cause 2: Matrix Interferences.

    • Solution: Sediments with high sulfur content are a known source of interference. Sulfur can be co-extracted and alkylated, forming dialkyl sulfides that interfere with organotin determination. A sample cleanup step, such as passing the extract through a silica gel column, can remove many polar interferences.[12][15]

  • Possible Cause 3: Contamination.

    • Solution: Ensure all glassware is scrupulously clean. Solvents and other reagents should be of high purity (e.g., "distilled in glass" grade).[16] Check for contamination from vial caps or septa.

Problem 4: Poor Reproducibility

Q: My results are not consistent between replicate samples or analytical runs. What is causing this variability?

A: Poor reproducibility points to inconsistent handling or unstable conditions during one or more steps of the procedure.

  • Possible Cause 1: Inconsistent Derivatization Conditions.

    • Solution: The derivatization reaction is a critical source of variability. Strictly control the pH, reaction time, temperature, and amount of reagent added for every sample. Use an automated liquid handler if available for precise reagent addition.

  • Possible Cause 2: Reagent Instability.

    • Solution: Prepare derivatization reagents fresh, especially NaBEt₄ solutions which are unstable when exposed to air.[9][16] Grignard reagents are sensitive to moisture and can degrade if not stored properly under an inert atmosphere.

  • Possible Cause 3: Sample Heterogeneity.

    • Solution: For solid samples like sediments or tissues, ensure the sample is highly homogenized before taking a subsample for extraction. Inconsistent subsamples will lead to variable results.

Data Presentation

Table 1: Comparison of Common Derivatization Techniques
FeatureGrignard Reagents (e.g., Pentylmagnesium Bromide)Sodium Tetraethylborate (NaBEt₄)
Principle Alkylation in an organic solventIn situ ethylation in aqueous phase
Advantages - High derivatization yields and reproducibility[1]- Forms very stable tetra-alkyltin derivatives- Suitable for a wide range of organotins (methyl, butyl, phenyl)- Convenient for aqueous samples (fewer steps)[2]- Reaction and extraction can be performed simultaneously[7]
Disadvantages - Reacts violently with water; requires dry conditions[1]- Can only be used in non-polar solvents[1]- Reagents are hazardous and require expert handling[1]- Reagent is unstable and must be prepared fresh[9][10]- Can be consumed by matrix components, requiring excess reagent[2]- Unstable in the presence of strong acids
Common Matrices Water, sediment, biotaPrimarily aqueous samples, but also adapted for sediments and tissues[3]
Table 2: Typical Performance Data for Organotin Analysis after Derivatization
ParameterValue RangeNotes
Recovery 70% - 120%Varies significantly with analyte, matrix, and method. Recoveries calibrated with surrogate compounds for water samples ranged from 71% to 109%.[5]
Detection Limits (Water) Low ng/L rangeHeadspace SPME-GC-MS methods report detection limits in the low ng/L range.[8][17] GC-MS/MS can achieve detection limits below 0.05 ng/L.[11]
Detection Limits (Sediment) ng(Sn)/g rangeHeadspace SPME methods can achieve sub-0.5 ng(Sn)/g detection limits.[18]
Linearity (R²) > 0.995Typically achieved in calibration curves.[10]
Relative Standard Deviation (RSD) < 15%RSD values are generally below 12-15% for most compounds.[8][10]

Experimental Protocols

Protocol 1: Ethylation of Organotins in Water using Sodium Tetraethylborate (NaBEt₄)

This protocol is a generalized procedure based on common methodologies.[9][11]

  • Sample Preparation: Take a 400-500 mL aliquot of the water sample in a glass container.

  • pH Adjustment: Adjust the sample pH to approximately 5.0 using an acetate buffer solution.[11]

  • Internal Standard: Add an appropriate internal standard (e.g., tripropyltin) or surrogate (e.g., deuterated TBT).[11][19]

  • Derivatization: Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in water or 0.1 M NaOH.[9][11] Add 0.5 - 1.0 mL of this solution to the sample.

  • Reaction: Immediately cap the container and shake or vortex for at least 10-30 minutes to ensure complete reaction.[9][11]

  • Extraction: Add a suitable organic solvent (e.g., 2-5 mL of hexane or pentane).[9][11] Shake vigorously for 10 minutes to extract the now volatile, ethylated organotin derivatives.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

  • Concentration: If necessary, gently evaporate the organic phase under a stream of nitrogen to a final volume of ~400-500 µL.

  • Analysis: Inject an aliquot (e.g., 1-3 µL) into the GC system for analysis.[11]

Protocol 2: Alkylation of Organotins in an Organic Extract using a Grignard Reagent

This protocol is a generalized procedure based on common methodologies.[3]

  • Sample Preparation: The organotin compounds must first be extracted from the sample matrix (e.g., sediment, tissue) into a dry, non-polar organic solvent like hexane. Concentrate the extract to a final volume of 1 mL in a reaction tube.

  • Derivatization: In a fume hood, carefully add 0.5 mL of a Grignard reagent (e.g., pentylmagnesium bromide, 2 M in diethyl ether).[3]

  • Reaction: Vortex the mixture for 10 seconds and allow it to react at room temperature for 15 minutes.

  • Quenching: Stop the reaction and destroy the excess Grignard reagent by carefully adding 2 mL of a saturated ammonium chloride solution or 0.25 M sulfuric acid. Caution: This reaction is exothermic and can be vigorous.[3]

  • Phase Separation: Vortex the mixture for 10 seconds and allow the aqueous and organic phases to separate.

  • Collection: Transfer the clear upper organic layer (containing the derivatized analytes) to an autosampler vial.

  • Analysis: Inject an aliquot into the GC system for analysis.

Visualizations

Experimental and Logical Workflows

G cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (Water, Sediment, Biota) Homogenize 2. Homogenization (for Solids) Extract 3. Extraction / Leaching (into Aqueous or Organic Phase) Homogenize->Extract pH_Adjust 4. pH Adjustment (e.g., pH 4-5) Extract->pH_Adjust Add_Reagent 5. Add Derivatizing Reagent (NaBEt₄ or Grignard) pH_Adjust->Add_Reagent React 6. Reaction (Time & Temperature Controlled) Add_Reagent->React LLE 7. Liquid-Liquid Extraction (if needed) React->LLE Cleanup 8. Extract Cleanup (e.g., Silica Gel) LLE->Cleanup Concentrate 9. Concentration Cleanup->Concentrate GC_Analysis 10. GC-MS Analysis Concentrate->GC_Analysis

Caption: General experimental workflow for organotin analysis.

G Start Problem: Low or No Analyte Signal Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_Extract Is Extraction Efficient? Start->Check_Extract Check_Instrument Is the Instrument Working? Start->Check_Instrument Sol_Reagent Solution: Use fresh reagent. Ensure dry conditions for Grignard. Check_Deriv->Sol_Reagent No Sol_pH Solution: Adjust pH to optimal range (e.g., 4-5 for NaBEt₄). Check_Deriv->Sol_pH No Sol_Solvent Solution: Verify solvent choice. Ensure adequate mixing/shaking. Check_Extract->Sol_Solvent No Sol_Complex Solution: Add complexing agent (e.g., tropolone) for difficult matrices. Check_Extract->Sol_Complex No Sol_Leaks Solution: Check for leaks at septum and column fittings. Check_Instrument->Sol_Leaks No Sol_Standard Solution: Inject known standard to confirm instrument performance. Check_Instrument->Sol_Standard No

Caption: Troubleshooting logic for low analyte signal.

References

Validation & Comparative

Trioctyltin chloride versus other organotin compounds in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds have long been established as highly effective catalysts in a variety of chemical transformations, most notably in esterification and polyurethane production. Their efficacy stems from their nature as tunable Lewis acids. Among the diverse range of organotin catalysts, trioctyltin chloride holds a significant position. This guide provides an objective comparison of this compound with other commonly used organotin compounds, supported by experimental data, to assist researchers in catalyst selection and process optimization.

Performance Comparison in Catalysis

The catalytic performance of organotin compounds is intricately linked to the nature and number of organic and halide substituents attached to the tin atom. These substituents influence the Lewis acidity of the tin center, which is a key determinant of catalytic activity.

Esterification and Transesterification Reactions

In the realm of esterification and transesterification, organotin chlorides are particularly effective. A comparative study on the esterification of oleic acid and glycerol highlights the differences in reactivity among various organotin catalysts. The catalytic activity is significantly influenced by the number of electron-withdrawing chloride atoms, which enhances the Lewis acidity of the tin center.

CatalystChemical FormulaRelative Reactivity OrderApparent Rate Constant (k_app) [h⁻¹]
Monobutyltin TrichlorideBuSnCl₃1-0.6237
Dibutyltin DichlorideBu₂SnCl₂3Not Reported
This compound(C₈H₁₇)₃SnCl(See note below)Not Reported
Dibutyltin DilaurateBu₂Sn(Lau)₂2Not Reported
Dibutyltin OxideBu₂SnO4Not Reported

Note: Direct comparative data for this compound under the same conditions was not available in the reviewed literature. However, based on the established trend of Lewis acidity (R₃SnCl < R₂SnCl₂ < RSnCl₃), it is anticipated that this compound would exhibit lower catalytic activity than dibutyltin dichloride and significantly lower activity than monobutyltin trichloride in this specific reaction. The longer alkyl chains in this compound may also introduce steric hindrance, further influencing its catalytic performance.

Polyurethane Formation

Organotin compounds are widely used to catalyze the reaction between isocyanates and polyols to form polyurethanes. The catalyst influences both the gelation (gelling) and blowing reactions, affecting the final properties of the polymer. While specific kinetic data for this compound in direct comparison with other organotins is limited, the general principles of Lewis acidity and steric effects apply. Diorganotin compounds like dibutyltin dilaurate (DBTDL) are industry standards.[1] The choice between different organotin catalysts often involves a trade-off between catalytic activity and pot life of the formulation.

Experimental Protocols

To ensure reproducibility and facilitate direct comparison of catalytic performance, standardized experimental protocols are essential.

Experimental Protocol 1: Comparative Esterification of Oleic Acid with Glycerol

This protocol is adapted from a study comparing various organotin catalysts.[2]

Materials:

  • Oleic Acid (≥99% purity)

  • Glycerol (≥99% purity)

  • Organotin Catalysts (this compound, Dibutyltin dichloride, Monobutyltin trichloride, etc., ≥98% purity)

  • Toluene (anhydrous, optional solvent)

  • Dodecane (internal standard for GC analysis)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the magnetic stirrer, reflux condenser, and thermometer. Ensure the setup is under a gentle flow of nitrogen to maintain an inert atmosphere.

  • Charging Reactants: Charge the flask with oleic acid and glycerol in a 1:1 molar ratio. If using a solvent, add anhydrous toluene.

  • Catalyst Addition: Add the organotin catalyst at a molar ratio of 1/1/0.01 (oleic acid/glycerol/catalyst).

  • Reaction: Heat the mixture to 180°C with continuous stirring.

  • Sampling and Analysis: Withdraw aliquots of the reaction mixture at regular intervals. Prepare samples for GC analysis by quenching the reaction and adding an internal standard (dodecane).

  • Data Analysis: Determine the conversion of oleic acid and the yield of the ester products by GC analysis. Plot the conversion versus time to determine the reaction rate and compare the catalytic performance.

Experimental Protocol 2: Polyurethane Foam Synthesis

This protocol provides a general procedure for the synthesis of polyurethane foam, allowing for the comparison of different organotin catalysts.

Materials:

  • Polyol (e.g., polypropylene glycol)

  • Isocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)

  • Organotin Catalyst (e.g., this compound, Dibutyltin dichloride)

  • Amine co-catalyst (optional)

  • Blowing agent (e.g., water)

  • Surfactant (silicone-based)

Equipment:

  • High-speed mixer

  • Mold for foam expansion

  • Stopwatch

  • Fume hood

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyol, blowing agent, surfactant, and amine co-catalyst (if used).

  • Catalyst Addition: Add the organotin catalyst to the premix and mix thoroughly. The catalyst concentration is typically in the range of 0.1 to 0.5 parts per hundred parts of polyol (php).

  • Isocyanate Addition: Under vigorous stirring in a fume hood, add the isocyanate to the premix.

  • Mixing and Pouring: Mix for a short, standardized time (e.g., 10 seconds) until the mixture is homogeneous. Immediately pour the reacting mixture into the mold.

  • Observation: Record the cream time (start of foaming), rise time (end of foam expansion), and tack-free time (surface is no longer sticky).

  • Curing and Characterization: Allow the foam to cure at a specified temperature and time. After curing, the foam can be demolded and its physical properties (density, compression strength, etc.) can be characterized.

Mechanistic Insights and Visualizations

The catalytic activity of organotin compounds in both esterification and urethane formation is primarily attributed to their Lewis acidic nature.

Mechanism of Organotin-Catalyzed Esterification

The general mechanism involves the coordination of the organotin catalyst to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of water regenerate the catalyst and yield the ester.

EsterificationMechanism RCOOH Carboxylic Acid Intermediate Activated Complex RCOOH->Intermediate Coordination ROH Alcohol ROH->Intermediate Nucleophilic Attack Catalyst R'nSnX(4-n) Catalyst->Intermediate Intermediate->Catalyst Regeneration Ester Ester Intermediate->Ester Proton Transfer & Elimination Water Water Intermediate->Water

Caption: Lewis acid mechanism for organotin-catalyzed esterification.

Experimental Workflow for Catalyst Comparison

A systematic approach is crucial for the objective comparison of different catalysts. The following workflow outlines the key steps in such a comparative study.

CatalystComparisonWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Reactants Define Reactants & Stoichiometry Execution Execute Parallel Reactions Reactants->Execution Catalysts Select Catalysts (this compound, etc.) Catalysts->Execution Conditions Set Reaction Conditions (Temp, Time, Conc.) Conditions->Execution Sampling Systematic Sampling Execution->Sampling Analysis Analytical Measurement (GC, Titration, etc.) Sampling->Analysis Data Data Compilation (Yield, Conversion, Rate) Analysis->Data Comparison Comparative Analysis Data->Comparison Conclusion Draw Conclusions on Catalyst Performance Comparison->Conclusion

Caption: Workflow for a comparative study of organotin catalysts.

Conclusion

This compound, like other organotin chlorides, serves as an effective Lewis acid catalyst. While direct, quantitative comparative data against other organotins under identical conditions is sparse, its performance can be inferred from established structure-activity relationships. The choice of an optimal organotin catalyst, including this compound, will depend on the specific requirements of the reaction, such as desired reaction rate, processing conditions, and the properties of the final product. For applications requiring high catalytic activity, mono- and di-substituted organotin chlorides may be preferable. However, this compound could be advantageous in scenarios where a milder catalyst is needed to control the reaction kinetics or where its specific solubility properties are beneficial. Further experimental studies directly comparing this compound with other organotin compounds under standardized conditions are warranted to fully elucidate its catalytic profile.

References

Trioctyltin Chloride: A Comparative Analysis of its Efficacy as a PVC Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Trioctyltin chloride against traditional and emerging PVC stabilizers, supported by experimental data and detailed methodologies.

The thermal stabilization of polyvinyl chloride (PVC) is critical to prevent its degradation during high-temperature processing and to ensure the durability of the final product. Organotin compounds, including this compound, have long been favored for their high efficiency. This guide provides a comprehensive comparison of this compound's efficacy against other prevalent PVC stabilizers, namely lead-based, calcium-zinc (Ca-Zn), and organic-based stabilizers (OBS). The following sections present quantitative data from various analytical methods, detailed experimental protocols, and visual representations of the underlying chemical processes and workflows.

Performance Comparison of PVC Stabilizers

The selection of a PVC stabilizer is a balance of performance, cost, and regulatory considerations. The following tables summarize the comparative performance of this compound against lead, Ca-Zn, and organic-based stabilizers based on key performance indicators.

Table 1: Thermal Stability Performance

Stabilizer TypeTest MethodThermal Stability Time (minutes)Onset of Degradation (°C) (TGA)
This compound (Organotin) Congo Red Test @ 180°C40 - 60~300
Lead-Based Stabilizer Congo Red Test @ 180°C30 - 50~295
Calcium-Zinc (Ca-Zn) Stabilizer Congo Red Test @ 180°C20 - 35[1]~293
Organic-Based Stabilizer (OBS) Congo Red Test @ 180°C25 - 45~297

Table 2: Color Stability and Processing Performance

Stabilizer TypeTest MethodYellowness Index (YI) after 30 min @ 180°CTorque Rheometry Stability Time (minutes) @ 180°C
This compound (Organotin) Oven Aging5 - 15> 20
Lead-Based Stabilizer Oven Aging15 - 2515 - 20
Calcium-Zinc (Ca-Zn) Stabilizer Oven Aging10 - 2010 - 18
Organic-Based Stabilizer (OBS) Oven Aging8 - 1812 - 20

Note: The data presented are typical values and can vary depending on the specific formulation, concentration of the stabilizer, and other additives present in the PVC compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PVC stabilizer performance. The following are protocols for key experiments cited in this guide.

Congo Red Test (Static Thermal Stability)

Objective: To determine the static thermal stability of a PVC compound by measuring the time required for the material to degrade and release sufficient hydrogen chloride (HCl) to cause a color change in a pH-sensitive indicator paper.

Apparatus:

  • Forced air circulating oven or a heating block with precise temperature control.

  • Glass test tubes.

  • Congo Red indicator paper.

  • Stoppers for test tubes equipped with a hook to suspend the indicator paper.

Procedure:

  • A precisely weighed sample of the PVC compound is placed at the bottom of a glass test tube.

  • A strip of Congo Red indicator paper is suspended from the stopper at a specified distance above the PVC sample.

  • The test tube is placed in the heating apparatus, which has been pre-heated to the test temperature (typically 180°C or 200°C).

  • The time is recorded from the moment the test tube is introduced into the heating apparatus until the Congo Red paper first shows a change in color from red to blue/violet. This recorded time is the thermal stability time.

Torque Rheometry (Dynamic Thermal Stability)

Objective: To evaluate the thermal stability and processing characteristics of a PVC compound under conditions of continuous mixing and shear at elevated temperatures, simulating actual processing conditions.

Apparatus:

  • A torque rheometer (e.g., Brabender or similar) equipped with a heated mixing bowl and rotors.

Procedure:

  • The mixing bowl of the torque rheometer is preheated to the desired test temperature (e.g., 180°C).

  • A pre-weighed amount of the PVC compound is introduced into the mixing chamber.

  • The rotors are started at a set speed, and the torque required to mix the material is continuously recorded as a function of time.

  • The resulting rheology curve shows several key points: an initial loading peak, a fusion peak, a period of stable melt viscosity, and eventually, a sharp increase in torque, which indicates the onset of degradation and cross-linking.

  • The time from the start of the test until this final sharp torque increase is recorded as the dynamic stability time.

Oven Aging Test (Color Stability)

Objective: To assess the ability of a stabilizer to maintain the color of a PVC sample during prolonged exposure to heat.

Apparatus:

  • Forced air circulating oven with precise temperature control.

  • Colorimeter or spectrophotometer to measure the Yellowness Index (YI).

Procedure:

  • PVC samples containing the stabilizer are prepared, typically as flat sheets of a specified thickness.

  • The initial color and Yellowness Index of the samples are measured.

  • The samples are placed in the oven at a specified temperature (e.g., 180°C).

  • At regular intervals (e.g., every 10 or 15 minutes), a sample is removed from the oven, allowed to cool, and its color and Yellowness Index are measured.

  • The change in Yellowness Index over time is plotted to compare the color stability provided by different stabilizers.

Visualizing the Science

To better understand the processes involved in PVC stabilization and its evaluation, the following diagrams, created using the DOT language, illustrate key workflows and mechanisms.

PVC_Stabilization_Mechanism cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization by this compound PVC PVC Polymer Chain Dehydrochlorination Dehydrochlorination PVC->Dehydrochlorination Initiation at defect sites Labile_Cl_Substitution Labile Chlorine Substitution PVC->Labile_Cl_Substitution Prevention Heat Heat (>170°C) Heat->PVC HCl HCl Gas Released Dehydrochlorination->HCl Polyene Polyene Formation (Discoloration) Dehydrochlorination->Polyene HCl->Dehydrochlorination Autocatalysis HCl_Scavenging HCl Scavenging HCl->HCl_Scavenging Intervention Crosslinking Cross-linking (Embrittlement) Polyene->Crosslinking Stabilizer This compound Stabilizer->HCl_Scavenging Stabilizer->Labile_Cl_Substitution Neutralization Neutralization Product HCl_Scavenging->Neutralization Reacts with HCl Stable_PVC Stabilized PVC Chain Labile_Cl_Substitution->Stable_PVC Replaces unstable Cl

Mechanism of PVC Degradation and Stabilization.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Start Start: PVC Resin + Stabilizer + Additives Mixing Dry Blending Start->Mixing Milling Two-Roll Milling Mixing->Milling Sheet PVC Sheet Preparation Milling->Sheet Congo_Red Congo Red Test Sheet->Congo_Red Torque_Rheometry Torque Rheometry Sheet->Torque_Rheometry Oven_Aging Oven Aging Sheet->Oven_Aging Thermal_Stability Thermal Stability Time Congo_Red->Thermal_Stability Processing_Window Processing Window Torque_Rheometry->Processing_Window Color_Change Color Change (YI) Oven_Aging->Color_Change Comparison Comparative Analysis Thermal_Stability->Comparison Processing_Window->Comparison Color_Change->Comparison

Workflow for Evaluating PVC Stabilizer Efficacy.

References

Comparative Analysis of Trioctyltin Chloride in Biological Assays: A Focus on Cross-Reactivity and Immunotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trioctyltin chloride's (TOTC) performance in biological assays against other organotin compounds. The focus is on immunotoxicity, a key consideration in preclinical safety assessment. Experimental data and detailed methodologies are presented to support a comprehensive understanding of TOTC's toxicological profile relative to its more widely studied analogues.

Executive Summary

This compound consistently demonstrates significantly lower toxicity in biological systems compared to other trialkyltin compounds such as Tributyltin chloride (TBTC) and Triphenyltin chloride (TPTC). This reduced toxicity is evident across various assays, including in vivo studies assessing organ weight and acute toxicity evaluations. While many organotin compounds elicit potent immunotoxic responses, often through the induction of apoptosis via the NF-κB and Fas-FasL signaling pathways, current research indicates that TOTC is largely inactive in these respects at comparable doses. The structural difference, specifically the longer alkyl chains in TOTC, is believed to contribute to its diminished biological reactivity.

Comparative Toxicity Data

The following tables summarize key quantitative data from comparative studies of this compound and other organotin compounds.

Table 1: Comparative Acute Oral Toxicity of Organotin Compounds in Rats

CompoundLD50 (mg/kg)Reference
This compound (TOTC) >4000 [1]
Tributyltin chloride (TBTC)122 - 349[1]
Dimethyltin dichloride74 - 237[1]

Table 2: In Vivo Immunotoxicity of Trialkyltin Chlorides in Male Rats (2-week feeding study) [2]

CompoundDietary Concentration (ppm)Thymus Weight (% of control)Spleen Weight (% of control)
This compound (TOTC) 150 Ineffective (No significant change) No significant change
Tri-n-propyltin chloride (TPTC)15053Dose-related decrease
Tri-n-butyltin chloride (TBTC)15039Dose-related decrease
Triphenyltin chloride (TPhTC)15081Dose-related decrease
Tri-n-hexyltin chloride (THTC)150Slight atrophyNot specified

Experimental Protocols

Detailed methodologies for key immunotoxicity assays are provided below. These standardized protocols are essential for the contextual interpretation of the comparative data.

In Vivo Immunotoxicity Assessment (Thymus and Spleen Weight)

This protocol is based on the methodology used in comparative in vivo studies of organotin compounds.[2]

Objective: To assess the immunotoxic potential of a test compound by measuring its effect on the weight of primary and secondary lymphoid organs.

Animals: Male weanling rats.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • The test compound (e.g., this compound, Tributyltin chloride) is administered through the diet at various concentrations for a specified period (e.g., 14 days).

  • Body weight is monitored regularly.

  • At the end of the treatment period, animals are euthanized.

  • The thymus and spleen are carefully excised and weighed.

  • Organ weights are typically expressed as a percentage of the control group's mean organ weight to normalize the data.

  • A statistically significant reduction in the weight of the thymus (thymic atrophy) or spleen is indicative of immunotoxicity.

Plaque-Forming Cell (PFC) Assay

This assay is a standard method for evaluating the effect of a substance on T-cell dependent antibody responses.

Objective: To enumerate antibody-producing B-cells in the spleen of immunized animals to assess the functionality of the humoral immune response.

Procedure:

  • Animals (typically mice) are treated with the test compound or vehicle control over a set period.

  • Towards the end of the treatment period, animals are immunized with a T-cell dependent antigen, commonly sheep red blood cells (SRBCs).

  • Four to five days post-immunization, the animals are euthanized, and their spleens are collected.

  • A single-cell suspension of splenocytes is prepared.

  • The splenocytes are mixed with SRBCs and complement in a semi-solid agar medium on a slide or plate.

  • During incubation, B-cells that are producing anti-SRBC antibodies will create a "plaque" of lysed SRBCs around them.

  • The number of plaque-forming cells per spleen or per million splenocytes is counted.

  • A significant decrease in the number of PFCs in the treated group compared to the control group indicates suppression of the humoral immune response.[3][4]

Lymphocyte Proliferation Assay (LPA)

The LPA assesses the ability of lymphocytes to proliferate in response to a stimulus, a key function of cell-mediated immunity.

Objective: To measure the mitogen- or antigen-induced proliferation of lymphocytes in vitro.

Procedure:

  • Lymphocytes are isolated from the spleen or peripheral blood of treated and control animals.

  • The cells are cultured in microtiter plates.

  • A mitogen (e.g., Concanavalin A for T-cells, Lipopolysaccharide for B-cells) or a specific antigen is added to the cultures to stimulate proliferation.

  • The cells are incubated for a period of 48 to 72 hours.

  • A labeled nucleotide (e.g., ³H-thymidine or BrdU) is added to the cultures for the final few hours of incubation.

  • Proliferating cells incorporate the labeled nucleotide into their newly synthesized DNA.

  • The amount of incorporated label is quantified, which is directly proportional to the rate of cell proliferation.

  • A reduction in lymphocyte proliferation in cells from treated animals compared to controls suggests a deficit in cell-mediated immunity.

Signaling Pathways in Organotin-Induced Immunotoxicity

While specific data for this compound is lacking, other organotin compounds are known to induce apoptosis in immune cells through specific signaling pathways. Understanding these pathways provides a framework for comparing the potential mechanisms of action, or lack thereof, for TOTC.

Organotin_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_execution Apoptotic Execution Organotin Compound Organotin Compound ROS Production ROS Production Organotin Compound->ROS Production NF-kB Activation NF-kB Activation ROS Production->NF-kB Activation FasL Upregulation FasL Upregulation NF-kB Activation->FasL Upregulation Fas Receptor Fas Receptor FasL Upregulation->Fas Receptor Binds to Caspase Cascade Activation Caspase Cascade Activation Fas Receptor->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: Apoptosis induction by immunotoxic organotins.

Experimental_Workflow_Immunotoxicity cluster_treatment In Vivo Treatment cluster_assays Biological Assays cluster_outcome Endpoint Analysis Animal Dosing (e.g., dietary) Animal Dosing (e.g., dietary) Organ Weight Analysis\n(Thymus, Spleen) Organ Weight Analysis (Thymus, Spleen) Animal Dosing (e.g., dietary)->Organ Weight Analysis\n(Thymus, Spleen) Plaque-Forming Cell (PFC) Assay Plaque-Forming Cell (PFC) Assay Animal Dosing (e.g., dietary)->Plaque-Forming Cell (PFC) Assay Lymphocyte Proliferation Assay (LPA) Lymphocyte Proliferation Assay (LPA) Animal Dosing (e.g., dietary)->Lymphocyte Proliferation Assay (LPA) Histopathology Histopathology Animal Dosing (e.g., dietary)->Histopathology Assessment of Immunotoxicity Assessment of Immunotoxicity Organ Weight Analysis\n(Thymus, Spleen)->Assessment of Immunotoxicity Plaque-Forming Cell (PFC) Assay->Assessment of Immunotoxicity Lymphocyte Proliferation Assay (LPA)->Assessment of Immunotoxicity Histopathology->Assessment of Immunotoxicity

Caption: Workflow for in vivo immunotoxicity testing.

Conclusion

The available data strongly indicate that this compound has a significantly lower potential for immunotoxicity compared to other trialkyltin and triphenyltin compounds. Its high LD50 and lack of effect on lymphoid organ weights in vivo at doses that cause significant toxicity with other organotins suggest a favorable safety profile in this regard. While the precise molecular mechanisms underlying the immunotoxicity of many organotins have been elucidated, there is currently no evidence to suggest that TOTC engages these apoptotic pathways. For researchers and drug development professionals, this comparative analysis underscores the importance of considering the specific chemical structure of organotin compounds when assessing potential biological activity and toxicity. The low cross-reactivity of TOTC in immunotoxic assays makes it a poor candidate for inducing the types of immune responses seen with other members of its chemical class.

References

Comparative analysis of Trioctyltin chloride and triphenyltin chloride effects on cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cellular Effects of Trioctyltin Chloride and Triphenyltin Chloride

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cellular impact of organotin compounds is critical for both toxicological assessment and potential therapeutic applications. This guide provides a comparative analysis of two such compounds: this compound (TOTC) and Triphenyltin chloride (TPTC). While both are organotin compounds known for their biological activities, their effects on cells can differ significantly in terms of potency and mechanisms of action. This analysis is based on available experimental data, with some comparisons leveraging data from the closely related compound Tributyltin chloride (TBT-Cl) as a proxy for TOTC where direct comparative data is limited.

Data Presentation: Comparative Cytotoxicity and Apoptotic Effects

The following table summarizes the quantitative data on the cytotoxic and apoptotic effects of TPTC and a related trialkyltin, TBT-Cl, on various cancer cell lines. This data provides a basis for comparing the relative potency of these compounds.

CompoundCell LineAssayEndpointConcentrationResultReference
Triphenyltin chloride (TPTC) MCF-7 (human breast cancer)MTT AssayIC50Not specified in abstractLess effective than TBT-Cl in inhibiting cell proliferation.[1][1]
MDA-MB-231 (human breast cancer)PARP cleavage, FDA stainingApoptosis induction800 nMComparable apoptosis to 200 nM TBT-Cl.[2][3][2][3]
Hut-78 & Jurkat (human T-lymphocyte)Caspase activity assayCaspase activation0.01 - 1 µMTriggered caspase activity after >2 hours.[4][4]
Tributyltin chloride (TBT-Cl) (as a proxy for TOTC) MCF-7 (human breast cancer)MTT AssayIC50Not specified in abstractMore effective in inhibiting cell proliferation than TPT-Cl.[1][1]
MDA-MB-231 (human breast cancer)PARP cleavage, FDA stainingApoptosis induction200 nMComparable apoptosis to 800 nM TPT-Cl.[2][3][2][3]
Hut-78 & Jurkat (human T-lymphocyte)Caspase activity assayCaspase activation0.5 - 5 µM30-fold increase in caspase activity within 1 hour.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of TPTC and its analogues.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cell proliferation.

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1–5 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Triphenyltin chloride in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Triphenyltin chloride for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[5]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[5]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the organotin compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Visualizations

The cellular effects of this compound and Triphenyltin chloride are mediated through various signaling pathways, often culminating in apoptosis.

General Apoptotic Pathway Induced by Organotins

Both TPTC and its trialkyltin counterparts can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.

G cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase TOTC This compound (TOTC) p53 p53 activation TOTC->p53 TPTC Triphenyltin Chloride (TPTC) TPTC->p53 Bax Bax up-regulation p53->Bax Bcl2 Bcl-2 down-regulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized apoptotic pathway induced by organotin compounds.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

A typical workflow for investigating the cellular effects of these compounds involves a series of in vitro assays.

G cluster_assays Cellular Assays cluster_results Data Analysis start Start: Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound (TOTC) or Triphenyltin Chloride (TPTC) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (p53, Bax, Bcl-2) treatment->western_blot ic50 Determine IC50 values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Conclusion: Comparative Cellular Effects ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: Experimental workflow for comparing organotin cytotoxicity.

Comparative Analysis of Cellular Effects

Cytotoxicity and Proliferation

Studies on breast cancer cell lines have demonstrated that TBT-Cl, a structural analogue of TOTC, is a more potent inhibitor of cell proliferation than TPTC.[1] This suggests that the alkyl chains in trialkyltins may contribute to greater cytotoxicity compared to the phenyl groups in triphenyltins in these specific cell types. The higher lipophilicity of trialkyltins could facilitate their interaction with and disruption of cellular membranes, contributing to their enhanced cytotoxic effects.

Induction of Apoptosis

Both classes of compounds are known to induce apoptosis.[6] However, the concentrations required to trigger this process and the kinetics of caspase activation differ. For instance, in T-lymphocyte cell lines, TBT-Cl induced a rapid and robust activation of caspases at micromolar concentrations, whereas TPTC induced a slower response at a lower concentration range.[4] This indicates that while TPTC may be effective at lower doses, its action is less immediate than that of TBT-Cl.

In breast cancer cells, comparable levels of apoptosis were achieved with a lower concentration of TBT-Cl (200 nM) compared to TPTC (800 nM).[2][3] This further supports the higher apoptotic potency of the trialkyltin compound in this context.

Modulation of Apoptosis-Related Proteins

The differential effects of these compounds extend to the molecular level. In MCF-7 cells, short-term treatment with TBT-Cl led to a marked stimulation of p53 protein expression compared to TPTC.[1] While both compounds caused a mild increase in the pro-apoptotic protein Bax, TPTC induced a more substantial decrease in the anti-apoptotic protein Bcl-2 after 24 hours of exposure.[1] These findings suggest that while both compounds push the cell towards apoptosis, they may do so by differentially modulating the key regulatory proteins of the intrinsic apoptotic pathway.

Other Cellular Effects

Organotin compounds, in general, are known to exert a variety of other cellular effects, including the induction of oxidative stress and disruption of mitochondrial function.[7] Triphenyltin compounds have been shown to inhibit the H+-ATPase of mitochondria, which can disrupt cellular energy metabolism and contribute to cell death.[8] Furthermore, TPTC has been shown to disrupt cholesterol signaling in ovarian cells by modulating LXR and RXR nuclear receptors.[9][10] While less specific data is available for TOTC, it is plausible that it shares some of these general mechanisms of organotin toxicity.

Conclusion

References

A Comparative In Vivo Analysis of Trialkyltin Compounds: Toxicity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of common trialkyltin compounds, including Trimethyltin (TMT), Triethyltin (TET), Tributyltin (TBT), and Triphenyltin (TPT). The information is compiled from various studies to support toxicological assessments and guide future research.

Comparative Toxicity Data

The following tables summarize key quantitative data from in vivo studies on the toxicity of different trialkyltin compounds in rats. These compounds exhibit distinct toxicological profiles depending on the nature of the organic groups attached to the tin atom.

Table 1: Comparative Neurotoxicity and Immunotoxicity of Trialkyltin Compounds in Rats

CompoundPrimary Toxic EffectTarget OrgansKey Pathological FindingsDietary Concentration Leading to EffectsReference
Trimethyltin Chloride (TMTC) NeurotoxicBrainNeuronal degradation15 ppm[1]
Triethyltin Chloride (TETC) NeurotoxicBrainCerebral edema15 ppm[1]
Tri-n-propyltin Chloride (TPTC) ImmunotoxicThymus, SpleenDose-related reduction in thymus and spleen weight150 ppm (53% thymus weight reduction)[1]
Tri-n-butyltin Chloride (TBTC) ImmunotoxicThymus, Spleen, LiverDose-related reduction in thymus and spleen weight; increased liver weight150 ppm (39% thymus weight reduction)[1]
Triphenyltin Chloride (TPhTC) ImmunotoxicThymus, Spleen, LiverDose-related reduction in thymus and spleen weight; increased liver weight150 ppm (81% thymus weight reduction)[1]
Tri-n-hexyltin Chloride (THTC) Slightly ToxicLiverIncreased liver weight150 mg/kg diet[1]
Tri-n-octyltin Chloride (TOTC) Non-toxic-No significant effects observedNot specified[1]

Table 2: Comparative Behavioral and Pathological Effects of Trimethyltin (TMT) and Triethyltin (TET)

FeatureTrimethyltin (TMT)Triethyltin (TET)Reference
Primary Effect Neurotoxicity causing neuronal cell deathNeurotoxicity causing myelin vacuolation and cerebral edema[2][3]
Behavioral Effects Hyperactivity, impaired learning and performanceDecreased motor activity, grip strength, and operant response rate[2]
Target Brain Regions Neurons in the hippocampal pyramidal band and fascia dentataBrain and spinal cord white matter[3]
Reversibility Irreversible behavioral impairments after a single exposureReversible behavioral deficits upon cessation of exposure[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological findings. Below are summaries of typical experimental protocols used in the assessment of trialkyltin toxicity.

Two-Week Feeding Study for General Toxicity Assessment

This protocol is designed to evaluate the general toxic effects of trialkyltin compounds, with a focus on neurotoxicity and immunotoxicity.[1]

  • Test Animals: Male weanling rats.

  • Compound Administration: The trialkyltin chlorides (TMTC, TETC, TPTC, TBTC, TPhTC, THTC, TOTC) are mixed into the standard laboratory diet at various concentrations (e.g., 15 ppm for TMTC and TETC; up to 150 ppm for others).

  • Duration: Animals are fed the supplemented diet for two weeks.

  • Parameters Monitored:

    • Body weight and food consumption are recorded regularly.

    • At the end of the study, animals are euthanized, and a gross necropsy is performed.

    • Organs, particularly the brain, thymus, spleen, and liver, are weighed.

    • Tissue samples are collected for histopathological examination to identify cellular changes such as neuronal degradation, cerebral edema, and lymphocyte depletion.

Single Oral Treatment Study for Metabolic Fate Analysis

This protocol aims to determine the distribution and metabolism of trialkyltin compounds in various organs.[4]

  • Test Animals: Male rats.

  • Compound Administration: A single oral dose of the trialkyltin compound (e.g., trimethyltin, triethyltin, tripropyltin, tributyltin, trioctyltin) is administered. Doses are adjusted based on the compound's known toxicity (e.g., 2.98 mg/kg for trimethyltin and triethyltin; 18.23 mg/kg for tripropyltin and tributyltin).[4]

  • Sample Collection: After 24 hours, animals are euthanized, and samples of the liver, kidneys, brain, and blood are collected.

  • Analysis: The levels of the parent trialkyltin and its metabolites (dialkyltins and monoalkyltins) in the collected tissues are determined using gas chromatography.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vivo Trialkyltin Toxicity Screening

The following diagram illustrates a typical workflow for screening the in vivo toxicity of trialkyltin compounds.

G cluster_0 Phase 1: Compound Administration cluster_1 Phase 2: In-Life Monitoring cluster_2 Phase 3: Post-Mortem Analysis cluster_3 Phase 4: Data Interpretation A Selection of Trialkyltin Compounds (e.g., TMT, TET, TBT, TPT) B Dose Range Finding Studies A->B C Administration to Animal Models (Rats) (e.g., Oral gavage, Dietary) B->C D Clinical Observations (Behavioral Changes, Morbidity) C->D E Body Weight and Food Intake Measurement D->E F Euthanasia and Necropsy E->F G Organ Weight Measurement (Brain, Thymus, Spleen, Liver) F->G H Histopathology of Target Organs F->H I Metabolite Analysis in Tissues (Gas Chromatography) F->I J Comparative Toxicity Assessment G->J H->J I->J K Identification of Target Organs and Toxic Effects J->K

Caption: A generalized workflow for in vivo comparative toxicity studies of trialkyltin compounds.

Signaling Pathway of Tributyltin (TBT) Induced Adipogenesis

Tributyltin has been identified as an endocrine disruptor that promotes the differentiation of fat cells (adipogenesis). This occurs through the activation of two key nuclear receptors: Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5]

G TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Activates PPARg Peroxisome Proliferator-Activated Receptor gamma (PPARγ) TBT->PPARg Activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer Gene Target Gene Transcription (Adipogenic and Lipogenic Pathways) Heterodimer->Gene Promotes Adipogenesis Increased Adipogenesis and Lipid Accumulation Gene->Adipogenesis

Caption: Signaling pathway of TBT-induced adipogenesis via RXR and PPARγ activation.

References

A Comparative Guide to Trioctyltin Chloride and Novel Catalysts in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process safety. For decades, organotin compounds like Trioctyltin chloride have been mainstays in various industrial applications, notably in the synthesis of polyurethanes and polyesters. However, growing concerns over their toxicity and environmental impact have spurred the development of novel, less hazardous catalytic systems. This guide provides an objective comparison of the performance of this compound against emerging alternatives, supported by available experimental data.

This document will delve into the catalytic performance of this compound in two key reaction types: polyurethane foam synthesis and esterification. We will then benchmark its performance against three promising classes of novel catalysts: Bismuth Neodecanoate, Zinc Octoate, and Zirconium Acetylacetonate.

Executive Summary

Organotin catalysts, including this compound, have long been favored for their high catalytic activity in promoting urethane and ester linkages. However, their use is increasingly scrutinized due to their inherent toxicity and environmental persistence. Novel catalysts based on bismuth, zinc, and zirconium are emerging as viable alternatives, offering significantly improved safety profiles. While they may not always be a direct drop-in replacement in terms of catalytic activity, their performance can be highly competitive, and in some cases, superior, depending on the specific application and process conditions. This guide aims to provide the data necessary to make informed decisions when selecting a catalyst for your research and development needs.

Performance Benchmark: Polyurethane Foam Synthesis

Polyurethane foams are produced through the simultaneous reactions of a polyol with an isocyanate (gelling reaction) and water with an isocyanate (blowing reaction). The catalyst plays a crucial role in balancing these two reactions to achieve the desired foam properties.

Table 1: Comparison of Catalytic Performance in Flexible Polyurethane Foam Synthesis

Catalyst TypeCatalystTypical Catalyst Loading (php)Cream Time (s)Gel Time (s)Key Performance Characteristics
Organotin This compound0.1 - 0.5~10-15~60-90High catalytic activity, but contributes to toxicity of the final product.
Bismuth-based Bismuth Neodecanoate0.1 - 0.3~28~72Good alternative to organotins with lower toxicity. May require co-catalysts to match the activity of tin catalysts.
Zinc-based Zinc Octoate0.2 - 0.6Slower than tinDelayedOften used as a co-catalyst to promote back-end cure and improve mechanical properties.[1]
Zirconium-based Zirconium Acetylacetonate0.5 - 1.5VariableVariableEffective, low-toxicity alternative, though it may require thermal activation for optimal performance.[2][3]

Note: The data presented is compiled from various sources and should be used for comparative purposes only. Actual performance will vary depending on the specific formulation and processing conditions.

Performance Benchmark: Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental process in the synthesis of a wide range of compounds. Lewis acid catalysts are often employed to accelerate this reaction.

Table 2: Comparison of Catalytic Performance in the Esterification of Phthalic Anhydride with 2-Ethylhexanol

Catalyst TypeCatalystCatalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yield (%)Key Performance Characteristics
Organotin This compound0.1 - 0.5180-2003-5>95High efficiency, but potential for tin contamination in the final product.
Titanium-based Tetrabutyl Titanate0.5135-2004-6~98A common non-tin catalyst, though it can be prone to hydrolysis.[4]
Zirconium-based Tetrabutyl Zirconate0.5135-2004-6~97Offers good performance and is considered less toxic than tin.[4]
Acid Catalyst p-Toluene Sulfonic Acid0.5135-2003-5~96Effective, but can lead to side reactions and colored byproducts.[4]

Note: Direct performance data for this compound in this specific reaction is limited in publicly available literature. The values presented are estimates based on the known high activity of organotin catalysts in similar esterification reactions.

Experimental Protocols

Polyurethane Foam Synthesis

A typical experimental workflow for evaluating catalyst performance in flexible polyurethane foam synthesis involves the following steps:

  • Premix Preparation: The polyol, water, surfactant, and amine co-catalyst are mixed in a suitable container.

  • Catalyst Addition: The organometallic catalyst (e.g., this compound, Bismuth Neodecanoate, etc.) is added to the premix and thoroughly mixed.

  • Isocyanate Addition: The isocyanate component is added to the mixture, and vigorous mixing is performed for a short period (e.g., 5-10 seconds).

  • Foam Rise: The mixture is immediately poured into a mold, and the cream time, gel time, and rise time are recorded.

  • Curing: The foam is allowed to cure at a specified temperature and time.

  • Characterization: The physical and mechanical properties of the cured foam, such as density, hardness, and tensile strength, are measured.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Premix Polyol, Water, Surfactant, Amine Co-catalyst Mixing Mixing Premix->Mixing Catalyst Organometallic Catalyst Catalyst->Mixing Isocyanate Isocyanate Isocyanate->Mixing Foaming Foam Rise & Measurement (Cream, Gel, Rise Time) Mixing->Foaming Curing Curing Foaming->Curing Characterization Physical & Mechanical Property Testing Curing->Characterization

Experimental workflow for polyurethane foam synthesis.

Esterification of Phthalic Anhydride with 2-Ethylhexanol

The following is a general procedure for the synthesis of dioctyl phthalate, which can be adapted to compare different catalysts:

  • Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a condenser with a Dean-Stark trap to remove the water formed during the reaction.

  • Charging Reactants: Phthalic anhydride, 2-ethylhexanol (in excess), and the catalyst are charged into the flask.

  • Reaction: The mixture is heated to the desired reaction temperature with constant stirring. The progress of the reaction is monitored by measuring the amount of water collected in the Dean-Stark trap or by analyzing samples for the acid value.

  • Work-up: Once the reaction is complete, the excess alcohol is removed by distillation, and the product is purified.

G cluster_setup Setup cluster_reaction Reaction cluster_purification Purification Reactor Three-necked Flask with Stirrer, Thermometer, Condenser Charging Charge Phthalic Anhydride, 2-Ethylhexanol, Catalyst Reactor->Charging Heating Heat to Reaction Temperature with Stirring Charging->Heating Monitoring Monitor Water Removal or Acid Value Heating->Monitoring Distillation Remove Excess Alcohol Monitoring->Distillation Purification Purify Product Distillation->Purification

Experimental workflow for esterification.

Signaling Pathways and Reaction Mechanisms

Urethane Formation

The formation of the urethane linkage is a nucleophilic addition of an alcohol to an isocyanate. Lewis acid catalysts, such as organotin compounds, activate the isocyanate group, making it more susceptible to attack by the alcohol.

G Isocyanate R-N=C=O Activated_Complex Activated Isocyanate-Catalyst Complex Isocyanate->Activated_Complex Coordination Alcohol R'-OH Urethane R-NH-CO-OR' Alcohol->Urethane Nucleophilic Attack Catalyst Lewis Acid (e.g., this compound) Catalyst->Activated_Complex Activated_Complex->Urethane

Mechanism of Lewis acid-catalyzed urethane formation.

The mechanism for bismuth- and zinc-based catalysts is believed to be similar, involving the coordination of the metal center with the reactants.[6][7]

Esterification

In Lewis acid-catalyzed esterification, the catalyst activates the carbonyl group of the carboxylic acid (or anhydride), increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

G Carboxylic_Acid R-COOH Activated_Complex Activated Carbonyl-Catalyst Complex Carboxylic_Acid->Activated_Complex Coordination Alcohol R'-OH Ester R-COO-R' Alcohol->Ester Nucleophilic Attack Catalyst Lewis Acid (e.g., this compound) Catalyst->Activated_Complex Activated_Complex->Ester Water H2O

Mechanism of Lewis acid-catalyzed esterification.

Toxicity and Environmental Impact

A primary driver for the shift away from organotin catalysts is their well-documented toxicity. This compound, like other organotin compounds, is associated with neurotoxicity, immunotoxicity, and endocrine-disrupting effects. In contrast, the novel catalysts discussed in this guide offer significant improvements in their safety and environmental profiles.

  • Bismuth Compounds: Bismuth and its compounds are generally considered to have low toxicity.[8] Bismuth neodecanoate is not classified as hazardous and is compliant with regulations such as REACH.

  • Zinc Compounds: Zinc is an essential trace element, and its compounds, such as zinc octoate, are considered to have low toxicity.[9] They are often used in applications where low VOC emissions are required.[1]

  • Zirconium Compounds: Zirconium compounds, like zirconium acetylacetonate, are also viewed as having low toxicity and are effective alternatives to organotin catalysts.[2][3]

Conclusion

While this compound and other organotin catalysts have historically been effective, the compelling evidence of their toxicity necessitates a transition to safer alternatives. Novel catalysts based on bismuth, zinc, and zirconium present promising options for researchers and drug development professionals. Although a direct one-to-one replacement in terms of catalytic activity may not always be feasible, careful formulation and process optimization can lead to comparable or even superior performance with the significant advantage of a greatly improved safety and environmental profile. The data and protocols presented in this guide are intended to serve as a starting point for the evaluation and adoption of these next-generation catalysts.

References

Unveiling the Cellular Assault: A Comparative Guide to Organotin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of organotin compounds is paramount for both toxicological assessment and therapeutic exploration. This guide provides an objective comparison of the cytotoxic performance of various organotin compounds, supported by experimental data and detailed methodologies.

Organotin compounds, a class of organometallic chemicals, have garnered significant attention for their potent biological activities. Their applications range from industrial uses as PVC stabilizers and catalysts to potential roles as anticancer agents.[1][2] However, their utility is intrinsically linked to their cytotoxicity, a double-edged sword that necessitates a thorough understanding of their mechanisms of action.

The cytotoxicity of organotin compounds is largely dictated by the number and nature of the organic groups attached to the tin atom. A well-established trend indicates that tri-substituted organotins (R3Sn+) exhibit the highest cytotoxicity, followed by di-substituted (R2Sn2+) and mono-substituted (RSn3+) compounds.[1] The nature of the organic moiety also plays a crucial role, with butyl and phenyl derivatives often demonstrating high potency.[3]

Comparative Cytotoxicity: A Quantitative Overview

To facilitate a direct comparison of the cytotoxic potential of different organotin compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a variety of human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

Organotin CompoundCell LineIC50 (µM)Reference
Di-substituted Organotins
Diphenyltin (IV) dithiocarbamateJurkat E6.10.18 - 3.10[4]
Dibutyltin (IV) complexesMCF-795 - 71 (µg/mL)[4]
Et2SnL2A54913.4[1][5]
Et2SnL2MCF-715.2[1][5]
Diphenylmethyltin chloride (DPMT)HeLa32.35[6]
1,4-bis(diphenylchlorostannyl)p-xyleneHeLa58.65[6]
Tri-substituted Organotins
Triphenyltin (IV) dithiocarbamateJurkat E6.10.18 - 3.10[4]
Triphenyltin ethyl phenyl dithiocarbamateK5620.01 - 0.30[4]
Triphenyltin butyl phenyl dithiocarbamateK5620.01 - 0.30[4]
Triphenyltin 2-phenyl-1,2,3-triazole-4-carboxylateHeLa0.00447 (µg/mL)[6]

The Molecular Underpinnings of Organotin Cytotoxicity: A Mechanistic Deep Dive

The primary mechanism by which organotin compounds induce cell death is through the activation of apoptosis, or programmed cell death, primarily via the intrinsic mitochondrial pathway.[1][7] This intricate process is initiated by the interaction of organotins with cellular components, leading to a cascade of events that culminate in cellular demise.

A critical early event in organotin-induced apoptosis is the disruption of intracellular calcium (Ca2+) homeostasis.[7][8] Organotins trigger an increase in cytosolic Ca2+ levels, often through stress on the endoplasmic reticulum.[7] This calcium influx, in turn, perturbs mitochondrial function.

The mitochondria, the cell's powerhouses, play a central role in this apoptotic pathway. The elevated intracellular Ca2+ leads to the generation of reactive oxygen species (ROS) at the mitochondrial level and a loss of the mitochondrial membrane potential.[7][8] These events are followed by the release of cytochrome c from the mitochondria into the cytosol.[7][8]

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a multi-protein complex that activates executioner caspases, the key enzymes responsible for dismantling the cell during apoptosis.[7] The entire signaling cascade, from the initial interaction with the cell to the final execution of apoptosis, is a tightly regulated process.

Organotin_Cytotoxicity_Pathway Organotin Organotin Compound CellMembrane Cell Membrane Interaction Organotin->CellMembrane ERStress Endoplasmic Reticulum Stress CellMembrane->ERStress CaIncrease Increase in Intracellular Ca2+ ERStress->CaIncrease Mitochondria Mitochondrial Dysfunction CaIncrease->Mitochondria ROS ROS Generation Mitochondria->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase Caspase Activation Apoptosome->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1. Signaling pathway of organotin-induced apoptosis.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of organotin cytotoxicity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]

MTT Assay Protocol

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[10]

Materials:

  • 96-well microplates

  • Cell culture medium

  • Organotin compounds of interest

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

  • Compound Treatment: Expose the cells to various concentrations of the organotin compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken for a period to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 Treat Treat with Organotin Compounds Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Immunotoxicity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a class of organometallic chemicals, have been widely used in various industrial and agricultural applications. However, their persistence in the environment and potential for bioaccumulation have raised significant concerns about their toxicity, particularly their impact on the immune system. This guide provides an objective comparison of the immunotoxic effects of various organotins, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of Immunotoxicity

The immunotoxicity of organotin compounds varies significantly depending on the number and nature of the organic groups attached to the tin atom. Generally, the toxicity follows the order: Triorganotins > Diorganotins > Monoorganotins. Aryl organotins, such as triphenyltin, also exhibit potent immunotoxic effects.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various organotins on different immune cell lines.

Organotin CompoundCell LineAssayIC50 (µM)Reference
Tributyltin (TBT) Jurkat (Human T lymphocyte)Apoptosis0.5 - 5[1]
Human NK cellsCytotoxicity~0.3 (for 1h exposure)[2]
Rat ThymocytesApoptosis~1[3]
Dibutyltin (DBT) Rat ThymocytesApoptosis~0.3[3]
Seal (Phoca vitulina) cellsT cell proliferation0.05 - 0.2[4]
Triphenyltin (TPT) Jurkat (Human T lymphocyte)Apoptosis0.01 - 1[1]
Mouse ThymocytesProliferation1 - 8[5]
Dioctyltin (DOTC) Rat ThymocytesCytotoxicity~0.1 (in vitro)[6]
Diphenylmethyltin (DPMT) EL4 (Murine T lymphoma)Cytotoxicity2.41[7]
Kit-225 (Human T lymphocyte)Cytotoxicity1.5[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and cell density.

Effects on Immune Cell Functions

Organotins disrupt a wide range of immune cell functions, from proliferation and differentiation to effector functions like cytotoxicity and phagocytosis.

Organotin CompoundImmune Cell TypeEffectConcentrationReference
Tributyltin (TBT) Natural Killer (NK) CellsDecreased cytotoxicity300 nM[2]
T LymphocytesDecreased proliferation50 - 200 nM[4]
MacrophagesIncreased TNF-α production1 - 1.5 µM[8]
Dibutyltin (DBT) MacrophagesDecreased phagocytic activity100 - 200 nM[4]
T LymphocytesInhibition of blast transformation0.02 µg/mL[6]
Triphenyltin (TPT) Natural Killer (NK) Cells50-60% reduction in tumor-killing abilityNot specified[9]
T LymphocytesSuppressed response to mitogensNot specified[1]
Dioctyltin (DOTC) T LymphocytesDecreased response to mitogensNot specified[6]
Impact on Cytokine Production

Cytokines are crucial signaling molecules that regulate immune responses. Organotins can significantly alter the production of both pro-inflammatory and anti-inflammatory cytokines.

Organotin CompoundImmune Cell TypeCytokineEffectConcentrationReference
Tributyltin (TBT) Mouse SerumTNF-αIncreased25 nM[10]
Mouse SerumIL-2Decreased200 nM[10]
Mouse SerumIFN-γIncreased25 nM[10]
Dibutyltin (DBT) Human Immune CellsIFN-γ, TNF-α, IL-1β, IL-6IncreasedNot specified[11]
Trimethyltin (TMT) Grass Carp Kidney CellsIL-1β, IL-6, TNF-αIncreasedNot specified[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of organotin immunotoxicity.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.

Principle: Lymphocyte proliferation can be quantified by measuring the incorporation of a labeled nucleoside, such as [3H]-thymidine, into newly synthesized DNA or by using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) that are diluted with each cell division.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes using density gradient centrifugation.

  • Cell Culture: Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in a complete culture medium.

  • Stimulation: Add a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) to stimulate T-cell proliferation, or lipopolysaccharide (LPS) for B-cell proliferation.

  • Organotin Exposure: Add various concentrations of the organotin compounds to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification:

    • [3H]-Thymidine Incorporation: Add [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.[4]

    • CFSE Staining: Stain the cells with CFSE before plating. After incubation, analyze the cells by flow cytometry to determine the number of cell divisions based on the progressive halving of CFSE fluorescence.[13]

Natural Killer (NK) Cell Cytotoxicity Assay

This assay evaluates the ability of NK cells to kill target cells, a critical component of the innate immune response against tumors and virally infected cells.

Principle: NK cell cytotoxicity is measured by quantifying the lysis of target cells. Common methods include the release of a label (e.g., Calcein-AM) from lysed target cells or staining for apoptotic markers on target cells.

Methodology:

  • Effector Cell Preparation: Isolate NK cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Target Cell Preparation: Use a susceptible target cell line (e.g., K562 or YAC-1). Label the target cells with a fluorescent dye like Calcein-AM.

  • Co-culture: Co-culture the effector (NK) and target cells at different effector-to-target (E:T) ratios in a 96-well plate.

  • Organotin Exposure: Add various concentrations of the organotin compounds to the co-culture.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Quantification:

    • Calcein-AM Release Assay: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM, which is proportional to the number of lysed cells.[14]

    • Flow Cytometry-based Assay: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and an apoptosis marker (e.g., Annexin V). Analyze by flow cytometry to quantify the percentage of dead/apoptotic target cells.[15]

Macrophage Phagocytosis Assay

This assay assesses the capacity of macrophages to engulf and clear foreign particles, cellular debris, and pathogens.

Principle: Phagocytosis is quantified by measuring the uptake of fluorescently labeled particles (e.g., beads or bacteria) by macrophages.

Methodology:

  • Macrophage Preparation: Differentiate monocytes (from PBMCs or a cell line like THP-1) into macrophages using appropriate stimuli (e.g., PMA or M-CSF).

  • Particle Labeling: Label latex beads, zymosan particles, or bacteria (e.g., E. coli) with a fluorescent dye (e.g., FITC).

  • Organotin Exposure: Pre-incubate the macrophages with various concentrations of organotin compounds for a specified period.

  • Phagocytosis: Add the fluorescently labeled particles to the macrophage culture and incubate for 1-2 hours to allow for phagocytosis.

  • Quenching and Washing: Wash the cells to remove non-ingested particles. Quench the fluorescence of any remaining extracellular particles using a quenching agent like trypan blue.

  • Quantification: Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of fluorescent macrophages and the mean fluorescence intensity, which correspond to the phagocytic activity.[7]

Signaling Pathways and Mechanisms of Immunotoxicity

Organotins exert their immunotoxic effects through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) in immune cells. The signaling pathways involved can be complex and may differ between organotin compounds.

Tributyltin (TBT)-Induced Apoptosis in T-Lymphocytes

TBT is a potent inducer of apoptosis in T-lymphocytes, primarily through the intrinsic (mitochondrial) pathway. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

TBT_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBT Tributyltin (TBT) Ca_increase ↑ Intracellular Ca2+ TBT->Ca_increase Disturbs homeostasis Mitochondrion Mitochondrion Ca_increase->Mitochondrion ROS ↑ ROS Production Mitochondrion->ROS Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 DNA_fragmentation DNA Fragmentation Apoptosis Caspase3->DNA_fragmentation

Caption: TBT-induced apoptosis in T-lymphocytes.

Dibutyltin (DBT) vs. Tributyltin (TBT) - Divergent Cell Death Mechanisms

While both DBT and TBT are immunotoxic, studies have shown that they can induce different forms of cell death in T-lymphocytes. TBT primarily induces apoptosis, whereas DBT has been shown to cause necrosis, a more inflammatory form of cell death.[10]

DBT_vs_TBT_Cell_Death cluster_TBT TBT Pathway cluster_DBT DBT Pathway TBT Tributyltin (TBT) TBT_Mito Mitochondrial Dysfunction TBT->TBT_Mito DBT Dibutyltin (DBT) DBT_Membrane Plasma Membrane Damage DBT->DBT_Membrane TBT_Caspase Caspase Activation (Caspase-9, -3) TBT_Mito->TBT_Caspase TBT_Apoptosis Apoptosis TBT_Caspase->TBT_Apoptosis DBT_Necrosis Necrosis DBT_Membrane->DBT_Necrosis

Caption: Divergent cell death pathways of TBT and DBT.

Experimental Workflow for Assessing Organotin-Induced Immunotoxicity

A typical experimental workflow for investigating the immunotoxic effects of organotins involves a series of in vitro assays to assess various aspects of immune cell function and viability.

Experimental_Workflow cluster_assays Immunotoxicity Assays cluster_analysis Data Analysis and Interpretation start Isolate Immune Cells (e.g., Lymphocytes, NK cells, Macrophages) exposure Expose cells to various concentrations of Organotins start->exposure proliferation Lymphocyte Proliferation Assay exposure->proliferation cytotoxicity NK Cell Cytotoxicity Assay exposure->cytotoxicity phagocytosis Macrophage Phagocytosis Assay exposure->phagocytosis apoptosis Apoptosis/Necrosis Assay (Flow Cytometry) exposure->apoptosis cytokine Cytokine Profiling (ELISA/Multiplex) exposure->cytokine ic50 Determine IC50 values proliferation->ic50 functional_impairment Quantify functional impairment cytotoxicity->functional_impairment phagocytosis->functional_impairment mechanism Elucidate mechanism of action apoptosis->mechanism cytokine->mechanism

Caption: Workflow for assessing organotin immunotoxicity.

Conclusion

The immunotoxicity of organotin compounds is a significant concern due to their widespread environmental presence. This guide highlights the differential effects of various organotins on the immune system, with triorganotins like TBT and TPT generally exhibiting the highest potency. Their mechanisms of action often involve the induction of apoptosis in immune cells through complex signaling pathways. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development to better understand and evaluate the risks associated with organotin exposure and to develop strategies for mitigating their adverse effects. Further research is warranted to fully elucidate the comparative immunotoxicity of a broader range of organotin compounds and their metabolites.

References

Safety Operating Guide

Trioctyltin chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of trioctyltin chloride is critical for ensuring laboratory safety and environmental protection. As an organotin compound, it is classified as hazardous waste and requires strict adherence to disposal protocols to mitigate its potential for toxicity.[1][2][3] Researchers and laboratory personnel must handle this substance with care, utilizing appropriate personal protective equipment and following established institutional and regulatory guidelines.[4][5]

Immediate Safety and Logistical Information

1. Personal Protective Equipment (PPE) and Handling: Always handle this compound in a certified chemical fume hood.[5] Essential PPE includes chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid creating aerosols or dust.

2. First Aid and Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[4][5]

  • Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5][6]

3. Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[6][7] Prevent the spill from entering drains.[7][8] Use an inert absorbent material, such as a spill pillow or vermiculite, to soak up the material.[4][7] Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4][7]

Operational and Disposal Plan

The disposal of this compound waste must be systematic to ensure safety and compliance. This involves proper segregation, containment, and transfer to a certified hazardous waste disposal facility.

Step 1: Waste Segregation Segregate all this compound waste from other laboratory waste streams to prevent dangerous reactions.[1][5] This includes liquid waste, contaminated solids (e.g., gloves, absorbent pads, glassware), and un-used or excess reagent.

Step 2: Waste Collection and Containment

  • Liquid Waste: Collect liquid waste in a designated, airtight, and chemically resistant container (e.g., glass or high-density polyethylene).[1][9]

  • Solid Waste: Place contaminated solid materials, such as paper towels and PPE, into a sturdy, sealed plastic container or double-bag them in clear polyethylene bags sealed with tape.[10]

  • Labeling: Clearly label all waste containers with "Hazardous Waste: Organotin Compounds" and list the specific contents, including "this compound."[4][11] Ensure containers are tightly sealed to prevent any atmospheric emissions.[11] Do not fill containers beyond 90% of their capacity.[9]

Step 3: Waste Storage Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials like acids and strong oxidizers.[1] Use secondary containment to prevent spills.

Step 4: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][12] Disposal in a controlled landfill using sealed containers is a recognized method.[11] Never dispose of organotin waste down the drain, in regular trash, or by evaporation.[13]

Data Summary: this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Acute Oral Toxicity (LD50, Rat) >4000 mg/kg[4]
Molecular Weight 493.8 g/mol [2]
Density 1.04 g/mL (at 20°C)[14]
Boiling Point 193-198 °C (at 0.1 Torr)[14]
Flash Point 100 °C[14]
GHS Hazard Statements H315, H319, H335, H413[14]

Experimental Protocol: Decontamination of Organotin Waste

This protocol describes a method to reduce the toxicity of liquid organotin waste through oxidation before final disposal. This procedure must be performed in a chemical fume hood with appropriate PPE. The treated waste must still be disposed of as hazardous waste.[5]

Objective: To oxidize organotin compounds to less toxic inorganic tin species.[5]

Materials:

  • Liquid organotin waste

  • Commercial bleach (sodium hypochlorite solution) or hydrogen peroxide

  • Large, chemically resistant container for treatment

  • Stir plate and stir bar

  • pH paper or pH meter

  • Designated hazardous waste container

Methodology:

  • Segregation: Confirm the organotin waste is not mixed with other incompatible waste streams.[5]

  • Dilution: If the waste is highly concentrated, dilute it with a suitable solvent in the fume hood.[5]

  • Oxidation: Slowly add an oxidizing agent (e.g., commercial bleach) to the diluted waste while stirring. A recommended practice is to allow the mixture to react for at least 12 hours to ensure complete oxidation.[5]

  • Neutralization: After the reaction is complete, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8.[5]

  • Disposal: Transfer the treated waste into a designated hazardous waste container. Label it clearly, indicating the contents have been treated but must still be handled as hazardous waste, and arrange for professional disposal.[5]

Visualized Workflow for Disposal

TrioctyltinChlorideDisposal cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_procedure Handling & Treatment cluster_disposal Final Disposal start Generation of This compound Waste liquid_waste Liquid Waste start->liquid_waste solid_waste Contaminated Solid Waste (PPE, Glassware, etc.) start->solid_waste spill Accidental Spill start->spill collect_liquid Collect in Airtight, Labeled Container liquid_waste->collect_liquid collect_solid Collect in Sealed Bag or Labeled Container solid_waste->collect_solid contain_spill Contain & Absorb Spilled Material spill->contain_spill treatment Optional: Oxidative Treatment & Neutralization collect_liquid->treatment storage Store Securely in Designated Area treatment->storage collect_solid->storage contain_spill->collect_solid disposal Professional Hazardous Waste Disposal storage->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Trioctyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Trioctyltin chloride must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this organotin compound in a laboratory setting.

Immediate Safety and Handling Plan

This compound, while less toxic than some other organotin compounds, still presents potential hazards and requires careful handling to prevent exposure.[1] Organotin compounds can be absorbed through ingestion, inhalation, or skin contact.[2] Acute exposure may lead to irritation of the eyes, skin, and respiratory tract.[3][4]

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Emergency equipment, such as an eyewash station and safety shower, must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[6]

  • Skin Protection: Impervious protective clothing, such as a lab coat or coveralls, along with chemical-resistant gloves (both inner and outer pairs are recommended) and boots, must be worn to prevent skin contact.[2][6]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[2][7]

Operational Procedures

Handling:

  • Before beginning any work, ensure you are thoroughly familiar with the hazards of this compound by reviewing the Safety Data Sheet (SDS).

  • Always handle this compound within a designated area, such as a chemical fume hood, to contain any potential spills or releases.[2]

  • Avoid direct contact with the substance. Use appropriate tools and techniques for transfers and measurements.

  • Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][6] Seek immediate medical attention.[2]

  • Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air at once.[2] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[2]

  • Solid Waste: Contaminated materials such as gloves, bench paper, and disposable labware should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused this compound and contaminated solvents should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless explicitly permitted.

  • Decontamination: Glassware and equipment that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable organic solvent (e.g., acetone, dichloromethane) followed by treatment with a commercial bleach solution or 20% nitric acid.[2] The decontamination solutions should also be disposed of as hazardous waste.[2]

Quantitative Safety Data

The following table summarizes key quantitative safety information for organotin compounds.

ParameterValueAgency/Source
Oral LD50 (rat) for this compound>4000 mg/kgLaboratory Chemical Safety Summary[1]
OSHA PEL (TWA) for organotin compounds (as Sn)0.1 mg/m³OSHA[8]
ACGIH TLV-TWA for organotin compounds (as Sn)0.1 mg/m³ACGIH[1]
ACGIH STEL for organotin compounds (as Sn)0.2 mg/m³ACGIH[1]

LD50: Lethal Dose, 50%; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

TrioctyltinChloride_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Chemical Goggles & Face Shield - Impervious Lab Coat/Coveralls - Chemical-Resistant Gloves (Inner & Outer) - Respirator (if needed) prep->ppe Step 1 handling Handling in Chemical Fume Hood ppe->handling Step 2 storage Secure Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Post-Use decon Decontamination - Rinse with Solvent - Treat with Bleach or Nitric Acid handling->decon Post-Experiment waste Waste Collection - Labeled, Sealed Containers (Solid & Liquid Waste) handling->waste Collect Experimental Waste emergency Emergency Procedures - Skin/Eye Contact - Inhalation - Ingestion handling->emergency In Case of Exposure decon->waste Collect Decon Waste disposal Hazardous Waste Disposal (Follow Institutional Guidelines) waste->disposal Final Step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trioctyltin chloride
Reactant of Route 2
Trioctyltin chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.